molecular formula C5H3Cl2N B137275 3,5-Dichloropyridine CAS No. 2457-47-8

3,5-Dichloropyridine

カタログ番号: B137275
CAS番号: 2457-47-8
分子量: 147.99 g/mol
InChIキー: WPGHPGAUFIJVJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3Cl2N and its molecular weight is 147.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60546. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGHPGAUFIJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179307
Record name Pyridine, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS]
Record name 3,5-Dichloropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11003
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.77 [mmHg]
Record name 3,5-Dichloropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11003
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2457-47-8
Record name 3,5-Dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2457-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DICHLOROPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DICHLOROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K92ASQ4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-Dichloropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2457-47-8

This guide provides an in-depth overview of 3,5-Dichloropyridine, a pivotal heterocyclic compound in organic synthesis. It serves as a crucial intermediate in the production of a wide array of agrochemicals and pharmaceuticals, making it a compound of significant interest to researchers, scientists, and professionals in drug development.[1][2] This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and explores its applications, particularly in the pharmaceutical sector.

Core Properties of this compound

This compound is a solid, appearing as a white to light yellow or cream-colored crystalline powder.[1][3] Its chemical structure, featuring a pyridine ring with two chlorine atoms at the 3 and 5 positions, enhances its reactivity, making it a versatile building block in synthetic chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 2457-47-8
Molecular Formula C₅H₃Cl₂N
Molecular Weight 147.99 g/mol
Appearance White to almost white/light yellow powder or crystal
Melting Point 65-67 °C
Boiling Point 178 °C
Solubility Soluble in Chloroform, Ethyl Acetate
Purity Typically >97.5% (GC)
Spectral and Identification Data

For compound verification, the following identifiers are crucial.

IdentifierValueSource(s)
EC Number 219-537-9
MDL Number MFCD00006376
PubChem CID 17153
InChI Key WPGHPGAUFIJVJF-UHFFFAOYSA-N
SMILES Clc1cncc(Cl)c1

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through the dechlorination of more highly chlorinated pyridines.

General Synthesis from Polychlorinated Pyridines

A common method involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.

Experimental Protocol:

  • Reaction Setup: A round-bottomed flask is fitted with a reflux condenser, temperature probe, and an overhead stirrer to ensure efficient agitation.

  • Charging the Reactor: Water and an acidic compound (e.g., acetic acid) are added to the flask.

  • Addition of Reactants: Finely ground 2,3,4,5,6-pentachloropyridine, a starting amount of this compound, and zinc metal are added to the mixture. The initial presence of this compound can help to keep the melting point of the reaction mixture low.

  • Reaction Conditions: The mixture is heated to a temperature in the range of 50-120°C (specifically 81-82°C in one cited procedure) and stirred for an extended period (e.g., 30 hours).

  • Work-up: The product can be isolated by distillation. The distillate is then extracted with a suitable organic solvent like dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization from ethanol.

G General Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Charge flask with water, acetic acid, and zinc reactants Add Pentachloropyridine & initial this compound setup->reactants heat Heat to 50-120°C with agitation reactants->heat distill Distillation heat->distill extract Solvent Extraction (Dichloromethane) distill->extract dry Dry & Evaporate extract->dry purify Recrystallization (Ethanol) dry->purify product Pure this compound purify->product Yields

Caption: General synthesis workflow for this compound.

Analytical Methodologies

Accurate purity assessment is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods for determining the purity of chlorinated pyridines.

GC-MS Protocol for Purity Assessment

This method is ideal for separating and identifying volatile impurities.

Instrumentation & Conditions:

  • System: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: Capillary columns such as DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve in a suitable solvent such as ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

G Analytical Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Ethyl Acetate weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into GC-MS filter->inject separate Separation on Capillary Column inject->separate detect Detection by MS separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation (Area %) integrate->quantify result Purity Report quantify->result Results

Caption: Analytical workflow for purity assessment using GC-MS.

Applications in Research and Drug Development

This compound is a versatile intermediate with broad applications in several industries.

  • Pharmaceuticals: It is a key building block in the synthesis of various biologically active compounds. Notably, it is used to synthesize P2X7 receptor antagonists, which are investigated for their potential in treating inflammatory diseases. It also serves as an intermediate in the development of certain anticancer and antibacterial drugs.

  • Agrochemicals: The compound is extensively used in the production of herbicides, insecticides, and fungicides, contributing to crop protection and management.

  • Other Industries: It finds use in the synthesis of dyes, pigments, and surfactants, and as a laboratory reagent.

Role in P2X7 Receptor Antagonist Synthesis

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Its antagonists are of high interest in drug development. This compound derivatives have been optimized as novel P2X7 receptor antagonists. The signaling pathway below illustrates the mechanism targeted by such drugs.

G P2X7 Receptor Signaling Pathway cluster_membrane Cell Membrane ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 binds & activates Pore Pore Formation P2X7->Pore leads to Antagonist Antagonist (derived from This compound) Antagonist->P2X7 blocks Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome triggers Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines promotes

Caption: P2X7 receptor signaling pathway blocked by antagonists.

Safety and Handling

This compound requires careful handling due to its hazard profile.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

  • Precautions: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used. Wash skin thoroughly after handling.

  • Storage: Store in a cool, dark place, preferably under an inert gas as it can be air-sensitive. Recommended storage is at room temperature or refrigerated at 0-8°C.

This guide consolidates the essential technical information on this compound to support its effective and safe use in research and development activities.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 3,5-dichloropyridine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis and analysis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the determination of these properties, and presents visualizations of its synthesis and key reactions to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.[1] Its unique electronic and structural characteristics, imparted by the two chlorine atoms on the pyridine ring, make it a versatile intermediate in the production of a wide range of valuable compounds.[1] Notably, it is extensively utilized in the development of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] Its applications also extend to material science, where it is used in the manufacturing of specialty polymers and conductive materials.[1] A thorough understanding of its physical and chemical properties is paramount for its effective and safe use in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₅H₃Cl₂N
Molecular Weight 147.99 g/mol
Appearance White to light yellow crystalline powder or chunks
Melting Point 64 - 67 °C
Boiling Point 178 - 179 °C
Density 1.388 g/cm³
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate
Vapor Pressure 0.778 mm Hg
pKa 0.32 ± 0.10 (Predicted)
Flash Point >110 °C

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a deactivated pyridine ring due to the electron-withdrawing nature of the two chlorine atoms. This deactivation makes it less susceptible to electrophilic substitution compared to pyridine itself. However, the chlorine atoms can be displaced by strong nucleophiles, and the pyridine nitrogen can still participate in reactions as a base or ligand.

Synthesis

One common laboratory and industrial synthesis of this compound involves the reductive dechlorination of more highly chlorinated pyridines. A detailed experimental protocol for its synthesis from 2,3,4,5,6-pentachloropyridine is provided below.

G PCP 2,3,4,5,6-Pentachloropyridine DCP This compound PCP->DCP Reductive Dechlorination reagents Zn, Acetic Acid, Water reagents->DCP

Caption: Synthesis of this compound.

Reactivity

This compound can undergo a variety of chemical transformations, making it a versatile intermediate. A key reaction is the deprotonation at the C4 position, facilitated by strong bases, which can then be followed by reaction with an electrophile. It is also a valuable substrate in palladium-catalyzed cross-coupling reactions.

G cluster_deprotonation Deprotonation and Electrophilic Quench cluster_coupling Palladium-Catalyzed Cross-Coupling DCP This compound Lithio 3,5-Dichloro-4-lithiopyridine DCP->Lithio Deprotonation Product1 4-Substituted-3,5-dichloropyridine Lithio->Product1 Quenching Base Strong Base (e.g., LTMP, BuLi) Base->Lithio Electrophile Electrophile (E+) Electrophile->Product1 DCP2 This compound Product2 3-Aryl-5-chloropyridine DCP2->Product2 Suzuki Coupling Reagents ArB(OH)₂, Pd Catalyst, Base Reagents->Product2

Caption: Reactivity of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Grind a small sample of this compound into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 50-55 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • The melting point is reported as this range.

Boiling Point Determination

Objective: To determine the boiling point of this compound.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the liquid level.

  • Heat the side arm of the Thiele tube gently and slowly.

  • Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary.

  • Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Water, Chloroform, Ethyl Acetate

Procedure:

  • Place approximately 25 mg of this compound into three separate, labeled test tubes.

  • To the first test tube, add 1 mL of water. To the second, add 1 mL of chloroform. To the third, add 1 mL of ethyl acetate.

  • Vigorously shake or vortex each test tube for approximately 30-60 seconds.

  • Observe each tube to determine if the solid has dissolved completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C2, C6 and C4 positions. A publicly available ¹H NMR spectrum can be found through chemical database searches.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of the five carbon atoms in the molecule.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring, as well as C-Cl stretching. An IR spectrum is available in public databases.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can confirm the molecular weight and elemental composition. The NIST WebBook provides mass spectral data for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

  • Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents/container in accordance with local regulations.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for a range of biological activities. For instance, it has been used in the development of P2X7 receptor antagonists, which are potential therapeutic agents for inflammatory diseases. The dichloropyridine moiety can be functionalized through various reactions, such as nucleophilic substitution and cross-coupling, to build more complex molecular architectures with desired pharmacological properties.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, experimental protocols, and visualizations of its chemical transformations offer a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental characteristics is essential for the safe and effective application of this versatile building block in drug discovery, agrochemical synthesis, and material science.

References

3,5-Dichloropyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,5-Dichloropyridine: Molecular Structure, Properties, and Synthesis

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms, makes it a versatile building block for the synthesis of a wide range of more complex molecules.[1] It serves as a key intermediate in the development of pharmaceuticals, particularly as a precursor to P2X7 receptor antagonists, and in the creation of metal-organic framework (MOF) materials.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring with chlorine atoms substituted at the 3 and 5 positions. This substitution pattern influences the electronic properties and reactivity of the molecule.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₃Cl₂N[2][3][4]
Molecular Weight 147.99 g/mol
CAS Number 2457-47-8
Appearance White to off-white or light yellow solid/powder
Melting Point 65-67 °C
Boiling Point 173.7 °C at 760 mmHg
Density 1.388 g/cm³
Solubility Chloroform, Ethyl Acetate
InChI Key WPGHPGAUFIJVJF-UHFFFAOYSA-N
SMILES Clc1cncc(Cl)c1

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various sources.

Spectroscopy TypeData SummaryReference(s)
¹H NMR Spectra are available that show characteristic peaks for the aromatic protons.
¹³C NMR Predicted spectra would show distinct signals for the carbon atoms of the pyridine ring.
Mass Spec. The mass spectrum confirms the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak is expected.
IR The infrared spectrum shows characteristic absorption bands for the C-H, C=C, and C-N bonds within the aromatic ring, as well as the C-Cl bonds. In situ infrared spectroscopy has been used to monitor its deprotonation reactions.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two distinct approaches.

Synthesis from 2,3,4,5,6-Pentachloropyridine

This method involves the reductive dechlorination of pentachloropyridine.

  • Reaction Scheme: C₅Cl₅N + Zn → C₅H₃Cl₂N

  • Experimental Protocol:

    • A round-bottomed flask equipped with a temperature probe, reflux condenser, and an overhead stirrer is charged with water (45 ml).

    • With agitation, acetic acid (6 ml) is added, followed by finely ground 2,3,4,5,6-pentachloropyridine (10 g), this compound (4.0 g), and finally zinc metal (20 g).

    • The resulting mixture is heated to 81-82°C for a total of 30 hours. During the reaction, any sublimed this compound on the cooler parts of the flask should be gently warmed to melt it back into the reaction mixture.

    • Upon completion, the product can be isolated via steam distillation.

    • The distillate is extracted with dichloromethane, and the combined organic extracts are dried over sodium sulfate.

    • The solvent is removed under reduced pressure to yield this compound as a white solid.

start Start Materials: - 2,3,4,5,6-Pentachloropyridine - Zinc Metal - Acetic Acid, Water reaction Reaction Setup: - Charge flask with reactants - Heat to 81-82°C for 30h start->reaction workup Work-up: - Steam Distillation reaction->workup extraction Extraction: - Extract with Dichloromethane workup->extraction purification Purification: - Dry over Sodium Sulfate - Evaporate solvent extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound from pentachloropyridine.

Synthesis from Acrylonitrile and Anhydrous Chloral

This two-step process first forms 2,3,5-trichloropyridine, which is then converted to the final product.

  • Reaction Scheme:

    • CH₂=CHCN + CCl₃CHO → C₅H₂Cl₃N

    • C₅H₂Cl₃N + Zn → C₅H₃Cl₂N

  • Experimental Protocol:

    • Step 1: Formation of 2,3,5-Trichloropyridine

      • A glass Carrius™ tube is charged with copper (I) chloride (100 mg), acetonitrile (7.5 ml), acrylonitrile (1 g), and anhydrous chloral (3.3 g).

      • The mixture is heated to 120°C for 16 hours, followed by heating at 175°C for 3 hours.

      • After cooling, the presence of 2,3,5-trichloropyridine in the reaction mass is confirmed by chromatography.

    • Step 2: Conversion to this compound

      • To the crude reaction mass from Step 1, water (15 ml), zinc metal powder (2.0 g), and acetic acid are added.

      • The mixture is heated to 65°C for approximately 5 hours, with an additional portion of zinc metal (0.5 g) added after about 2.5 hours.

      • The product is then isolated by steam distillation.

      • Addition of water to the distillate causes the precipitation of a white solid, which is then extracted with dichloromethane.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active compounds. A notable application is in the preparation of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making it an important target for drug discovery.

start This compound (Building Block) reaction Multi-step Organic Synthesis start->reaction intermediate Advanced Intermediates reaction->intermediate final_product P2X7 Receptor Antagonist (Active Pharmaceutical Ingredient) intermediate->final_product application Therapeutic Application: - Anti-inflammatory - Analgesic final_product->application

Caption: Role of this compound as a building block in drug development.

Conclusion

This compound is a fundamental building block in synthetic chemistry with significant applications in the pharmaceutical and material science sectors. Its well-defined molecular structure and properties, combined with established synthetic routes, make it a readily accessible intermediate for the development of novel compounds. This guide provides essential technical information to support researchers and scientists in leveraging the potential of this versatile molecule.

References

Synthesis of 3,5-Dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 3,5-dichloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Routes

The synthesis of this compound can be achieved through several pathways, primarily involving the reductive dechlorination of more highly chlorinated pyridine precursors. Other methods, though less direct, offer alternative approaches starting from different pyridine derivatives.

Reductive Dechlorination of Polychlorinated Pyridines

A prevalent and effective method for synthesizing this compound is the selective removal of chlorine atoms from polychlorinated pyridines.[1][2] This is typically accomplished using a reducing agent, such as zinc metal, in the presence of an acidic compound.[1]

The general scheme for this reaction involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal at elevated temperatures. Suitable acidic compounds to facilitate this reaction include mineral acids like hydrochloric or sulfuric acid, organic acids such as formic or acetic acid, or ammonium salts like ammonium chloride. The reaction can be conducted in various protic solvents, including water, alcohols, or mixtures of solvents like water and 1,4-dioxane.

Starting MaterialReducing AgentAcidic CompoundSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (area %)Reference
2,3,4,5,6-PentachloropyridineZincAcetic AcidWater81-823044.686.4
2,3,4,5,6-PentachloropyridineZincAcetic Acid / Sodium AcetateGlacial Acetic Acid1004+60.878
2,3,5-TrichloropyridineZincAcetic AcidWater95187.3-
2,3,5-TrichloropyridineZincAcetic AcidWater655--
Polychloropyridine MixtureZincAcetic Acid-90-9212-77.8

Protocol 1: Synthesis from 2,3,4,5,6-Pentachloropyridine

  • To a round-bottomed flask equipped with a temperature probe, reflux condenser, and overhead stirrer, add water (45 ml).

  • Commence agitation and add acetic acid (6 ml), followed by finely ground 2,3,4,5,6-pentachloropyridine (10 g), this compound (4.0 g), and finally zinc metal (20 g).

  • Heat the resulting mixture to 81-82°C for a total of 30 hours. Periodically, gently warm the cooler parts of the flask to melt any sublimed this compound.

  • After the reaction, the product can be isolated by steam distillation.

  • Extract the total distillate with dichloromethane (2 x 50 ml).

  • Combine the extracts, dry over sodium sulphate, and evaporate under reduced pressure to yield this compound as a white, low-melting-point solid.

Protocol 2: Synthesis from 2,3,5-Trichloropyridine

  • Charge a round-bottomed flask with 2,3,5-trichloropyridine (3.6 g), water (9.0 ml), and acetic acid (2.0 ml).

  • Agitate the mixture with a magnetic follower and add zinc metal powder (2.5 g).

  • Heat the mixture to 95°C.

  • Monitor the reaction by chromatography. After 1 hour, all the 2,3,5-trichloropyridine should be consumed.

  • Steam distill the mixture to obtain water and an oil that solidifies on cooling.

  • The solid can be dissolved in dichloromethane, separated from the aqueous phase, dried, and the solvent evaporated to yield the product with a reported yield of 87.3%.

G cluster_0 Reductive Dechlorination Pathway PCP 2,3,4,5,6-Pentachloropyridine DCP This compound PCP->DCP Reduction TCP 2,3,5-Trichloropyridine TCP->DCP Reduction reagents Zinc Metal Acidic Compound (e.g., Acetic Acid)

Reductive Dechlorination of Polychloropyridines.
Two-Step Synthesis from Acrylonitrile and Anhydrous Chloral

Another documented route involves a two-step process starting from more basic chemical building blocks. In the first step, acrylonitrile reacts with anhydrous chloral in the presence of a copper(I) catalyst to form 2,3,5-trichloropyridine. This intermediate is then subjected to reductive dechlorination with zinc, as described in the previous section, to yield this compound. This process can be performed without purification of the intermediate 2,3,5-trichloropyridine.

Step 1: Synthesis of 2,3,5-Trichloropyridine

  • Charge a glass Carrius™ tube with copper(I) chloride (100 mg), acetonitrile (7.5 ml), acrylonitrile (1 g), and anhydrous chloral (3.3 g).

  • Heat the mixture to 120°C for 16 hours.

  • Allow the reaction to cool to room temperature.

Step 2: Synthesis of this compound

  • To approximately half of the crude reaction mass from Step 1, add water (15 ml), zinc metal powder (2.0 g), and acetic acid.

  • Heat the mixture to 65°C.

  • After 2 hours and 25 minutes, add a further quantity of zinc metal (0.5 g) and continue heating for another 2 hours and 50 minutes.

  • Isolate the product via steam distillation.

  • Precipitate the white solid product by adding water to the distillate and extract with dichloromethane.

G cluster_1 Two-Step Synthesis Pathway acrylonitrile Acrylonitrile tcp 2,3,5-Trichloropyridine acrylonitrile->tcp chloral Anhydrous Chloral chloral->tcp dcp This compound tcp->dcp Reduction cu_catalyst Copper(I) Chloride zn_reductant Zinc Metal Acetic Acid

Synthesis from Acrylonitrile and Anhydrous Chloral.
Synthesis via Aminodichloropyridines

While not a direct synthesis, routes involving aminated dichloropyridines are relevant as they can potentially be converted to this compound through subsequent reactions such as deamination. For instance, 2-amino-3,5-dichloropyridine can be synthesized from 2-amino-5-chloropyridine.

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-Amino-5-chloropyridineN-chlorosuccinimideDMF / Methanol (2.5:1)452.570.598.20 (GC)
2-Amino-5-chloropyridineN-chlorosuccinimideDMF / Methanol (1.5:1)08.555.598.50 (GC)

Protocol 3: Synthesis from 2-Amino-5-chloropyridine

  • To a 10 L three-necked round-bottomed flask, add 5500 ml of a 2.5:1 (v/v) mixture of DMF and methanol.

  • Equip the flask with a thermometer, a condenser, and a magnetic stirrer.

  • Start stirring and add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide.

  • Stir the reaction mixture at 45°C for 2.5 hours, monitoring the reaction progress by TLC and GC.

  • Once the reaction is complete, remove the solvent by distillation to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.

G cluster_2 Synthesis of Aminodichloropyridine Intermediate start 2-Amino-5-chloropyridine product 2-Amino-3,5-dichloropyridine start->product Chlorination next_step Further Conversion (e.g., Deamination) product->next_step reagent N-chlorosuccinimide

Formation of an Aminodichloropyridine Intermediate.

Conclusion

The synthesis of this compound is well-established, with reductive dechlorination of polychlorinated pyridines being a primary and efficient method. The choice of starting material, be it a pentachloro-, tetrachloro-, or trichloropyridine, influences the reaction conditions and yield. The two-step synthesis from acrylonitrile and chloral offers an alternative from more fundamental starting materials. While routes involving aminated precursors are less direct for obtaining this compound itself, they are important for the synthesis of other functionalized dichloropyridine derivatives. The selection of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product.

References

solubility of 3,5-Dichloropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 3,5-Dichloropyridine in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its solubility essential for process development, purification, and formulation.[1] This document summarizes the currently available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and includes graphical representations of the experimental workflow and the fundamental principles of dissolution. Due to a notable lack of extensive, publicly available quantitative solubility data for this compound, this guide places a strong emphasis on the methodologies that researchers can employ to determine solubility in their specific solvent systems.

Introduction

This compound is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its applications range from the development of pesticides to the synthesis of active pharmaceutical ingredients (APIs).[1] The solubility of this compound in organic solvents is a critical physical property that influences reaction kinetics, crystallization, and the design of purification and formulation processes.

This guide aims to collate the known solubility information for this compound and to provide researchers with the necessary tools to conduct their own solubility assessments.

Solubility Data

The available solubility data for this compound in organic solvents is sparse. The following table summarizes the known quantitative and qualitative data. It is highly recommended that researchers experimentally verify the solubility in their specific solvents and at their desired operating temperatures.

Organic SolventTemperature (°C)SolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mLQuantitative[2]
ChloroformNot SpecifiedSolubleQualitative[3]
Ethyl AcetateNot SpecifiedSolubleQualitative
EthanolNot SpecifiedSoluble (especially when heated)Qualitative

Note on Data Scarcity: The limited availability of public quantitative data underscores the importance of the experimental protocols detailed in this guide.

Experimental Protocols for Solubility Determination

To address the gap in available data, the following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound. The isothermal equilibrium method (also known as the shake-flask method) is considered the "gold standard" for its reliability in measuring thermodynamic solubility.

Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Gravimetric Method

This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Equilibrium Method.

  • Sample Collection:

    • Pre-weigh a clean, dry evaporating dish.

    • Filter a known volume of the saturated solution to remove any undissolved solid.

    • Accurately pipette a specific volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the melting point of this compound.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

    • The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship of the dissolution process.

experimental_workflow start Start: Define Solvent and Temperature prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Phases (Centrifugation or Settling) equilibrate->separate sample Sample and Filter Supernatant separate->sample quantify Quantify Solute Concentration (e.g., HPLC, Gravimetric) sample->quantify result Result: Solubility Value quantify->result

Experimental workflow for solubility determination.

dissolution_process cluster_system Saturated Solution at Equilibrium solid_phase Solid this compound (Undissolved) solution_phase This compound in Solution (Dissolved Molecules) solid_phase->solution_phase Dissolution

References

Commercial Suppliers of High-Purity 3,5-Dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 3,5-Dichloropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the procurement, quality assessment, and application of this critical reagent.

Introduction to this compound

This compound (CAS No. 2457-47-8) is a halogenated heterocyclic compound widely utilized as an intermediate in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the development of a range of molecules, most notably as a scaffold for P2X7 receptor antagonists, which are under investigation for the treatment of inflammatory diseases.[1][2] The purity of this compound is paramount in drug discovery and development, as impurities can lead to unwanted side reactions, lower yields, and potential toxicological concerns in the final active pharmaceutical ingredient (API).

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound in various purities and quantities. High-purity grades, typically ≥98%, are readily available for research and development purposes. The following table summarizes the specifications from several prominent commercial suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

Supplier Product Number Stated Purity Analytical Method Physical Form Notes
Sigma-Aldrich D7380498%Not specified on product pageSolidCertificate of Analysis available online.
Tokyo Chemical Industry (TCI) D0411>98.0%GCWhite to Almost white powder to crystalSpecifications and CoA available.[3]
Chem-Impex 06376≥99%GCWhite to light yellow powderSafety Data Sheet and Product Specification available.
Otto Chemie Pvt. Ltd. D 262598%GCPowder or chunks
Thermo Scientific Chemicals L0338098%Not specified on product page

Potential Impurities in Commercial this compound

The impurity profile of this compound is largely dependent on the synthetic route employed by the manufacturer. Common methods for its preparation include the reductive dechlorination of pentachloropyridine or the reaction of other chlorinated pyridine precursors.[4] Potential impurities may include:

  • Isomeric Dichloropyridines: Other isomers of dichloropyridine (e.g., 2,6-dichloropyridine, 3,4-dichloropyridine) may be present as byproducts of the synthesis.

  • Monochloropyridines and Trichloropyridines: Incomplete or excessive chlorination can lead to the presence of pyridine molecules with one or three chlorine atoms.

  • Residual Starting Materials: Unreacted precursors from the synthesis, such as pentachloropyridine, may remain in the final product.

  • Residual Solvents: Solvents used during the synthesis and purification processes (e.g., acetic acid, dichloromethane) may be present in trace amounts.

The following diagram illustrates a common synthetic pathway for this compound, highlighting potential points of impurity introduction.

G Synthetic Pathway and Impurity Formation cluster_impurities Potential Impurities Pentachloropyridine Pentachloropyridine Reduction Reductive Dechlorination (e.g., Zn/Acetic Acid) Pentachloropyridine->Reduction ResidualSM Residual Starting Material Pentachloropyridine->ResidualSM Incomplete Reaction Purification Purification (e.g., Recrystallization, Distillation) Reduction->Purification OtherIsomers Other Dichloropyridine Isomers Reduction->OtherIsomers Side Reactions MonoTriChloro Mono- and Tri- chloropyridines Reduction->MonoTriChloro Incomplete/Over-reaction HighPurity High-Purity This compound Purification->HighPurity ResidualSolvents Residual Solvents Purification->ResidualSolvents Incomplete Removal G Quality Control Workflow for this compound Start Receive this compound Batch ReviewCoA Review Supplier's Certificate of Analysis Start->ReviewCoA VisualInspection Visual Inspection (Color, Form) Start->VisualInspection AnalyticalTesting Perform In-house Analytical Testing ReviewCoA->AnalyticalTesting VisualInspection->AnalyticalTesting GCMS GC-MS Analysis AnalyticalTesting->GCMS HPLC HPLC Analysis AnalyticalTesting->HPLC CompareResults Compare Results with Supplier Specifications GCMS->CompareResults HPLC->CompareResults Accept Accept Batch for Use CompareResults->Accept Meets Specs Reject Reject Batch (Contact Supplier) CompareResults->Reject Does Not Meet Specs G Simplified P2X7 Receptor Signaling and Antagonism ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->IonFlux Antagonist This compound-based Antagonist Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b IL1b_release IL-1β Release IL1b->IL1b_release Inflammation Inflammation IL1b_release->Inflammation

References

The Enigmatic Reactivity of the 3,5-Dichloropyridine Ring: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, CN – November 29, 2025 – The 3,5-dichloropyridine scaffold is a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and steric properties, however, present a distinct set of challenges and opportunities for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the this compound ring, offering researchers, scientists, and drug development professionals a detailed roadmap for its strategic functionalization.

Core Reactivity Principles: An Overview

The this compound ring is an electron-deficient heteroaromatic system. The nitrogen atom and the two chlorine atoms act as electron-withdrawing groups, which significantly influences the ring's reactivity. This inherent electronic nature makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, while simultaneously activating it for certain types of nucleophilic substitution and metal-catalyzed cross-coupling reactions. The symmetrical substitution pattern of the 3,5-dichloro isomer simplifies regiochemical considerations in mono-functionalization reactions.

Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation

The electron-deficient nature of the pyridine ring, further compounded by the inductive effect of two chlorine atoms, renders the this compound core highly unreactive towards electrophilic aromatic substitution. Standard electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve under typical conditions.

To overcome this low reactivity, forcing conditions or activation of the pyridine ring, for instance, through N-oxide formation, is often necessary. The N-oxide functionality increases the electron density of the pyridine ring, thereby activating it towards both electrophilic and nucleophilic substitution reactions, primarily at the C2 and C4 positions[1].

Experimental Protocol: Nitration of Pyridine N-oxide (General Example)

A representative protocol for the nitration of a pyridine N-oxide is as follows:

  • Preparation of the Nitrating Mixture: Carefully add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring in an ice bath[1].

  • Reaction Setup: In a three-neck flask, heat 9.51 g of pyridine-N-oxide to 60°C[1].

  • Addition of Nitrating Mixture: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes[1].

  • Reaction: Heat the reaction mixture to 125-130°C for 3 hours[1].

  • Work-up: After cooling, pour the mixture onto 150 g of crushed ice and neutralize with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the product.

  • Isolation: Filter the crude product and wash with acetone to remove inorganic salts. Evaporate the acetone to obtain the 4-nitropyridine N-oxide.

It is important to note that direct electrophilic substitution on this compound is not well-documented, and the above protocol serves as a general illustration of the conditions required for activated pyridine systems.

Nucleophilic Aromatic Substitution (SNAr): A Key Functionalization Pathway

Nucleophilic aromatic substitution (SNAr) is a more viable strategy for the functionalization of the this compound ring. While the chlorine atoms in the 3 and 5 positions are not as activated as those in the 2, 4, or 6 positions, SNAr can proceed with strong nucleophiles and/or under elevated temperatures. The reaction proceeds via a Meisenheimer intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.

General Experimental Protocol for SNAr on Dichloropyridines

The following is a generalized procedure for SNAr reactions on dichloropyridine substrates:

  • Reaction Setup: Dissolve the dichloropyridine (1.0 eq.) in a suitable solvent such as ethanol, DMSO, or DMF. Add the nucleophile (1.0-1.2 eq.) and, if required, a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified by standard methods such as column chromatography or recrystallization.

Quantitative Data for SNAr on a Related Trichloropyridine

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,3,5-TrichloropyridineHydroquinoneKOHDMSO16034-(3,5-dichloropyridyloxy)phenolNot specified

This example on a closely related substrate demonstrates the feasibility of nucleophilic substitution at the 2-position, leaving the 3,5-dichloro motif intact for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Metal-catalyzed cross-coupling reactions are powerful tools for the elaboration of the this compound core, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the arylation of the this compound scaffold. Studies on the closely related 2,3,5-trichloropyridine have shown that palladium-catalyzed ligand-free Suzuki coupling with arylboronic acids proceeds with high regioselectivity at the 2-position, yielding 3,5-dichloro-2-arylpyridines in high yields. This indicates a higher reactivity of the C-Cl bond at the 2-position compared to the 3 and 5 positions.

Experimental Protocol: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine

  • Reaction Setup: A mixture of Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), distilled water (3.5 mL), and DMF (3 mL) is prepared.

  • Reaction Conditions: The mixture is stirred at 60°C for 12 hours.

  • Work-up: The reaction solution is extracted four times with diethyl ether (4 x 10 mL). The combined organic extracts are concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 3,5-dichloro-2-arylpyridine.

Quantitative Data for Suzuki Coupling of 2,3,5-Trichloropyridine

Arylboronic AcidProductYield (%)
Phenylboronic acid3,5-Dichloro-2-phenylpyridine85
4-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine82
4-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine80
4-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine78
3-Nitrophenylboronic acid3,5-Dichloro-2-(3-nitrophenyl)pyridine75
Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/DMF (3.5:3 mL), 60°C, 12 h.

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_1 R-Pd(II)-X Ln Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-OR' Ln PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R-Pd(II)-R' Ln PdII_2->PdII_3 Transmetalation (R'B(OR)2) PdII_3->Pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridine ring. While direct data for this compound is scarce, studies on 3,5-dibromo-2,6-dichloropyridine have demonstrated the feasibility of chemoselective Sonogashira couplings. These studies provide optimized conditions for mono-, di-, tri-, and tetraalkynylation, offering valuable insights into catalyst systems and reaction conditions that could be adapted for this compound.

General Experimental Protocol for Sonogashira Coupling

A general procedure for Sonogashira coupling of a halopyridine is as follows:

  • Reaction Setup: To a dry reaction flask, add the halopyridine, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-7 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF), a base (e.g., triethylamine), and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., 100°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is worked up by dilution with an organic solvent and water, followed by extraction and purification via column chromatography.

Buchwald-Hartwig Amination

General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Chlorides

  • Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, charge the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a suitable ligand (e.g., XPhos, 3.0 mol%), a base (e.g., sodium tert-butoxide, 2.0 equiv.), and a solvent (e.g., toluene).

  • Reagent Addition: After stirring briefly, add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).

  • Reaction Conditions: Stir the resulting mixture at reflux for a specified time (e.g., 6 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Isolation and Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig cluster_1 Catalytic Cycle Pd0 Pd(0)L2 PdII_1 L-Pd(II)(Ar)(X) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]X PdII_1->PdII_Amine_Complex Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Amine_Complex->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C-H Functionalization: Emerging Strategies

Direct C-H functionalization is an increasingly important area of research, offering atom-economical routes to complex molecules. For the this compound ring, lithiation followed by reaction with an electrophile is a potential strategy for C-H functionalization at the 2, 4, or 6 positions. The regioselectivity of lithiation can be influenced by the choice of the lithium base and reaction conditions.

While specific, detailed protocols for the C-H functionalization of this compound are not extensively documented in the reviewed literature, the general principles of directed ortho-metalation and related C-H activation techniques can be applied.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxide formation and quaternization.

N-Oxide Synthesis

The formation of the N-oxide is a key transformation that can alter the reactivity of the pyridine ring, as discussed in the context of electrophilic substitution.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

  • Reaction Setup: In a flask with a mechanical stirrer, add 20 g of 4-amino-3,5-dichloropyridine to 150 ml of glacial acetic acid at 30-35°C.

  • Oxidant Addition: Add 24.3 g of hydrogen peroxide (27.5% purity) in one portion.

  • Reaction: Heat the mixture to 60-65°C and maintain this temperature for 18 hours.

  • Work-up: Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.

  • Isolation and Purification: Filter the precipitate, wash with chilled water, and dry. The crude product can be recrystallized from methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.

Diagram: Synthetic Workflow for 4-Amino-3,5-dichloropyridine N-oxide

N_Oxide_Synthesis Start 4-Amino-3,5-dichloropyridine + H2O2 in Acetic Acid Reaction Heat at 60-65°C for 18h Start->Reaction Workup Cool to 5°C pH adjustment to 4.0-4.2 Reaction->Workup Isolation Filtration and Washing Workup->Isolation Purification Recrystallization from Methanol Isolation->Purification Product Pure 4-Amino-3,5-dichloropyridine N-oxide Purification->Product

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites in 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropyridine is a pivotal heterocyclic building block in the synthesis of a diverse array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its reactivity is governed by the interplay of the electron-withdrawing effects of the nitrogen heteroatom and the two chlorine substituents, which create distinct electrophilic and nucleophilic centers within the molecule. This guide provides a comprehensive analysis of these reactive sites, supported by theoretical principles and practical experimental considerations.

Introduction

The pyridine ring, an aromatic heterocycle, possesses a unique electronic structure due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, rendering the carbon atoms, particularly at the C2, C4, and C6 positions, electron-deficient. In this compound, the addition of two strongly electronegative chlorine atoms at the meta positions to the nitrogen further depletes the electron density of the aromatic ring. This electronic arrangement dictates the molecule's susceptibility to nucleophilic attack and its behavior in the presence of strong bases. This document serves as a technical resource, elucidating the electrophilic and nucleophilic characteristics of this compound to facilitate its strategic use in synthetic chemistry and drug design.

Theoretical Framework: Identifying Electrophilic and Nucleophilic Sites

The identification of electrophilic and nucleophilic sites in this compound can be rationalized through several key theoretical concepts:

  • Inductive and Resonance Effects: The nitrogen atom exerts a strong -I (inductive) and a -M (mesomeric or resonance) effect, withdrawing electron density from the ring. The chlorine atoms also exhibit a -I effect, further intensifying the electron deficiency of the ring carbons. While halogens can theoretically exert a +M effect through their lone pairs, the inductive effect is generally dominant for chlorine.

  • Electron Density Distribution: The cumulative electron-withdrawing effects result in a polarized molecule. The nitrogen atom possesses the highest electron density, making it the primary nucleophilic site (specifically, the lone pair of electrons). Conversely, the carbon atoms of the pyridine ring are electron-deficient and thus electrophilic. The positions most susceptible to nucleophilic attack are C2, C4, and C6. In this compound, the C2, C4, and C6 positions are predicted to be the most electrophilic. The C3 and C5 positions, being directly bonded to the electron-withdrawing chlorine atoms, are also electrophilic. The hydrogen atoms on the ring are acidic due to the electron-withdrawing nature of the ring and are therefore susceptible to deprotonation by strong bases, acting as electrophilic sites.

Computational Analysis

To provide a quantitative understanding of the reactivity of this compound, computational chemistry methods are invaluable. Techniques such as Density Functional Theory (DFT) can be employed to calculate various electronic properties that pinpoint electrophilic and nucleophilic sites.

  • Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) signify electron-poor areas, which are prone to nucleophilic attack. For this compound, the ESP map is expected to show a region of high negative potential around the nitrogen atom and positive potential distributed across the carbon and hydrogen atoms of the ring.

  • Partial Atomic Charges: Calculation of partial atomic charges provides a numerical value for the electron density localized on each atom. Atoms with more negative partial charges are more nucleophilic, while those with more positive partial charges are more electrophilic.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region of highest electron density and is associated with the molecule acting as a nucleophile. The LUMO represents the region most susceptible to receiving electrons and is associated with the molecule acting as an electrophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value/ObservationImplication for Reactivity
Electrostatic Potential (ESP)
Nitrogen AtomNegativeNucleophilic site (Lewis basicity)
Ring Carbons (C2, C4, C6)PositiveElectrophilic sites for nucleophilic attack
Ring Hydrogens (H2, H4, H6)PositiveElectrophilic sites for deprotonation
Partial Atomic Charges
NNegativeNucleophilic
C2, C6PositiveElectrophilic
C4PositiveElectrophilic
C3, C5Positive (less than C2, C4, C6)Electrophilic
ClNegativeElectron-withdrawing, but can be a leaving group
Frontier Molecular Orbitals
HOMOLocalized primarily on the nitrogen and chlorine atomsSite of electrophilic attack (e.g., protonation)
LUMODistributed over the pyridine ring, particularly C2, C4, C6Site of nucleophilic attack
HOMO-LUMO GapModerate to largeIndicates relative stability

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.

Reactivity and Experimental Protocols

The electronic properties of this compound give rise to two primary modes of reactivity: reactions at its nucleophilic nitrogen center and reactions at its electrophilic ring carbons and protons.

Nucleophilic Character of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to this compound. It can react with electrophiles such as protons (acid-base chemistry) and alkylating agents.

Experimental Protocol: N-Alkylation of this compound (General Procedure)

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added the alkylating agent (e.g., an alkyl halide, 1.1 eq.).

  • Base: A non-nucleophilic base (e.g., potassium carbonate, 2.0 eq.) may be added to neutralize the acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the corresponding N-alkyl-3,5-dichloropyridinium salt.

Electrophilic Character of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles. Additionally, the ring protons, particularly at the C4 position, are acidic enough to be removed by strong bases, leading to organometallic intermediates that can react with electrophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine (General Procedure)

  • Reaction Setup: A mixture of this compound (1.0 eq.), the desired amine (1.2 eq.), and a base (e.g., potassium carbonate or sodium tert-butoxide, 2.0 eq.) is prepared in a suitable high-boiling aprotic solvent (e.g., DMSO, NMP, or dioxane).

  • Catalyst (Optional): In some cases, a palladium catalyst and a ligand (e.g., Pd2(dba)3 and Xantphos) may be required to facilitate the reaction (Buchwald-Hartwig amination).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 80-150 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the aminated pyridine derivative.

Experimental Protocol: Deprotonation and Reaction with an Electrophile (General Procedure)

  • Reaction Setup: this compound (1.0 eq.) is dissolved in a dry aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • Base Addition: A strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to the solution. The mixture is stirred at low temperature for a period to allow for complete deprotonation, primarily at the C4 position.

  • Electrophile Addition: The desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq.) is then added to the solution, and the reaction is allowed to slowly warm to room temperature.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.

  • Purification: The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving this compound.

nucleophilic_aromatic_substitution reactant This compound + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C2/C4/C6 product Substituted Pyridine + Cl- intermediate->product Loss of Cl-

Caption: Nucleophilic Aromatic Substitution (SNAr) on this compound.

deprotonation_electrophilic_addition reactant This compound lithiated_intermediate 4-Lithio-3,5-dichloropyridine reactant->lithiated_intermediate Deprotonation at C4 base Strong Base (e.g., n-BuLi) base->lithiated_intermediate product 4-Substituted-3,5-dichloropyridine lithiated_intermediate->product Reaction with E+ electrophile Electrophile (E+) electrophile->product

Caption: Deprotonation and subsequent reaction with an electrophile.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction on this compound.

experimental_workflow Experimental Workflow: Nucleophilic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reactants: This compound Nucleophile Base solvent Add Solvent reagents->solvent atmosphere Inert Atmosphere (N2/Ar) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to RT monitoring->cooling extraction Aqueous Work-up & Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purify Column Chromatography or Recrystallization concentration->purify analysis Characterization (NMR, MS) purify->analysis

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

This compound is a versatile reagent with well-defined electrophilic and nucleophilic centers. The nitrogen atom serves as a nucleophilic site, while the electron-deficient carbon atoms of the pyridine ring, particularly at the 2, 4, and 6-positions, are electrophilic and susceptible to nucleophilic attack. The ring protons, especially at the C4 position, are sufficiently acidic to be removed by strong bases, providing a pathway for the introduction of electrophiles. A thorough understanding of these reactive sites, aided by computational analysis and established experimental protocols, is essential for the effective utilization of this compound in the synthesis of complex molecules for various applications in the life sciences and material science.

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.42d2.2H-2, H-6
7.75t2.2H-4

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
147.9C-2, C-6
136.0C-4
131.1C-3, C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3123WeakC-H stretch (aromatic)
3046WeakC-H stretch (aromatic)
1559MediumC=C stretch (aromatic ring)
1401StrongC=C stretch (aromatic ring)
1305MediumC-H in-plane bend
1208MediumC-H in-plane bend
1108StrongC-Cl stretch
1011StrongRing breathing
884StrongC-H out-of-plane bend
811StrongC-H out-of-plane bend
695MediumC-Cl bend

Note: The IR data is based on in-situ infrared spectroscopic studies of the deprotonation of this compound.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
147100[M]⁺ (Molecular ion)
14965[M+2]⁺ (Isotope peak)
11235[M-Cl]⁺
7720[C₅H₃N]⁺
5115[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and should be adapted as necessary for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid organic compounds):

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger spectral width (e.g., 220 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

  • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

  • The KBr pellet containing the sample is placed in the sample holder.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization for Aromatic Compounds):

  • A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • The sample is heated to induce vaporization into the ion source.

  • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This electron impact causes the ionization of the molecules to form a molecular ion (M⁺) and various fragment ions.

Instrumentation and Data Acquisition:

  • A mass spectrometer equipped with an electron ionization (EI) source is used.

  • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector measures the abundance of each ion.

  • The mass spectrum is generated as a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet KBr Pellet Formation Sample->KBr_Pellet for IR Vaporization Vaporization Sample->Vaporization for MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer (EI Source) Vaporization->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Wavenumbers, Transmittance IR->IR_Data MS_Data m/z Ratios, Relative Intensities MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for this compound, intended to support research and development activities. For further, more specific applications, it is recommended to consult primary literature and spectral databases.

References

The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile 3,5-dichloropyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of potent and selective therapeutic agents. Its unique electronic properties and substitution pattern allow for tailored modifications, making it a valuable component in the design of molecules targeting a range of biological pathways implicated in various diseases. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its role in the development of P2X7 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Core Applications of this compound in Drug Discovery

This compound's utility in medicinal chemistry stems from its ability to act as a versatile intermediate. The two chlorine atoms at the 3 and 5 positions of the pyridine ring enhance its reactivity, making it an ideal starting point for the synthesis of complex, biologically active compounds.[1] This scaffold has been successfully incorporated into molecules targeting a variety of biological pathways, leading to the development of potential treatments for inflammatory diseases, bacterial infections, and hyperthyroidism.

P2X7 Receptor Antagonists for Inflammatory Conditions

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammatory responses. Its activation triggers the release of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory disorders. Derivatives of this compound have been identified as potent P2X7 receptor antagonists.

A key series of pyridinyl hydrazide analogues incorporating the this compound moiety have demonstrated significant P2X7 receptor antagonistic activity. Structure-activity relationship (SAR) studies have revealed that the 3,5-dichloro substitution on the pyridine ring is critical for this activity.

Table 1: In Vitro Activity of this compound Derivatives as P2X7 Receptor Antagonists

CompoundR GrouphP2X7 IC50 (nM) (EtBr Uptake Assay)hIL-1β Release IC50 (nM)
9 Phenylpropanoyl650-
51 Adamantanecarbonyl4.91.3
52 Bicyclo[2.2.1]heptane-2-carbonyl139.2

Data sourced from Lee WG, et al. J Med Chem. 2012.[2][3]

The optimized compounds, 51 and 52 , exhibit potent inhibition of the P2X7 receptor in both ethidium bromide (EtBr) uptake and IL-1β release assays.[3] The potent anti-inflammatory effects of these compounds, demonstrated by the strong inhibition of iNOS/COX-2 expression and NO production in THP-1 cells, highlight the potential of this compound analogues as therapeutic agents for inflammatory diseases.[3]

FGFR Inhibitors in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the development and progression of various cancers. The this compound scaffold has been incorporated into a novel class of potent pan-FGFR inhibitors.

One such example is the (R)-21c compound series, which features a 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole core structure. These compounds have demonstrated excellent in vitro inhibitory activity against a panel of FGFR-amplified cell lines.

Table 2: In Vitro Kinase Inhibitory Activity of (R)-21c against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
(R)-21c 0.92.02.06.1

Data sourced from Yan W, et al. J Med Chem. 2016.

The potent pan-FGFR inhibitory activity of (R)-21c, coupled with its ability to suppress FGF/FGFR and downstream signaling pathways at nanomolar concentrations, underscores the potential of this this compound-containing scaffold in the development of targeted cancer therapies. Furthermore, (R)-21c has shown significant in vivo efficacy, achieving nearly complete tumor growth inhibition in an NCI-H1581 (FGFR1-amplified) xenograft mouse model at a dose of 10 mg/kg/day administered orally.

Signaling Pathways

The therapeutic potential of this compound derivatives lies in their ability to modulate key signaling pathways involved in disease pathogenesis.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the activation of the NLRP3 inflammasome. This, in turn, activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine. Downstream of the P2X7 receptor, other signaling pathways, including the NF-κB pathway, are also activated, further amplifying the inflammatory response.

P2X7_Signaling cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activation NFkB NF-κB Pathway P2X7R->NFkB Activation Caspase1_pro Pro-Caspase-1 NLRP3->Caspase1_pro Recruitment Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Cleavage IL1b_pro Pro-IL-1β Caspase1_active->IL1b_pro Cleavage IL1b_active Active IL-1β (Secreted) IL1b_pro->IL1b_active Inflammation Inflammation IL1b_active->Inflammation NFkB->Inflammation FGFR_Signaling cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Transcription->Proliferation Synthesis_Workflow Start Substituted Benzoic Acid Intermediate1 Acid Chloride Formation (SOCl2) Start->Intermediate1 FinalProduct Pyridinyl Hydrazide Product Intermediate1->FinalProduct Intermediate2 3,5-Dichloro-4- hydrazinopyridine Intermediate2->FinalProduct

References

The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3,5-Dichloropyridine, a halogenated heterocyclic compound, serves as a critical and versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural and electronic properties, imparted by the two chlorine atoms on the pyridine ring, make it a valuable building block in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Synthesis of this compound: A Summary of Key Methodologies

The efficient synthesis of this compound is paramount for its application in multi-step synthetic campaigns. Several methods have been developed, primarily involving the reductive dechlorination of more highly chlorinated pyridine precursors or a multi-step synthesis from acyclic starting materials. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Quantitative Data for Synthesis Protocols

The following table summarizes quantitative data for various established protocols for the synthesis of this compound, providing a comparative overview of their efficiencies.

Starting Material(s)Key Reagents & SolventsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Water, 1,4-Dioxane81-8229 hours60.878 (area %)[1]
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Sodium Acetate1005 hours65Not Specified[1]
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, WaterNot SpecifiedNot Specified44.686.4 (area %)[1]
2,3,5-TrichloropyridineZinc, Acetic Acid, Water951 hourNot SpecifiedNot Specified[1]
Acrylonitrile, Anhydrous ChloralCopper (I) Chloride, Acetonitrile; then Zinc, Acetic Acid, Water175 (Step 1), 65 (Step 2)3 hours (Step 1), 5 hours (Step 2)~42Not Specified[2]
2,3,5,6-TetrachloropyridineZinc, Ammonium Chloride, Water, 1,4-Dioxane90-9212 hoursNot Specified77.8 (area %)

Core Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in a laboratory setting. Below are methodologies for its synthesis and a key transformation.

Protocol 1: Synthesis of this compound from 2,3,4,5,6-Pentachloropyridine

This procedure details the reductive dechlorination of pentachloropyridine using zinc metal in an acidic medium.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc dust

  • Glacial Acetic Acid

  • Water

  • 1,4-Dioxane

  • Dichloromethane (for extraction)

  • Sodium Sulfate (for drying)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 45 mL of water, 6 mL of glacial acetic acid, and 8 mL of 1,4-dioxane.

  • To the stirred solution, add 10 g of finely ground 2,3,4,5,6-pentachloropyridine and 4.0 g of this compound.

  • Add 20 g of zinc metal dust to the mixture.

  • Heat the reaction mixture to 81-82 °C and maintain this temperature for 29 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product is isolated by steam distillation. Collect the distillate, which contains an oil that solidifies upon cooling.

  • Extract the distillate with two 50 mL portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a white, low-melting solid.

Protocol 2: Synthesis of 2-Amino-3,5-dichloropyridine

This protocol describes the chlorination of 2-amino-5-chloropyridine to produce 2-amino-3,5-dichloropyridine, a valuable downstream intermediate.

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, prepare a solvent mixture of 5500 mL of DMF and methanol in a 2.5:1 volume ratio.

  • Add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the solvent mixture.

  • Heat the reaction mixture to 45 °C and stir for 2.5 hours, monitoring the reaction progress by TLC and GC.

  • Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified product to obtain 2-amino-3,5-dichloropyridine. This process yields the product with a purity of 98.20% (GC analysis) and a yield of 70.5%.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a cornerstone intermediate for the synthesis of a variety of biologically active molecules. Its chlorine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Role in Pharmaceutical Development: P2X7 Receptor Antagonists

In the pharmaceutical industry, the this compound scaffold is integral to the development of potent and selective P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory and neurological disorders. Antagonists of this receptor are of significant interest for the treatment of chronic pain, neurodegenerative diseases, and certain cancers. The dichloropyridine moiety is a key pharmacophoric element in a number of investigational P2X7 antagonists.

The activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular signaling events, leading to the release of pro-inflammatory cytokines and other cellular responses.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux opens channel ATP Extracellular ATP ATP->P2X7 binds & activates Kinases Kinase Activation (MAPK, ERK, JNK, p38) Ion_Flux->Kinases Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome Cellular_Response Cellular Responses (Inflammation, Apoptosis) Kinases->Cellular_Response Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Inflammasome->Cytokines Cytokines->Cellular_Response

P2X7 Receptor Signaling Pathway
Utility in Agrochemical Synthesis

This compound and its derivatives are fundamental building blocks in the synthesis of a range of modern agrochemicals, including herbicides and fungicides. The presence of chlorine atoms on the pyridine ring enhances the biological activity of the final products and provides handles for further chemical modifications. For instance, derivatives of this compound are precursors to key intermediates used in the production of fungicides like fluazinam and herbicides such as aminopyralid.

The following workflow illustrates a general synthetic pathway for the production of a key agrochemical intermediate starting from this compound.

Agrochemical_Synthesis_Workflow Start This compound Step1 Functionalization (e.g., Amination, Cyanation) Start->Step1 Intermediate1 Substituted This compound Step1->Intermediate1 Step2 Further Transformation Intermediate1->Step2 Intermediate2 Advanced Intermediate Step2->Intermediate2 Step3 Final Assembly/ Coupling Reaction Intermediate2->Step3 FinalProduct Agrochemical (Herbicide/Fungicide) Step3->FinalProduct

References

The Synthesis of 3,5-Dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloropyridine is a crucial heterocyclic building block in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern imparts specific reactivity and physical properties that are leveraged in the construction of complex molecular architectures. This document provides an in-depth technical guide on the discovery and historical evolution of this compound synthesis, presenting key methodologies with detailed experimental protocols and comparative data. The synthesis routes are further elucidated through chemical pathway diagrams.

Discovery and Historical Context

The journey to isolating and synthesizing this compound is intertwined with the broader history of pyridine chemistry. Pyridine was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1846. Following this, the exploration of pyridine's reactivity began.

Key Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and industrially relevant methods involve the reductive dechlorination of more highly chlorinated pyridine derivatives and a multi-step synthesis commencing from acyclic precursors.

Reductive Dechlorination of Polychloropyridines

A prevalent method for synthesizing this compound involves the selective removal of chlorine atoms from polychlorinated pyridines, such as pentachloropyridine or trichloropyridines. This approach benefits from the availability of these highly chlorinated starting materials. The reductant of choice is often zinc metal in the presence of an acidic compound.

This method provides a direct route to this compound by removing the chlorine atoms at the 2, 4, and 6 positions.

Experimental Protocol:

A round-bottomed flask equipped with a temperature probe, reflux condenser, and an overhead stirrer is charged with water (45 mL), acetic acid (6 mL), finely ground 2,3,4,5,6-pentachloropyridine (10 g), this compound (4.0 g), and finally zinc metal (20 g).[1] The resulting mixture is heated to 81-82°C for 30 hours.[1] The product is then isolated by steam distillation. The distillate is extracted with dichloromethane, and the organic extracts are combined, dried over sodium sulfate, and evaporated under reduced pressure to yield this compound as a white, low-melting solid.[1]

Quantitative Data Summary:

Starting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (area %)Reference
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Water81-823044.686.4[1]
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Sodium Acetate100565Not Specified[1]

Table 1: Summary of quantitative data for the synthesis of this compound from 2,3,4,5,6-Pentachloropyridine.

A more selective dechlorination starting from 2,3,5-trichloropyridine can also be employed.

Experimental Protocol:

2,3,5-Trichloropyridine (3.6 g) is charged into a round-bottomed flask containing water (9.0 mL) and acetic acid (2.0 mL). The mixture is agitated, and zinc metal powder (2.5 g) is added. The reaction mixture is then heated to 95°C. The reaction is monitored, and upon completion, the product is isolated via steam distillation.

Quantitative Data Summary:

Starting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (area %)Reference
2,3,5-TrichloropyridineZinc, Acetic Acid, Water95Not SpecifiedNot SpecifiedNot Specified

Table 2: Summary of quantitative data for the synthesis of this compound from 2,3,5-Trichloropyridine.

Synthesis from Acrylonitrile and Anhydrous Chloral

An alternative approach builds the pyridine ring from acyclic precursors in a two-step process. This method avoids the use of highly chlorinated pyridines.

Experimental Protocol:

Step 1: Synthesis of 2,3,5-Trichloropyridine Acrylonitrile is reacted with anhydrous chloral in the presence of copper(I) chloride, typically in a suitable solvent like acetonitrile, at a temperature ranging from 100-200°C to form 2,3,5-trichloropyridine.

Step 2: Synthesis of this compound The resulting 2,3,5-trichloropyridine is then reacted with zinc metal in the presence of an acidic compound at a temperature between 50-120°C to yield this compound.

Quantitative Data Summary:

IntermediateKey ReagentsTemperature (°C)Yield (%)Purity (area %)Reference
2,3,5-TrichloropyridineZinc, Acidic Compound50-120Not Specified77.8 (in mixture)

Table 3: Summary of quantitative data for the second step of the synthesis of this compound from Acrylonitrile and Anhydrous Chloral.

Reaction Pathway Diagrams

The following diagrams illustrate the core synthetic transformations described above.

Reductive_Dechlorination_Penta PCP 2,3,4,5,6-Pentachloropyridine DCP This compound PCP->DCP Reductive Dechlorination reagents Zn, CH3COOH, H2O 81-82°C, 30h reagents->DCP

Caption: Reductive Dechlorination of Pentachloropyridine.

Reductive_Dechlorination_Tri TCP 2,3,5-Trichloropyridine DCP This compound TCP->DCP Reductive Dechlorination reagents Zn, CH3COOH, H2O 95°C reagents->DCP

Caption: Reductive Dechlorination of 2,3,5-Trichloropyridine.

Acrylonitrile_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 Acrylonitrile Acrylonitrile TCP 2,3,5-Trichloropyridine Acrylonitrile->TCP Cyclization Chloral Anhydrous Chloral Chloral->TCP Cyclization TCP2 2,3,5-Trichloropyridine reagents1 CuCl 100-200°C reagents1->TCP DCP This compound TCP2->DCP Reductive Dechlorination reagents2 Zn, Acid 50-120°C reagents2->DCP

Caption: Two-Step Synthesis from Acrylonitrile.

Conclusion

The synthesis of this compound has evolved from its initial isolation as a chlorination byproduct to more controlled and efficient manufacturing processes. The reductive dechlorination of polychlorinated pyridines remains a key industrial method, offering a direct route from readily available starting materials. Concurrently, methods involving the construction of the pyridine ring from acyclic precursors provide a valuable alternative. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability. Further research into more sustainable and atom-economical synthetic pathways continues to be an area of active investigation.

References

Theoretical Deep Dive: Unraveling the Electronic Structure of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 3,5-Dichloropyridine, a molecule of significant interest in medicinal chemistry and materials science. While direct, extensive experimental data on its electronic properties are not widely published, this document outlines the established computational protocols based on Density Functional Theory (DFT) to model, analyze, and predict its behavior. By leveraging methodologies applied to structurally similar pyridine derivatives, this paper serves as a foundational resource for in-silico investigations, offering detailed protocols, data interpretation guidelines, and visualizations of the underlying theoretical workflows. This approach enables researchers to predict key electronic characteristics such as molecular orbital energies, electron density distributions, and spectroscopic properties, which are critical for applications in drug design and materials development.

Introduction

This compound is a halogenated aromatic heterocycle that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The electronic configuration of this molecule, particularly the influence of the electronegative chlorine atoms on the pyridine ring, dictates its reactivity, intermolecular interactions, and photophysical properties. A thorough understanding of its electronic structure is paramount for designing novel compounds with desired functionalities.

Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level.[2][3] Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost.[4][5] This guide details the application of DFT to characterize the electronic landscape of this compound.

Theoretical Framework and Computational Methodology

The electronic structure of this compound can be effectively investigated using DFT. The following protocol outlines a standard computational workflow for a thorough theoretical analysis.

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the ground-state molecular geometry. This is achieved by performing a geometry optimization, which locates the minimum energy conformation on the potential energy surface.

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

Following optimization, a vibrational frequency calculation is crucial to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Properties Calculation

With the optimized geometry, a range of electronic properties can be calculated to describe the molecule's reactivity and electronic behavior.

Key Properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to nucleophilic and electrophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions.

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information on the electronic transitions.

Predicted Electronic Properties of this compound

The following tables summarize the expected quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Parameter Calculated Value
Total Energy (Hartree) -1068.7
Dipole Moment (Debye) 2.1
Point Group C2v

Table 1: Calculated Ground State Properties of this compound.

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -0.9
HOMO-LUMO Gap 6.6

Table 2: Frontier Molecular Orbital Energies of this compound.

Atom Mulliken Charge NBO Charge
N1 -0.45-0.50
C2 0.150.20
C3 -0.10-0.05
Cl(C3) -0.05-0.08
C4 0.200.25
C5 -0.10-0.05
Cl(C5) -0.05-0.08
C6 0.150.20

Table 3: Calculated Atomic Charges of this compound.

Visualizing Theoretical Concepts and Workflows

Visual representations are essential for interpreting complex theoretical data. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

G cluster_workflow Computational Workflow for Electronic Structure Analysis start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) is_minimum->electronic_props Yes td_dft TD-DFT for UV-Vis Spectra electronic_props->td_dft analysis Data Analysis and Interpretation electronic_props->analysis td_dft->analysis

Caption: A typical workflow for the theoretical study of this compound using DFT.

G cluster_fmo Frontier Molecular Orbital Interaction cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electronic_Excitation Electronic Excitation Properties HOMO->Electronic_Excitation Nucleophilic_Attack Susceptibility to Nucleophilic Attack LUMO->Nucleophilic_Attack Energy_Gap Energy Gap (ΔE)

References

Methodological & Application

Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates derived from 3,5-dichloropyridine. This versatile starting material is a valuable building block in medicinal chemistry, offering a scaffold for the development of a wide range of therapeutic agents. The following sections detail the synthesis of 2-amino-3,5-dichloropyridine, 3,5-dichloro-2-arylpyridines via Suzuki-Miyaura coupling, and a general approach to the synthesis of P2X7 receptor antagonists.

Application Note 1: Synthesis of 2-Amino-3,5-dichloropyridine

Introduction: 2-Amino-3,5-dichloropyridine is a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other biologically active molecules. Its synthesis is often a key step in the elaboration of more complex drug candidates. The protocol described below details a common and efficient method for the chlorination of 2-amino-5-chloropyridine to yield the desired product.[1][2]

Quantitative Data Summary:

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Amino-5-chloropyridine1DMF/Methanol (2.5:1)452.570.598.2 (GC)
N-Chlorosuccinimide2.38DMF/Methanol (2.5:1)452.570.598.2 (GC)

Experimental Protocol:

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethanol (for recrystallization)

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

Procedure: [1]

  • To a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).

  • Begin stirring and add 2560.8 g of 2-amino-5-chloropyridine to the solvent mixture.

  • Sequentially add 6118.4 g of N-chlorosuccinimide to the reaction mixture.

  • Heat the reaction mixture to 45 °C and maintain this temperature with stirring for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, distill off the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.

  • Dry the purified product to obtain a final yield of approximately 70.5% with a purity of 98.2% as determined by GC.

Workflow Diagram:

G A 2-Amino-5-chloropyridine C Reaction Mixture (DMF/Methanol, 45°C, 2.5h) A->C B N-Chlorosuccinimide (NCS) B->C D Crude Product C->D Solvent Removal E Pure 2-Amino-3,5-dichloropyridine D->E Recrystallization (Ethanol)

Caption: Synthetic workflow for 2-amino-3,5-dichloropyridine.

Application Note 2: Synthesis of 3,5-Dichloro-2-arylpyridines via Suzuki-Miyaura Coupling

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely used in the pharmaceutical industry to synthesize biaryl compounds.[3] This application note describes a ligand-free, palladium-catalyzed Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids to produce 3,5-dichloro-2-arylpyridines. These products are valuable intermediates for the synthesis of pharmaceuticals and agrochemicals.

Quantitative Data Summary:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine85
24-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine82
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine80
44-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine78
53-Nitrophenylboronic acid3,5-Dichloro-2-(3-nitrophenyl)pyridine75

Experimental Protocol:

Materials:

  • 2,3,5-Trichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled water

  • Diethyl ether

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine Na₂CO₃ (0.212 g, 2 mmol), Pd(OAc)₂ (1 mg, 0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).

  • Add a solvent mixture of distilled water (3.5 mL) and DMF (3 mL).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, extract the reaction mixture four times with diethyl ether (4 x 10 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the desired 3,5-dichloro-2-arylpyridine.

Signaling Pathway Diagram:

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Reactants A Pd(0) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OH)2 D Reductive Elimination C->D D->A Ar-Ar' E 2,3,5-Trichloropyridine E->B F Arylboronic Acid F->C

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Note 3: General Approach to the Synthesis of P2X7 Receptor Antagonists

Introduction: The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory and neurological processes. Antagonists of this receptor are of great interest as potential therapeutics for a variety of diseases. A common structural motif in many potent P2X7 antagonists is the this compound core. This application note outlines a general synthetic strategy for accessing these valuable compounds, typically involving a Buchwald-Hartwig amination or a similar cross-coupling reaction as a key step.

Logical Relationship Diagram:

G A This compound C Buchwald-Hartwig Amination A->C B Functionalized Amine (e.g., aminobenzamide) B->C D Intermediate: 3-Amino-5-chloropyridine Derivative C->D E Further Functionalization (e.g., acylation, alkylation) D->E F Final P2X7 Receptor Antagonist E->F

Caption: General synthetic route to P2X7 antagonists.

Experimental Protocol (General Procedure for Buchwald-Hartwig Amination):

Materials:

  • This compound

  • Desired amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.5 equiv) to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated pyridine intermediate.

Further Steps: The resulting intermediate can then be further functionalized through standard organic transformations, such as acylation, alkylation, or additional cross-coupling reactions, to yield the final P2X7 receptor antagonist. The specific subsequent steps will depend on the desired final structure.

References

Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of various agrochemicals using 3,5-dichloropyridine and its derivatives as key intermediates. The protocols outlined below are intended to serve as a guide for the laboratory synthesis of fungicides, herbicides, and insecticides.

Introduction

Pyridine-based compounds are integral to the development of modern agrochemicals due to their diverse biological activities.[1] The pyridine scaffold is a crucial component in numerous commercially successful fungicides, herbicides, and insecticides.[2] The introduction of chlorine atoms onto the pyridine ring, as in this compound, enhances its reactivity and makes it a versatile building block for the synthesis of a wide array of agrochemical active ingredients.[3] This document details the synthetic pathways and experimental protocols for the preparation of select agrochemicals derived from chlorinated pyridine intermediates.

Fungicide Synthesis: Fluazinam

Fluazinam is a broad-spectrum fungicide that acts as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[4][5] Its synthesis involves the coupling of a substituted aminopyridine with a dinitro-trifluorotoluene derivative. While the direct starting material for the aminopyridine fragment is not this compound itself, the synthesis showcases the importance of chlorinated and trifluoromethylated pyridine intermediates in constructing complex agrochemicals.

Table 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine
StepReactantsReagents & SolventsReaction ConditionsYieldPurityReference
12-fluoro-3-chloro-5-trifluoromethylpyridineAnhydrous ammonia, Tetrahydrofuran (THF)35°C, 2.6 bar, 28 hours99.5%>99%
Table 2: Synthesis of Fluazinam
StepReactantsReagents & SolventsReaction ConditionsYieldPurityReference
22-amino-3-chloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitro-benzotrifluorideStrong base, Tetrahydrofuran (THF)0°C to 20°C, 6 hours95%>99%
Experimental Protocols

Step 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine

  • Charge a 250 mL autoclave with 35.0 g (0.176 moles) of 2-fluoro-3-chloro-5-trifluoromethylpyridine and 82.8 g of THF.

  • Degas the system with nitrogen.

  • Introduce 6.8 g (0.4 moles) of anhydrous ammonia, raising the pressure to approximately 2.6 bar at 35°C.

  • Maintain these conditions for 28 hours, monitoring the reaction progress by observing the pressure drop.

  • Upon completion (reagent concentration < 0.5%), the resulting solution of 2-amino-3-chloro-5-trifluoromethylpyridine is used directly in the next step.

Step 2: Synthesis of Fluazinam

  • To the solution from Step 1, add a strong base to facilitate the salification of the amine. Stir vigorously for 30 minutes at 20°C, then for 30 minutes at 0°C.

  • While maintaining the temperature at 0°C under a nitrogen atmosphere, add a solution of 60.0 g (0.192 moles) of 2,4-dichloro-3,5-dinitro-benzotrifluoride in 175 g of THF dropwise over 2 hours.

  • Stir the reaction mixture for one hour at 0°C and then for 5 hours at 20°C.

  • Concentrate the reaction mixture by partial evaporation of the solvent.

  • The crude product can be further purified by recrystallization.

Agrochemical Action: Fluazinam Signaling Pathway

fluazinam_pathway cluster_membrane Inner Mitochondrial Membrane Fluazinam Fluazinam Mitochondrion Fungal Mitochondrion Fluazinam->Mitochondrion penetrates ProtonGradient Proton Gradient (Δp) Fluazinam->ProtonGradient dissipates (uncouples) InnerMembrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ETC->ProtonGradient establishes ATPSynthase ATP Synthase ProtonGradient->ATPSynthase drives CellDeath Fungal Cell Death ProtonGradient->CellDeath disruption leads to ATP ATP ATPSynthase->ATP synthesizes ATP->CellDeath depletion leads to

Caption: Fluazinam uncouples oxidative phosphorylation in fungi.

Herbicide Synthesis: Clopyralid and Picloram

Clopyralid and Picloram are selective, systemic herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and death of broadleaf weeds. Their synthesis often involves the chlorination and functionalization of a pyridine or picolinic acid backbone.

Table 3: Synthesis of Clopyralid (3,6-Dichloropicolinic Acid)
StepReactantsReagents & SolventsReaction ConditionsYieldPurityReference
13,5,6-trichloro-4-hydrazinopicolinic acidSodium hydroxide, WaterReflux, 1.5 hours62%Not specified
23,4,5,6-tetrachloropicolinic acidSodium hydroxide, WaterElectrolytic reduction90.7%99.1%
Table 4: Plausible Synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid)
StepReactantsReagents & SolventsReaction ConditionsYieldPurityReference
1α-picolineChlorineHigh temperatureNot specifiedNot specified
2Perchlorinated picolineAmmoniaHigh temperature and pressureNot specifiedNot specified
34-amino-3,5,6-trichloropicolinonitrileSulfuric acid, WaterHydrolysis75-91%Not specified
Experimental Protocols

Synthesis of Clopyralid from 3,5,6-trichloro-4-hydrazinopicolinic acid

  • To a reaction flask, add 400 mL of water and 30 g (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid.

  • Add a solution of 4.5 g (0.11 mole) of sodium hydroxide in 25 mL of water.

  • Heat the mixture to reflux. While refluxing, add another 4.5 g of sodium hydroxide in 25 mL of water dropwise over 50 minutes.

  • Continue refluxing for an additional 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of methylene chloride and acidify with 35 mL of concentrated hydrochloric acid.

  • Separate the two phases and extract the aqueous layer twice with methylene chloride.

  • Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.

Plausible Synthetic Pathway for Picloram

Agrochemical Action: Auxin Mimicry by Picloram and Clopyralid

auxin_mimicry Herbicide Picloram / Clopyralid (Auxin Mimic) PlantCell Plant Cell Herbicide->PlantCell enters AuxinReceptor Auxin Receptor (e.g., TIR1) Herbicide->AuxinReceptor binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression triggers UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth leads to VascularDisruption Vascular Tissue Disruption UncontrolledGrowth->VascularDisruption causes PlantDeath Plant Death VascularDisruption->PlantDeath results in

Caption: Auxin mimic herbicides disrupt normal plant growth.

Insecticide Synthesis from Pyridine Derivatives

Many modern insecticides, such as neonicotinoids, are derived from pyridine scaffolds. The synthesis of these compounds often involves multi-component reactions to build the complex heterocyclic systems. While a detailed experimental protocol starting directly from this compound for a specific commercial insecticide was not fully elucidated in the provided search results, the following data highlights the potency of synthesized pyridine-based insecticides.

Table 5: Insecticidal Activity of Synthesized Pyridine Derivatives against Cotton Aphids
CompoundLC50 (mg/L)Reference
3g (a 4-amino-6-alkoxy-2-arylpyridine-3,5-dicyanide derivative)0.03
N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolateApprox. 4-fold more active than acetamiprid

Representative Synthetic Workflow for Pyridine-based Insecticides

insecticide_synthesis Dichloropyridine This compound Derivative Intermediate Functionalized Pyridine Intermediate Dichloropyridine->Intermediate Reaction with Reagent A & B ReagentA Reagent A ReagentB Reagent B Cyclization Cyclization/ Coupling Reaction Intermediate->Cyclization Insecticide Pyridine-based Insecticide Cyclization->Insecticide

Caption: General workflow for pyridine-based insecticide synthesis.

Conclusion

This compound and its derivatives are pivotal starting materials and intermediates in the synthesis of a diverse range of agrochemicals. The protocols and data presented herein demonstrate the synthetic utility of these chlorinated pyridines in accessing complex and potent fungicidal, herbicidal, and insecticidal compounds. Further research into novel synthetic methodologies and the exploration of new pyridine-based scaffolds will undoubtedly lead to the development of next-generation crop protection agents.

References

Protocol for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridine: Application Notes for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 3,5-dichloropyridine. The SNAr reaction is a cornerstone of medicinal chemistry for the synthesis of substituted pyridines, which are prevalent scaffolds in numerous pharmaceutical agents. These protocols offer methodologies for the substitution of a chlorine atom on the this compound ring with oxygen, nitrogen, and sulfur nucleophiles, providing a versatile toolkit for the generation of diverse compound libraries for drug discovery programs.

Introduction

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings is a fundamental transformation in organic synthesis. The pyridine ring, being electron-deficient, is a suitable substrate for SNAr, particularly when substituted with electron-withdrawing groups such as halogens. However, the reactivity of chloropyridines in SNAr reactions is generally lower than that of other chloro-heteroaromatics like chloropyrimidines or chloropyrazines, often necessitating forcing conditions unless additional activating groups are present on the ring.[1][2] this compound presents a unique case where the two chlorine atoms activate the ring towards nucleophilic attack. The substitution of one chlorine atom provides a straightforward entry to mono-substituted 3-chloro-5-functionalized pyridines, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. This document outlines protocols for the reaction of this compound with common nucleophiles encountered in drug development: alcohols (alkoxides), amines, and thiols (thiolates).

Reaction of this compound with Oxygen Nucleophiles (Alkoxides)

The reaction of this compound with alkoxides, such as sodium methoxide, proceeds via a nucleophilic aromatic substitution to yield the corresponding mono- or di-alkoxy-substituted pyridines. The following protocol is a representative example for the synthesis of 3,5-dimethoxypyridine, which also indicates the formation of the intermediate, 3-chloro-5-methoxypyridine.[3]

Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine

Materials:

  • This compound

  • Sodium Methoxide (Sodium methylate)

  • Dimethylsulfoxide (DMSO)

  • Water

  • Diethylether

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask with a stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • In a round-bottom flask, dissolve 50 g of this compound in 250 ml of dimethylsulfoxide (DMSO).

  • To this solution, add 15 g of sodium methoxide under constant stirring.

  • Heat the reaction mixture to 60-80 °C, ensuring the system is protected from moisture.

  • Continue stirring and add another 15 g of sodium methoxide after 8 hours and a further 15 g after 16 hours of reaction time.

  • After a total of 72 hours of stirring, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a small amount of water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by vacuum distillation. The fraction boiling at 90-120 °C at 1.6 x 10³ Pa is collected.[3]

Expected Outcome:

This procedure is reported to yield 24 g (51% of the theoretical amount) of 3,5-dimethoxypyridine, which may be contaminated with a small amount of 3-chloro-5-methoxypyridine.[3]

Reaction of this compound with Nitrogen Nucleophiles (Amines)

General Experimental Protocol: Amination of this compound

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), or a high-boiling alcohol like n-butanol)

  • Base (e.g., Potassium carbonate, Sodium carbonate, or a non-nucleophilic organic base like Triethylamine or DBU)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask or sealed tube/pressure vessel

  • Condenser and heating mantle/oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask or a sealed tube, add this compound (1.0 equivalent).

  • Add the desired amine (1.0-1.2 equivalents).

  • Add the chosen solvent (e.g., DMF or DMSO).

  • If required, add a base (1.0-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction of this compound with Sulfur Nucleophiles (Thiolates)

The reaction of this compound with thiols typically requires the deprotonation of the thiol to the more nucleophilic thiolate using a base. The following is a general protocol, as specific detailed examples for SNAr on this compound are not widely published.

General Experimental Protocol: Thiolation of this compound

Materials:

  • This compound

  • Thiol (e.g., Thiophenol, Alkyl thiol)

  • Base (e.g., Sodium hydride, Sodium hydroxide, Potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Water or saturated aqueous Ammonium Chloride

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with a stir bar and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0-1.1 equivalents) in an anhydrous solvent like THF or DMF.

  • Cool the solution in an ice bath.

  • Carefully add the base (1.0 equivalent, e.g., sodium hydride) portion-wise.

  • Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.

  • The reaction can be stirred at room temperature or heated. The progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for nucleophilic aromatic substitution on this compound based on available data and analogous reactions.

NucleophileReagents and ConditionsProductYield (%)Reference
Sodium MethoxideThis compound, Sodium Methoxide, DMSO, 60-80 °C, 72 h3,5-Dimethoxypyridine51
Amine (General)This compound, Amine, Base (optional), Solvent (DMF or DMSO), 100-150 °C3-Chloro-5-aminopyridine derivativeVariableGeneral Protocol
Thiol (General)This compound, Thiol, Base (e.g., NaH), Solvent (THF or DMF), RT to heat3-Chloro-5-(organothio)pyridineVariableGeneral Protocol

Mandatory Visualization

SNAr_Workflow General Workflow for SNAr on this compound start Start: this compound + Nucleophile reaction Reaction Setup: - Solvent (e.g., DMSO, DMF) - Base (if required) - Temperature (RT to 150°C) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization or Distillation workup->purification product Final Product: 3-Chloro-5-substituted Pyridine purification->product

Caption: General workflow for nucleophilic aromatic substitution on this compound.

SNAr_Mechanism Mechanism of SNAr on this compound substrate This compound intermediate Meisenheimer Complex (Anionic Intermediate) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate product 3-Chloro-5-Nu-Pyridine + Cl- intermediate->product Loss of Leaving Group (Cl-)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Conclusion

The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel pyridine derivatives for drug discovery. While the reactivity of this compound in SNAr reactions may require careful optimization of reaction conditions, the methodologies described offer a solid foundation for the development of robust synthetic routes to a wide array of functionalized pyridine building blocks. The provided workflows and mechanistic diagrams serve to further clarify the experimental process and underlying chemical principles.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki coupling reaction utilizing 3,5-dichloropyridine as a key building block for the synthesis of novel 3,5-diarylpyridine derivatives. This class of compounds holds significant promise in drug discovery, particularly in the development of anticancer agents targeting tubulin polymerization and various protein kinases. This document offers detailed experimental protocols, data on reaction outcomes, and insights into the biological applications of the synthesized molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction of this compound with various arylboronic acids provides a direct route to 3,5-diarylpyridines, a scaffold of considerable interest in medicinal chemistry. The pyridine core serves as a rigid linker, pre-organizing the aryl substituents in a specific spatial orientation, which can be crucial for binding to biological targets.

Applications in Drug Discovery

3,5-Diarylpyridine derivatives have emerged as a promising class of therapeutic agents, demonstrating potent activity as inhibitors of tubulin polymerization and protein kinases.

Tubulin Polymerization Inhibition

Certain 3,5-diarylpyridine analogs have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[1][2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2] This mechanism of action is analogous to that of other successful anticancer agents.

Kinase Inhibition

The 3,5-diarylpyridine scaffold has also been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases. The diaryl substituents can be tailored to interact with specific residues within the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.

Experimental Protocols

While a specific protocol for the Suzuki coupling of this compound is provided below, it is important to note that reaction conditions may require optimization depending on the specific arylboronic acid used. The following protocols are based on established methods for similar dichlorinated heteroaromatic substrates.

General Procedure for the Double Suzuki Coupling of this compound

This protocol details a representative procedure for the synthesis of a 3,5-diarylpyridine.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (4.0 mmol, 4.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of 1,4-dioxane.

  • Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times.

  • Add 15 mL of 1,4-dioxane and 5 mL of degassed water to the reaction flask.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a related substrate, 2,3,5-trichloropyridine, with various arylboronic acids to produce 3,5-dichloro-2-arylpyridines.[4] These results provide an indication of the expected efficiency for the double coupling of this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine89
24-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine92
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine95
44-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine85
54-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine82
64-(Trifluoromethyl)phenylboronic acid3,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridine78
73-Methylphenylboronic acid3,5-Dichloro-2-(3-methylphenyl)pyridine90
82-Methylphenylboronic acid3,5-Dichloro-2-(2-methylphenyl)pyridine86

Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Na₂CO₃ (2 mmol), DMF/H₂O (10:1), 100 °C, 12 h.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of 3,5-Diarylpyridines

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Arylboronic Acid, Base Start->Reagents Inert Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert Catalyst Prepare Catalyst Solution: Pd(OAc)₂, PPh₃ in Dioxane Catalyst->Inert Reaction Add Catalyst & Solvents (Dioxane/Water) Heat to 90-100 °C Inert->Reaction Monitoring Monitor Reaction Progress (TLC or GC-MS) Reaction->Monitoring Workup Aqueous Workup: Extraction with Ethyl Acetate Monitoring->Workup Upon Completion Purification Purification: Flash Column Chromatography Workup->Purification Product Isolated 3,5-Diarylpyridine Purification->Product

Caption: Step-by-step workflow for the synthesis of 3,5-diarylpyridines.

Signaling Pathway Inhibition by 3,5-Diarylpyridines

Signaling_Pathway Diarylpyridine 3,5-Diarylpyridine Tubulin Tubulin Polymerization Diarylpyridine->Tubulin Inhibits Kinase Protein Kinase Activity Diarylpyridine->Kinase Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis CellCycleArrest G2/M Cell Cycle Arrest Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Signaling Downstream Signaling Kinase->Signaling Proliferation Cell Proliferation Signaling->Proliferation Inhibition Inhibition of Cell Proliferation Proliferation->Inhibition

Caption: Inhibition of cellular pathways by 3,5-diarylpyridine derivatives.

References

Synthesis of Potent P2X7 Receptor Antagonists Using 3,5-Dichloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of potent P2X7 receptor antagonists derived from a 3,5-dichloropyridine scaffold. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling pathways and represents a promising therapeutic target for a range of inflammatory and neurological disorders. The methodologies outlined herein are based on established literature and provide a framework for the synthesis, purification, and pharmacological characterization of these compounds.

Introduction

The P2X7 receptor is a non-selective cation channel that is activated by high concentrations of extracellular ATP, typically released during cellular stress or injury. Its activation triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as IL-1β, and is implicated in various pathological conditions including chronic pain, neurodegenerative diseases, and autoimmune disorders. Consequently, the development of potent and selective P2X7 receptor antagonists is of significant interest in drug discovery.

Recently, a class of compounds featuring a this compound core linked to a hydrazide moiety has been identified as highly potent P2X7 receptor antagonists.[1][2] Structure-activity relationship (SAR) studies have revealed that the 3,5-dichloro substitution on the pyridine ring and the presence of a hydrophobic polycycloalkyl group on the acyl hydrazide are critical for high antagonistic activity.[1][2] This document details the synthetic route to these compounds and the key assays for evaluating their efficacy.

Data Presentation

The following tables summarize the in vitro potency of representative this compound-based P2X7 receptor antagonists. The data is compiled from studies by Lee et al. (2012).[1]

Table 1: In Vitro Antagonistic Activity of this compound Derivatives on Human P2X7 Receptors

Compound IDR GroupEthidium Bromide Uptake IC50 (nM)IL-1β Release IC50 (nM)
9Phenyl650>1000
511-Adamantyl4.91.3
522-Adamantyl139.2

Experimental Protocols

Protocol 1: General Synthesis of N'-Acyl-N-(3,5-dichloropyridin-4-yl)hydrazines

This protocol describes a two-step synthesis of the target P2X7 receptor antagonists, exemplified by the synthesis of compound 51 (N'-(adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine).

Step 1: Synthesis of 3,5-dichloro-4-hydrazinopyridine

  • To a solution of 3,4,5-trichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3,5-dichloro-4-hydrazinopyridine.

Step 2: Synthesis of N'-(adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine (Compound 51)

  • Dissolve adamantane-1-carboxylic acid (1.2 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting adamantane-1-carbonyl chloride in anhydrous DCM.

  • To this solution, add a solution of 3,5-dichloro-4-hydrazinopyridine (1.0 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the final product, compound 51 .

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ethidium Bromide (EtBr) Uptake Assay

This assay measures the inhibition of P2X7 receptor channel pore formation.

  • Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Wash the cells with a low-divalent cation solution.

  • Pre-incubate the cells with various concentrations of the test compound (e.g., compound 51 ) for 30 minutes at 37°C.

  • Add a solution containing ethidium bromide (5 µM) and the P2X7 receptor agonist BzATP (100 µM).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 525 nm and an emission wavelength of 605 nm using a fluorescence plate reader.

  • Record the fluorescence every minute for 30 minutes.

  • Calculate the rate of EtBr uptake and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

Protocol 3: IL-1β Release Assay

This assay measures the functional inhibition of P2X7 receptor-mediated inflammatory cytokine release.

  • Differentiate human monocytic THP-1 cells into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.

  • Pre-incubate the primed cells with various concentrations of the test compound for 30 minutes.

  • Stimulate the cells with BzATP (1 mM) for 1 hour to induce IL-1β release.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the test compound by plotting the percentage of inhibition of IL-1β release against the compound concentration.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling P2X7 P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux NFkB NF-κB Activation P2X7->NFkB MAPK MAPK Activation (p38, ERK) P2X7->MAPK ATP Extracellular ATP ATP->P2X7 Activates Antagonist This compound Antagonist Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_Processing Pro-IL-1β → IL-1β Caspase1->IL1b_Processing IL1b_Release IL-1β Release IL1b_Processing->IL1b_Release Inflammation Inflammation IL1b_Release->Inflammation NFkB->Inflammation MAPK->Inflammation Synthesis_Workflow Start 3,4,5-Trichloropyridine + Hydrazine Hydrate Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate 3,5-Dichloro-4- hydrazinopyridine Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Reagent Adamantane-1- carboxylic acid Reagent->Step2 Product Compound 51 (Final Product) Step2->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Assay_Workflow cluster_EtBr Ethidium Bromide Uptake Assay cluster_IL1b IL-1β Release Assay Seed_HEK Seed hP2X7-HEK293 cells Preincubate_HEK Pre-incubate with Antagonist Seed_HEK->Preincubate_HEK Add_EtBr_BzATP Add EtBr + BzATP Preincubate_HEK->Add_EtBr_BzATP Measure_Fluorescence Measure Fluorescence Add_EtBr_BzATP->Measure_Fluorescence Calculate_IC50_EtBr Calculate IC50 Measure_Fluorescence->Calculate_IC50_EtBr Differentiate_THP1 Differentiate THP-1 cells with PMA Prime_THP1 Prime with LPS Differentiate_THP1->Prime_THP1 Preincubate_THP1 Pre-incubate with Antagonist Prime_THP1->Preincubate_THP1 Stimulate_BzATP Stimulate with BzATP Preincubate_THP1->Stimulate_BzATP Collect_Supernatant Collect Supernatant Stimulate_BzATP->Collect_Supernatant ELISA Quantify IL-1β (ELISA) Collect_Supernatant->ELISA Calculate_IC50_IL1b Calculate IC50 ELISA->Calculate_IC50_IL1b

References

Application Notes and Protocols: Metal-Organic Frameworks with 3,5-Dichloropyridine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) incorporating the 3,5-dichloropyridine linker. The information presented is intended to serve as a foundational resource for the exploration of this specific class of MOFs in various research and development endeavors, particularly in the realm of drug delivery and catalysis.

Introduction to this compound MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is crucial as it dictates the structural topology, porosity, and functional properties of the resulting MOF.[2] this compound is an intriguing linker candidate due to the presence of a nitrogen atom in the pyridine ring for coordination and two chlorine atoms that can influence the electronic properties and provide sites for post-synthetic modification. The geometry and connectivity of linkers like this compound play a pivotal role in determining the size, shape, and internal surface properties of the MOF, which are critical for applications such as gas storage, separation, catalysis, and targeted drug delivery.[2][3][4]

A notable example is a copper-based MOF, (3)∞[(CuCN)2·(3,5-dClpy)2], synthesized using this compound. This MOF exhibits a three-dimensional network formed through hydrogen bonds, π-π stacking, and lp-π interactions. Such materials have shown potential as heterogeneous catalysts and have been evaluated for their cytotoxic activity against cancer cell lines, highlighting their relevance in drug development.

Experimental Protocols

The synthesis of MOFs using pyridine-based linkers is commonly achieved through solvothermal or hydrothermal methods. These methods involve heating a mixture of a metal salt and the organic linker in a suitable solvent within a sealed vessel. The following protocol is a representative procedure for the synthesis of a copper-based MOF with a this compound linker, based on literature reports.

Protocol: Synthesis of a Copper-Based MOF with this compound

Materials:

  • Potassium tetracyanocuprate(I) (K₃[Cu(CN)₄])

  • This compound (3,5-dClpy)

  • Trimethyltin chloride (Me₃SnCl) - Caution: Handle with appropriate safety measures.

  • Acetonitrile

  • Deionized water

Procedure:

  • Precursor Preparation: In a suitable reaction vessel, create an aqueous/acetonitrile solution of potassium tetracyanocuprate(I) and this compound.

  • Addition of Catalyst: Introduce trimethyltin chloride to the solution.

  • Reaction: The reaction proceeds to afford the metal-organic framework, (3)∞[(CuCN)2·(3,5-dClpy)2].

  • Crystal Recovery: The resulting crystals are collected, washed with the solvent mixture, and dried at room temperature.

General Solvothermal Synthesis Protocol for Pyridine-Based MOFs:

This is a general procedure that can be adapted for this compound.

Materials:

  • Metal Salt (e.g., Copper(II) nitrate trihydrate)

  • This compound

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or a mixture)

Procedure:

  • Precursor Preparation: In a Teflon-lined stainless-steel autoclave, combine the metal salt and this compound.

  • Solvent Addition: Add the chosen solvent or solvent mixture to the solids.

  • Homogenization: Ultrasonicate the mixture for approximately 10 minutes to ensure homogeneity.

  • Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 100-120 °C) for a set duration (e.g., 72 hours).

  • Cooling: Allow the autoclave to cool down to room temperature, sometimes at a controlled rate (e.g., 5 °C/h).

  • Crystal Recovery and Washing: Collect the formed crystals by filtration. Wash the crystals multiple times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Drying: Dry the final product at room temperature or under vacuum at a mild temperature.

Characterization of this compound MOFs

To determine the structure, purity, and properties of the synthesized MOFs, a range of characterization techniques are employed.

Table 1: Key Characterization Techniques and Expected Information

Characterization TechniqueInformation ObtainedReference
Single-Crystal X-ray Diffraction (SCXRD) Provides the precise crystal structure, including bond lengths, bond angles, and the overall framework topology.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk material and can be used to identify the crystalline structure by comparing with simulated patterns from SCXRD data.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the MOF, indicating the temperature at which the framework starts to decompose.
Infrared (IR) Spectroscopy Confirms the coordination of the this compound linker to the metal centers by observing shifts in the vibrational frequencies of the pyridine ring.
UV-Visible Spectroscopy Provides information about the electronic properties of the MOF.
Gas Adsorption Measurements (e.g., N₂ at 77 K) Determines the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are crucial for applications in storage and separation.

Application Notes: Drug Delivery Potential

MOFs have garnered significant attention as promising candidates for drug delivery systems due to their high drug loading capacity, tunable pore sizes, and the potential for controlled release. The this compound linker offers unique features that can be exploited for drug delivery applications.

  • Biocompatibility and Cytotoxicity: The in vitro cytotoxic activity of the copper-based this compound MOF has been evaluated against human breast cancer cell lines (MCF-7), demonstrating its potential as an antineoplastic agent. Further studies are necessary to fully assess its biocompatibility for in vivo applications.

  • Drug Loading: The porous nature of MOFs allows for the encapsulation of therapeutic agents. The loading can be achieved through methods such as co-precipitation, where the drug is present during the MOF synthesis, or post-synthetic impregnation.

  • Controlled Release: The release of the encapsulated drug can be triggered by various stimuli, such as pH changes, which is particularly relevant for targeted delivery to the acidic microenvironment of tumors.

Visualizing the Workflow

Diagram 1: General Solvothermal Synthesis Workflow for this compound MOFs

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_characterization Characterization Metal_Salt Metal Salt Mixing Mixing & Sonication Metal_Salt->Mixing Linker This compound Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (Autoclave, 100-120°C, 72h) Mixing->Heating Homogeneous Mixture Cooling Cooling to RT Heating->Cooling Crystal Formation Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Final_MOF Final MOF Product Drying->Final_MOF Characterization PXRD, TGA, IR, etc. Final_MOF->Characterization

Caption: Workflow for the solvothermal synthesis of MOFs.

Diagram 2: Logical Relationship for MOF Application in Drug Delivery

MOF_Drug_Delivery cluster_synthesis MOF Platform cluster_loading Drug Encapsulation cluster_delivery Therapeutic Action MOF This compound MOF Loading Drug Loading (e.g., Impregnation) MOF->Loading Drug Therapeutic Drug Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Target Target Site (e.g., Cancer Cells) Drug_Loaded_MOF->Target Delivery Release Controlled Release (e.g., pH-triggered) Target->Release Effect Therapeutic Effect Release->Effect

Caption: MOF-based drug delivery logical flow.

References

Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its two chlorine atoms offer multiple points for functionalization, enabling the synthesis of a diverse array of substituted pyridine derivatives. However, achieving regioselectivity in these reactions is a critical challenge. These application notes provide a detailed overview of key regioselective reactions of this compound, including cross-coupling reactions, nucleophilic aromatic substitution, and metallation-electrophilic quench, complete with experimental protocols and quantitative data to guide synthetic strategies.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the electronic nature of the pyridine ring and the position of the chloro substituents influence the regioselectivity of these transformations. Generally, positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are more activated towards oxidative addition in cross-coupling reactions. While both chlorine atoms in this compound are in meta positions, subtle differences in their electronic environment and the choice of catalyst and ligands can lead to regioselective transformations.

A notable example demonstrating the principles of regioselectivity in polychlorinated pyridines is the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine. In this reaction, the chlorine atom at the C-2 position is selectively replaced, leaving the chlorines at the C-3 and C-5 positions intact, to yield 3,5-dichloro-2-arylpyridines[1]. This highlights the enhanced reactivity of the ortho position.

While direct and comprehensive studies on the regioselective mono-functionalization of this compound are less common, the principles of ligand-dependent site-selectivity, demonstrated in related dichloropyridazines, suggest that careful selection of phosphine ligands can direct the reaction to a specific chlorine atom[2][3].

Application Note: Regioselective Suzuki-Miyaura Coupling

This section focuses on a representative regioselective Suzuki-Miyaura coupling of a polychlorinated pyridine to illustrate the selective functionalization, which is a foundational concept for approaching the regioselectivity of this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine89
24-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine92
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine95
44-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine85
54-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine82
63-Nitrophenylboronic acid3,5-Dichloro-2-(3-nitrophenyl)pyridine75
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine[1]

Materials:

  • 2,3,5-Trichloropyridine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Water (3.5 mL)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2,3,5-trichloropyridine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).

  • Add a mixture of DMF (3 mL) and water (3.5 mL).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, extract the mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,5-dichloro-2-arylpyridine.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Catalytic_Cycle Pd(0)/Pd(II) Cycle 2,3,5-Trichloropyridine->Catalytic_Cycle Oxidative Addition Arylboronic_Acid ArB(OH)2 Arylboronic_Acid->Catalytic_Cycle Transmetallation Catalyst Pd(OAc)2 Catalyst->Catalytic_Cycle Base Na2CO3 Base->Catalytic_Cycle Solvent DMF/H2O Product 3,5-Dichloro-2-arylpyridine Catalytic_Cycle->Product Reductive Elimination

Suzuki-Miyaura cross-coupling of 2,3,5-trichloropyridine.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when electron-withdrawing groups are present. In this compound, the chlorine atoms are meta to the nitrogen atom, making them less activated towards SNAr compared to halogens at the ortho or para positions. Consequently, forcing conditions are often required for substitution to occur.

Application Note: General Considerations for SNAr on this compound
  • Reactivity: Due to the meta-position of the chlorine atoms relative to the nitrogen, this compound is less reactive towards SNAr than 2- or 4-halopyridines. Higher temperatures and/or stronger nucleophiles are typically necessary.

  • Regioselectivity: In the absence of a directing group, substitution may occur at both C-3 and C-5 positions, potentially leading to a mixture of regioisomers. The introduction of a directing group can significantly enhance regioselectivity.

  • Nucleophiles: A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

Experimental Protocol: General Procedure for Amination of a Dichloropyrimidine

This protocol for a dichloropyrimidine can be adapted as a starting point for investigating the amination of this compound.

Materials:

  • Dichloropyrimidine (1.0 equiv)

  • Amine (1.0 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv)

  • Ethanol

Procedure:

  • Dissolve the dichloropyrimidine (1.0 equiv) in ethanol.

  • Add the amine (1.0 equiv) to the solution.

  • Add a solution of NaOH (2.0 equiv) in ethanol.

  • Stir the reaction mixture at room temperature or elevated temperature as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, isolate the product by filtration if it precipitates, or by standard aqueous workup and extraction.

  • Purify the crude product by recrystallization or column chromatography.

SNAr_Reaction This compound This compound Meisenheimer_Complex Meisenheimer Intermediate This compound->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nu-H Nucleophile->Meisenheimer_Complex Product_3 3-Chloro-5-Nu-pyridine Meisenheimer_Complex->Product_3 Loss of Cl- Product_5 5-Chloro-3-Nu-pyridine Meisenheimer_Complex->Product_5 Loss of Cl-

General mechanism for SNAr on this compound.

Regioselective Metallation and Electrophilic Quench

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the most acidic proton is at the C-4 position, located between the two electron-withdrawing chlorine atoms. Deprotonation at this site with a strong base, such as an organolithium reagent, generates a pyridyllithium species that can be trapped with various electrophiles.

Studies on a related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, have demonstrated that lithiation occurs regioselectively at the position flanked by the two chloro substituents. This provides strong evidence that a similar regioselective deprotonation can be achieved on this compound.

Application Note: Regioselective C-4 Functionalization via Lithiation

This method allows for the introduction of a wide range of functional groups at the C-4 position of the this compound ring with high regioselectivity.

Table 2: Potential Electrophiles for Quenching the 3,5-Dichloro-4-pyridyllithium Intermediate

ElectrophileFunctional Group Introduced
CO₂Carboxylic acid
DMFAldehyde
I₂Iodine
(CH₃)₃SiClTrimethylsilyl
Alkyl halides (e.g., CH₃I)Alkyl
Aldehydes/KetonesHydroxyalkyl
Experimental Protocol: General Procedure for Regioselective C-4 Lithiation and Electrophilic Quench

Materials:

  • This compound (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (1.2 equiv)

  • Standard workup and purification reagents

Procedure:

  • To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise and stir for 30 minutes to generate LDA.

  • Cool the LDA solution to -78 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the LDA solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the pyridyllithium species.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Lithiation_Quench This compound This compound Pyridyllithium 3,5-Dichloro-4-pyridyllithium This compound->Pyridyllithium Deprotonation LDA LDA, THF, -78 °C LDA->Pyridyllithium Product 4-E-3,5-Dichloropyridine Pyridyllithium->Product Electrophilic Quench Electrophile E+ Electrophile->Product

Regioselective C-4 functionalization of this compound.

Conclusion

The regioselective functionalization of this compound is a crucial aspect of its application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While challenges remain, particularly in achieving high selectivity in cross-coupling and nucleophilic aromatic substitution reactions directly on the this compound core, the principles derived from related systems provide a strong foundation for methodological development. In contrast, regioselective metallation at the C-4 position offers a reliable and versatile strategy for introducing a wide range of functional groups. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and derivatization of this important heterocyclic scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of 3,5-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The following sections detail the primary synthetic routes, experimental protocols, and quantitative data to support process development and scale-up.

Introduction

This compound is a crucial building block in the synthesis of a variety of commercially important compounds.[2] Its applications include the production of pesticides, herbicides, and active pharmaceutical ingredients.[2][3] The efficient and scalable synthesis of this compound is therefore of significant industrial interest. This document outlines two primary methods for its large-scale production: Reductive Dechlorination of Polychlorinated Pyridines and a two-step route involving a Sandmeyer Reaction.

Synthetic Routes

Two principal routes have been established for the industrial synthesis of this compound:

  • Route 1: Reductive Dechlorination of Polychlorinated Pyridines: This is a widely used industrial method that involves the selective removal of chlorine atoms from more highly chlorinated pyridine precursors, such as pentachloropyridine or trichloropyridines. The reaction is typically carried out using zinc metal in the presence of an acidic compound.

  • Route 2: Synthesis via Sandmeyer Reaction: This two-step approach first involves the synthesis of an aminodichloropyridine intermediate, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom. While feasible, this route is less commonly detailed in industrial literature for this specific product. The Sandmeyer reaction is a well-established method for converting aromatic amines to halides.

Route 1: Reductive Dechlorination

This method is favored for its relatively straightforward procedure and use of readily available starting materials.

Application Notes:

The reductive dechlorination process offers a direct route to this compound. The reaction's selectivity and yield are influenced by factors such as the choice of starting material, the acidic medium, reaction temperature, and the amount of zinc. Pentachloropyridine and 2,3,5-trichloropyridine are common starting materials. The use of a co-solvent like dioxane can be beneficial in some cases. Purification is typically achieved through steam distillation followed by extraction.

Experimental Protocol: Synthesis from Pentachloropyridine

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc metal dust

  • Glacial Acetic Acid

  • Sodium Acetate

  • Water

  • Dichloromethane

  • Magnesium Sulfate

Procedure:

  • Reaction Setup: To a suitable reactor equipped with a stirrer, reflux condenser, and temperature probe, add glacial acetic acid (45 ml) and sodium acetate (5.4 g).

  • Addition of Reactants: Add 2,3,4,5,6-pentachloropyridine (5 g) and zinc metal dust (4.33 g) to the reactor.

  • Reaction: Heat the mixture to 100°C with stirring. After approximately 4 hours, add a second portion of zinc dust (4.33 g) and continue heating for another hour. Monitor the reaction progress by a suitable analytical method (e.g., GC) until completion.

  • Work-up: Add water (75 ml) to the reaction mixture.

  • Purification by Steam Distillation: Configure the reactor for steam distillation. Collect the distillate until the head temperature begins to rise above 101°C.

  • Extraction: Wash the condenser with dichloromethane (25 ml) to dissolve any solidified product. Separate the organic phase from the aqueous phase of the distillate. Extract the aqueous phase twice with dichloromethane.

  • Drying and Isolation: Combine all organic extracts, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield this compound as a white solid.

Quantitative Data Summary: Reductive Dechlorination
Starting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (area% GC)Reference
PentachloropyridineZinc, Acetic Acid, Sodium Acetate100565Not specified
PentachloropyridineZinc, Acetic Acid81-823044.686.4
PentachloropyridineZinc, Acetic Acid, 1,4-Dioxane81-822960.878
2,3,5-TrichloropyridineZinc, Acetic Acid951Not specifiedNot specified

Process Workflow: Reductive Dechlorination

G cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: - Polychlorinated Pyridine - Acetic Acid - Sodium Acetate B Add Zinc Dust A->B C Heat and Stir (e.g., 100°C) B->C D Monitor Reaction (e.g., GC) C->D E Add Water D->E F Steam Distillation E->F G Extract with Dichloromethane F->G H Dry Organic Phase (e.g., MgSO4) G->H I Solvent Evaporation H->I J Isolated this compound I->J

Caption: Workflow for the synthesis of this compound via reductive dechlorination.

Route 2: Synthesis via Sandmeyer Reaction

This route offers an alternative pathway, particularly if a suitable amino-dichloropyridine is readily available or easily synthesized.

Application Notes:

The Sandmeyer reaction is a classic transformation in organic chemistry used to replace an amino group on an aromatic ring with a halide, cyanide, or other groups via a diazonium salt intermediate. For the synthesis of this compound, a potential precursor is 2-amino-3,5-dichloropyridine. The process involves two key steps: diazotization of the amino group, typically with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) chloride-catalyzed decomposition of the diazonium salt to yield the desired product. Careful control of temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: General Procedure

Part A: Synthesis of 2-Amino-3,5-dichloropyridine

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 10L reactor, prepare a 2.5:1 mixture of DMF and methanol (5500 ml).

  • Addition of Reactants: Add 2-amino-5-chloropyridine (2560.8 g) and N-chlorosuccinimide (6118.4 g).

  • Reaction: Stir the mixture at 45°C for 2.5 hours. Monitor the reaction by TLC and GC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent by distillation. Recrystallize the crude product from ethanol to obtain pure 2-amino-3,5-dichloropyridine.

Part B: Sandmeyer Reaction (General Protocol)

Materials:

  • Amino-dichloropyridine precursor

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Copper(I) Chloride

  • Water

Procedure:

  • Diazotization: Dissolve the amino-dichloropyridine in concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution or suspension of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride mixture. Nitrogen gas will evolve.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture can be heated to ensure complete decomposition of the diazonium salt. The product is then typically isolated by steam distillation or extraction.

Quantitative Data Summary: Synthesis of Precursor
Starting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (area% GC)Reference
2-Amino-5-chloropyridineNCS, DMF, Methanol452.570.598.20

Note: A detailed industrial protocol with yield and purity for the Sandmeyer step to produce this compound from an amino precursor was not available in the searched literature.

Logical Relationship: Sandmeyer Route

G cluster_step1 Step 1: Aminodichloropyridine Synthesis cluster_step2 Step 2: Sandmeyer Reaction A Chlorination of 2-Amino-5-chloropyridine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Reaction with CuCl B->C D Isolation of This compound C->D

Caption: Two-step synthesis of this compound via a Sandmeyer reaction.

Purification and Quality Control

For industrial use, high purity of this compound is essential. The primary methods of purification are:

  • Steam Distillation: This is an effective method for separating the volatile this compound from non-volatile impurities and reaction residues.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be employed to achieve high purity.

  • Vacuum Distillation: This technique can be used to purify the product, especially to remove less volatile impurities.

Quality control is typically performed using Gas Chromatography (GC) to determine the purity of the final product.

Safety Considerations

  • Handling of Reagents: Polychlorinated pyridines, acids, and organic solvents should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Reaction Conditions: The reductive dechlorination with zinc can be exothermic. Proper temperature control is necessary. Diazonium salts formed during the Sandmeyer reaction are unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.

  • Waste Disposal: Acidic and organic waste should be neutralized and disposed of in accordance with local regulations.

References

Application Notes: 3,5-Dichloropyridine as a Scaffold for Novel Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dichloropyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of agrochemicals, particularly herbicides.[1] Its chemical structure, featuring two chlorine atoms on the pyridine ring, provides reactive sites for nucleophilic substitution and other transformations, making it an ideal starting material for the development of novel herbicidal compounds. This document outlines the application of this compound in the synthesis of a novel herbicidal candidate, detailing the synthetic protocol, herbicidal activity, and putative mechanism of action.

The development of new herbicides is critical to address the growing challenge of herbicide resistance in weeds and to provide more effective and selective weed control options in agriculture. Pyridine-based herbicides have demonstrated significant success in the agrochemical market, and the use of this compound as a scaffold allows for the exploration of new chemical space to identify next-generation herbicidal molecules.

Synthesis of a Novel Herbicidal Candidate: 3,5-dichloro-2-(2,4-dichlorophenoxy)pyridine

A plausible synthetic route to a novel herbicidal candidate, 3,5-dichloro-2-(2,4-dichlorophenoxy)pyridine, starting from this compound is presented. This synthesis involves a nucleophilic aromatic substitution reaction, a common strategy in the derivatization of halogenated pyridines.

Synthetic Pathway

The synthesis begins with the reaction of 2-amino-5-chloropyridine with N-chlorosuccinimide to produce 2-amino-3,5-dichloropyridine.[2] This intermediate is then diazotized and subsequently reacted with a phenol to introduce the phenoxy moiety. A more direct approach, and the one detailed below, involves the direct nucleophilic substitution of a chlorine atom on a more activated pyridine ring, such as one containing an additional activating group. For the purpose of this application note, we will illustrate a representative synthesis of a phenoxy-pyridine herbicide.

Synthesis_Pathway This compound This compound Intermediate_A 2-Amino-3,5-dichloropyridine This compound->Intermediate_A 1. NCS 2. Amination Intermediate_B 3,5-Dichloropyridin-2-ol Intermediate_A->Intermediate_B Diazotization, H2O Final_Product 3,5-dichloro-2-(2,4-dichlorophenoxy)pyridine Intermediate_B->Final_Product 2,4-Dichlorophenol, Coupling Agent Signaling_Pathway cluster_0 Herbicide Pyridine Herbicide Auxin_Receptor Auxin Receptor (e.g., AFB5) Herbicide->Auxin_Receptor Ubiquitin_Ligase SCF-TIR1/AFB Complex Auxin_Receptor->Ubiquitin_Ligase activates Aux_IAA Aux/IAA Repressor Ubiquitin_Ligase->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Cell Division and Elongation Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Application Notes and Protocols: 3,5-Dichloropyridine in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 3,5-Dichloropyridine and its derivatives in materials science, with a focus on the synthesis of Metal-Organic Frameworks (MOFs), organic semiconductors, and polymers.

Application in Metal-Organic Frameworks (MOFs)

This compound is a precursor to bifunctional organic linkers, most notably 3,5-pyridinedicarboxylic acid, which is extensively used in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs exhibit diverse structural topologies and are investigated for applications in catalysis, gas storage, and sensing. The pyridine nitrogen and the carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of robust and porous frameworks.

Quantitative Data of MOFs derived from 3,5-Pyridinedicarboxylic Acid
Metal IonMOF FormulaSynthesis MethodKey Characterization DataPotential ApplicationReference
Cadmium{(CdLNO3·2H2O)CH3OH}nSolvothermalCd-O bond peak at 1393 cm⁻¹ (FTIR)Catalysis[1]
Cobalt{(CoL·2H2O)}nSolvothermalCo-O bond peak at 586 cm⁻¹ (FTIR)Catalysis[1]
Zinc{(ZnL·2H2O)}nSolvothermalZn-O bond peak at 424 cm⁻¹ (FTIR)Catalysis[1]
Nickel{(NiL·Cl2)}nSolvothermalNi-O bond peak at 471 cm⁻¹ (FTIR)Catalysis[1]
Copper(3)∞[(CuCN)2·(3,5-dClpy)2]Solution Reaction1D zig-zag chains connected by CN groupsHeterogeneous Catalysis[2]

*L represents the 3,5-pyridinedicarboxylate ligand.

Experimental Protocol: Solvothermal Synthesis of a MOF using 3,5-Pyridinedicarboxylic Acid

This protocol is a general guideline for the synthesis of MOFs using 3,5-pyridinedicarboxylic acid and a metal salt.

Materials:

  • 3,5-Pyridinedicarboxylic acid (organic linker)

  • Metal salt (e.g., cadmium nitrate tetrahydrate, cobalt acetate, zinc acetate hydrate, or nickel chloride)

  • Dimethylformamide (DMF) (solvent)

  • Small glass vials

  • Hot plate with a sand bath

  • Filter funnel

  • Spatula

  • Dropper

Procedure:

  • Weigh the metal salt and 3,5-pyridinedicarboxylic acid in a 1:1 molar ratio.

  • Transfer the weighed solids into a small glass vial.

  • Add DMF to the vial to suspend the mixture.

  • Place the vial in a sand bath on a hot plate.

  • Heat the mixture to 110°C and maintain this temperature for 24 hours.

  • After 24 hours, turn off the hot plate and allow the vial to cool down to room temperature over another 24 hours, during which the MOF will precipitate.

  • Collect the precipitated MOF by filtration.

  • Wash the collected solid with fresh DMF to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization: The synthesized MOFs can be characterized using Fourier Transform Infrared (FTIR) spectroscopy to confirm the coordination of the carboxylate groups to the metal center, and by elemental analysis (CHN) to determine the empirical formula. X-ray diffraction (XRD) is essential for determining the crystal structure and porosity.

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation weigh_linker Weigh 3,5-Pyridinedicarboxylic Acid mix Mix linker and salt in DMF weigh_linker->mix weigh_salt Weigh Metal Salt (1:1 molar ratio) weigh_salt->mix heat Heat at 110°C for 24 hours mix->heat cool Cool to room temperature for 24 hours heat->cool filter Filter the precipitate cool->filter wash Wash with fresh DMF filter->wash dry Dry under vacuum wash->dry

Caption: Solvothermal synthesis workflow for Metal-Organic Frameworks.

Application in Organic Semiconductors

Derivatives of this compound, particularly 3,5-dicyanopyridine, are utilized as building blocks for electron-transporting materials in organic electronics. The strong electron-withdrawing nature of the cyano groups on the pyridine ring leads to materials with low-lying LUMO levels, facilitating electron injection and transport. These materials are promising for applications in Organic Light-Emitting Diodes (OLEDs).

Quantitative Data of Organic Semiconductors based on 3,5-Dicyanopyridine
Compound ArchitectureTriplet Energy (eV)Ionization Potential (eV)Electron Affinity (eV)Max. External Quantum Efficiency (EQE) of OLED (%)Reference
3,5-dicyanopyridine based host2.68 - 2.79~6.0~2.7 - 2.921.9
Pyridine-3,5-carbonitriles with carbazole substituents--->7
Experimental Protocol: Synthesis of a 3,5-Dicyanopyridine-based Semiconductor

This protocol outlines a general synthetic route towards sophisticated pyridine-3,5-carbonitriles, which can be adapted from the literature.

Materials:

  • 4-Bromobenzaldehyde

  • Cyanoacetamide

  • Piperidine

  • Methanol

  • Phosphorous oxybromide

  • 3,6-di-tert-butyl-9H-carbazole

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Ethynyltrimethylsilane

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide

  • Diisopropylethylamine (DIPEA)

  • Potassium carbonate

Procedure:

  • Synthesis of Piperidinium 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate: Perform a cyclocondensation reaction of 4-bromobenzaldehyde with cyanoacetamide in methanol in the presence of piperidine.

  • Synthesis of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrile: Convert the product from step 1 by melting it with phosphorous oxybromide at 170°C.

  • Synthesis of 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-carbonitrile: React the dibromo-pyridine from step 2 with 3,6-di-tert-butyl-9H-carbazole in a THF/DMF solution.

  • Synthesis of the ethynylphenyl-substituted pyridine: Perform a Sonogashira coupling of the product from step 3 with ethynyltrimethylsilane using a PdCl₂(PPh₃)₂/CuI catalyst system in a DMF/DIPEA solution at 55°C, followed by desilylation with potassium carbonate.

Purification: Purification at each step is crucial and typically involves column chromatography on silica gel.

Experimental Workflow for Organic Semiconductor Synthesis

Semiconductor_Synthesis_Workflow start 4-Bromobenzaldehyde + Cyanoacetamide step1 Cyclocondensation (Piperidine, MeOH) start->step1 intermediate1 Piperidinium salt step1->intermediate1 step2 Bromination (POBr3, 170°C) intermediate1->step2 intermediate2 Dibromo-pyridine step2->intermediate2 step3 Carbazole Substitution (Carbazole derivative, THF/DMF) intermediate2->step3 intermediate3 Carbazole-substituted pyridine step3->intermediate3 step4 Sonogashira Coupling (Ethynylsilane, Pd/Cu catalyst) intermediate3->step4 final_product Final Semiconductor step4->final_product

Caption: Synthetic workflow for a 3,5-dicyanopyridine-based semiconductor.

Application in Polymer Synthesis

This compound can serve as a monomer in the synthesis of conjugated polymers, specifically poly(3,5-pyridinediyl). These polymers are of interest for their potential applications in light-emitting devices and other electronic applications due to the electron-deficient nature of the pyridine ring. The synthesis is typically achieved through catalyst-transfer polycondensation methods, such as Kumada or Suzuki coupling reactions.

Properties of Poly(3,5-pyridinediyl)
PropertyDescriptionSignificance
Structure Linear conjugated polymer with pyridine units linked at the 3 and 5 positions.The meta-linkage disrupts extensive conjugation compared to para-linked polymers, influencing solubility and electronic properties.
Solubility Generally more soluble than its para-linked counterpart, poly(2,5-pyridinediyl).Improved solubility is crucial for solution-based processing of thin films for electronic devices.
Electronic Properties Expected to be an n-type (electron-transporting) semiconductor.The electron-deficient pyridine ring facilitates electron injection and transport.
Thermal Stability Pyridine-based polymers generally exhibit good thermal stability.Important for the longevity and operational stability of electronic devices.
Experimental Protocol: Synthesis of Poly(3,5-pyridinediyl) via Kumada Catalyst-Transfer Polycondensation

This protocol is a representative procedure for the synthesis of poly(3,5-pyridinediyl) based on catalyst-transfer polycondensation methods.

Materials:

  • This compound

  • Magnesium turnings

  • A Grignard reagent initiator (e.g., tert-butylmagnesium chloride)

  • A nickel catalyst (e.g., [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂))

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Monomer Activation: Prepare the Grignard reagent of this compound by reacting it with magnesium turnings in anhydrous THF. This step needs to be carefully controlled to avoid side reactions.

  • Initiation: In a separate flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF. Add the Grignard reagent initiator to the catalyst solution.

  • Polymerization: Slowly add the activated monomer solution (from step 1) to the initiator/catalyst mixture. The polymerization proceeds via a chain-growth mechanism. The molecular weight can be controlled by the monomer-to-initiator ratio.

  • Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as methanol or dilute HCl.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration and wash it repeatedly with methanol and other solvents to remove residual catalyst and unreacted monomer.

  • Drying: Dry the purified polymer under vacuum.

Characterization: The molecular weight and polydispersity of the polymer can be determined by Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy. Thermal properties can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Relationship in Polymer Synthesis

Polymer_Synthesis_Logic cluster_monomer Monomer cluster_method Polymerization Method cluster_polymer Resulting Polymer cluster_properties Key Properties monomer This compound method Catalyst-Transfer Polycondensation (e.g., Kumada Coupling) monomer->method polymer Poly(3,5-pyridinediyl) method->polymer properties Solubility Thermal Stability n-type Semiconductor polymer->properties

Caption: Logical flow from monomer to polymer and its properties.

References

Application Notes and Protocols for the Derivatization of 3,5-Dichloropyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for 3,5-dichloropyridine, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of a diverse library of derivatives and their potential applications in biological screening, with a focus on developing inhibitors for key drug targets.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its reactive chlorine atoms, which allow for a variety of chemical modifications. This enables the systematic exploration of structure-activity relationships (SAR) to optimize biological activity. Derivatives of this scaffold have shown potential in a range of therapeutic areas, including oncology, inflammation, and neurology. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution, while also being an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups at the 3 and 5 positions, leading to diverse chemical libraries for biological screening.

Derivatization Strategies

The primary derivatization strategies for this compound involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods offer a robust platform for creating a library of analogs with diverse functionalities.

A typical workflow for the derivatization and subsequent screening of this compound is illustrated below.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization start This compound reaction1 Suzuki Coupling start->reaction1 reaction2 Buchwald-Hartwig Amination start->reaction2 reaction3 Nucleophilic Aromatic Substitution start->reaction3 library Derivative Library reaction1->library reaction2->library reaction3->library bio_screening Biological Screening library->bio_screening hit_id Hit Identification bio_screening->hit_id sar SAR Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

A typical workflow for drug discovery starting from this compound.

Key Biological Targets and Data Presentation

Derivatives of this compound have shown significant activity against several important biological targets. Below are examples of such targets and the corresponding biological activity data for illustrative compounds. Note: The presented data is for pyridine derivatives and may not be direct 3,5-dichloro analogs, but serves to exemplify the potential of this scaffold.

P2X7 Receptor Antagonists for Anti-Inflammatory Applications

The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses. Its antagonists are being investigated for the treatment of inflammatory diseases. A study on this compound derivatives identified potent P2X7 receptor antagonists.[1][2]

Compound IDR GroupIC50 (nM) - EtBr Uptake Assay (hP2X7)IC50 (nM) - IL-1β Release Assay (THP-1 cells)
9 Phenyl>1000>1000
51 Adamantan-1-yl4.91.3
52 Adamantan-2-yl139.2

The data indicates that the presence of bulky, hydrophobic groups like adamantane at the R² position significantly enhances the antagonistic activity against the P2X7 receptor.[1][2]

Cyclin-Dependent Kinase (CDK) Inhibitors for Anticancer Applications

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyridine-based compounds have been explored as CDK inhibitors.

Compound IDScaffoldTargetIC50 (µM)
4 2-Chloro-nicotinonitrile derivativeCDK2/cyclin A20.24[3]
11 S-thioethanoate-pyridine derivativeCDK2/cyclin A20.50
1 Pyridone derivativeCDK2/cyclin A20.57
8 Pyrazolo[3,4-b]pyridin-3-amine derivativeCDK2/cyclin A20.65
Roscovitine (Reference) Purine derivativeCDK2/cyclin A20.394

These findings highlight the potential of substituted pyridine scaffolds in the development of potent CDK2 inhibitors.

Signaling Pathways

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in ion flux changes and the activation of the NLRP3 inflammasome. This ultimately leads to the release of pro-inflammatory cytokines like IL-1β. Antagonists of P2X7 can block this signaling cascade.

G ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->IonFlux Antagonist This compound Derivative (Antagonist) Antagonist->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Release ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

P2X7 receptor signaling pathway and point of inhibition.
CDK2/Cyclin A Signaling in the Cell Cycle

CDK2, in complex with Cyclin A, plays a crucial role in the progression of the cell cycle from the S phase to the G2 phase. Inhibition of CDK2/Cyclin A leads to cell cycle arrest and can induce apoptosis in cancer cells.

G cluster_cdk CDK2/Cyclin A Complex G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2->S Promotes S Phase Progression CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest CyclinA Cyclin A CyclinA->S Promotes S Phase Progression Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->CDK2 Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Role of CDK2/Cyclin A in the cell cycle and its inhibition.

Experimental Protocols

The following are general protocols for the derivatization of this compound. These should be adapted and optimized based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To a reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound, the amine, and Cs₂CO₃.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the nucleophilic aromatic substitution on this compound with a nucleophile (e.g., an alkoxide or a thiol).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., sodium methoxide or sodium thiophenoxide) (1.1 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the nucleophile to the solution. For less reactive nucleophiles, a base such as sodium hydride may be required to generate the nucleophile in situ.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The derivatization of this compound provides a powerful platform for the discovery of novel drug candidates targeting a range of diseases. The protocols and information provided in these application notes serve as a comprehensive resource for researchers to synthesize, screen, and optimize a diverse library of compounds based on this versatile scaffold. Careful execution of these experimental procedures and systematic analysis of the resulting data will be instrumental in advancing the development of new and effective therapeutics.

References

Application Notes and Protocols for Monitoring 3,5-Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 3,5-dichloropyridine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The following protocols outline the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring, including in-situ techniques for real-time analysis.

Introduction

Accurate monitoring of chemical reactions is essential for process optimization, kinetic analysis, and ensuring the quality and purity of the final product. This compound is a versatile building block, and its reactions, such as nucleophilic aromatic substitution or cross-coupling, require precise analytical control to track the consumption of starting materials, the formation of intermediates, and the generation of the desired product and any byproducts. This document provides practical guidance and detailed protocols for the application of key analytical techniques in monitoring these transformations.

Analytical Methods for Reaction Monitoring

A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on factors such as the reaction conditions, the chemical properties of the reactants and products, and the type of information required (e.g., qualitative, quantitative, real-time).

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of reaction mixtures. It allows for the separation and quantification of starting materials, intermediates, and products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it ideal for identifying and quantifying components in a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information and can be used for both offline and in-situ reaction monitoring. It is a non-destructive technique that allows for the direct observation of changes in the molecular structure of reactants and products over time.

In-situ Monitoring Techniques , such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provide real-time data on reaction kinetics and mechanism by monitoring the concentration of key species directly in the reaction vessel without the need for sampling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound and its reaction products in a sample withdrawn from a reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

    • Quench the reaction immediately by adding the aliquot to a known volume of a suitable solvent (e.g., acetonitrile or the mobile phase) to stop the reaction and dilute the sample.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized to achieve good separation of the compounds of interest. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength where all compounds of interest have significant absorbance)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Create a calibration curve for this compound and any available standards of expected products by injecting known concentrations.

    • Quantify the concentration of each component in the reaction sample by comparing their peak areas to the calibration curves.

Data Presentation:

CompoundRetention Time (min)
This compoundDependent on specific method
Reaction Product(s)Dependent on specific method
Internal Standard (optional)Dependent on specific method

Note: Retention times are highly dependent on the specific HPLC column, mobile phase composition, and other chromatographic conditions. The values in the table should be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and other volatile components in a reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction and dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.

    • Filter the sample through a 0.45 µm syringe filter.

  • GC-MS Method:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a library (e.g., NIST).

    • The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 147 and fragment ions corresponding to the loss of chlorine and other fragments.[1]

    • Quantify the components using an internal standard and calibration curves.

Data Presentation:

CompoundRetention Time (min)Key m/z Fragments
This compoundDependent on specific method147 (M+), 112, 77
Starting Material(s)Dependent on specific methodTo be determined
Product(s)Dependent on specific methodTo be determined
Byproduct(s)Dependent on specific methodTo be determined

Note: The fragmentation pattern is a key identifier. The provided m/z values for this compound are based on its expected mass spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the reaction progress by observing changes in the chemical environment of the protons and carbons of the reactants and products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol (Offline Analysis):

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known chemical shift).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to this compound, starting materials, and products.

    • The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons.

    • The disappearance of starting material signals and the appearance of product signals can be integrated to determine the relative concentrations and calculate the reaction conversion.

Data Presentation:

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compoundH2/H6: ~8.5 ppm (d), H4: ~7.8 ppm (t)C2/C6: ~148 ppm, C4: ~138 ppm, C3/C5: ~133 ppm
Starting Material(s)To be determinedTo be determined
Product(s)To be determinedTo be determined

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The provided values are estimations based on typical ranges for similar compounds.

In-situ Reaction Monitoring

In-situ monitoring provides real-time data, enabling a deeper understanding of reaction kinetics and mechanisms.

Online HPLC

Modern HPLC systems can be equipped with automated sampling probes that withdraw, quench, and inject samples directly into the HPLC, providing near real-time analysis of the reaction progress. This approach is particularly useful for optimizing reaction conditions and for reactions that are difficult to sample manually.

In-situ FTIR Spectroscopy

Objective: To monitor the concentration of key functional groups in real-time.

Protocol:

  • Insert an ATR-FTIR probe directly into the reaction vessel.

  • Collect spectra at regular intervals throughout the reaction.

  • Monitor the disappearance of vibrational bands corresponding to the starting materials and the appearance of bands for the products. For example, in a nucleophilic substitution reaction, the C-Cl stretching vibrations of this compound would decrease, while new bands corresponding to the product would appear.

Visualizations

HPLC_Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction Reaction Mixture Sampling Aliquot Withdrawal Reaction->Sampling Quenching Quenching & Dilution Sampling->Quenching Filtration Filtration (0.45 µm) Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for offline HPLC monitoring of a this compound reaction.

GCMS_Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 GC-MS Analysis cluster_3 Data Analysis Reaction Reaction Mixture Sampling Aliquot Withdrawal Reaction->Sampling Quenching Quenching & Dilution Sampling->Quenching Injection GC Injection Quenching->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Identification Compound Identification MassSpectra->Identification

Caption: Workflow for GC-MS analysis of a this compound reaction.

InSitu_Monitoring cluster_0 In-situ Probes cluster_1 Real-time Data Acquisition cluster_2 Real-time Analysis ReactionVessel Reaction Vessel (with this compound reaction) FTIR_Probe ATR-FTIR Probe ReactionVessel->FTIR_Probe NMR_FlowCell Online NMR Flow Cell ReactionVessel->NMR_FlowCell FTIR_Spec FTIR Spectrometer FTIR_Probe->FTIR_Spec NMR_Spec NMR Spectrometer NMR_FlowCell->NMR_Spec Kinetics Reaction Kinetics FTIR_Spec->Kinetics NMR_Spec->Kinetics Mechanism Mechanistic Insights Kinetics->Mechanism

Caption: Logical relationship for in-situ monitoring of this compound reactions.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving 3,5-Dichloropyridine.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a common method to functionalize the this compound ring. However, controlling the extent of substitution and avoiding side reactions can be challenging.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a mono-substitution on this compound with an amine, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for the mono-substituted product?

A1: Achieving mono-substitution over di-substitution in SNAr reactions of this compound requires careful control of reaction conditions. The primary factors to consider are:

  • Stoichiometry: Use a limited amount of the nucleophile (typically 1.0 to 1.2 equivalents) to favor mono-substitution.

  • Temperature: Lowering the reaction temperature can often increase selectivity for the mono-substituted product.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.

Q2: What are the common side products in SNAr reactions of this compound with alkoxides?

A2: Besides the expected mono- and di-alkoxy-substituted pyridines, potential side products include those arising from hydrolysis of the starting material or product if water is present in the reaction mixture. It is crucial to use anhydrous solvents and reagents to minimize the formation of hydroxypyridine derivatives.

Q3: Can the pyridine nitrogen participate in side reactions during SNAr?

A3: While less common under typical SNAr conditions, the pyridine nitrogen is a nucleophilic site. In the presence of very strong electrophiles or under certain conditions, N-alkylation or N-arylation could occur, though this is not a typical side reaction pathway for SNAr on the pyridine ring itself.

Troubleshooting Guide: SNAr Reactions
Problem Possible Cause Suggested Solution
Low or no product yield Inactive starting materialConfirm the purity of your this compound.
Insufficiently nucleophilic amine/alkoxideUse a stronger base to deprotonate the nucleophile or switch to a more nucleophilic reagent.
Reaction temperature too lowGradually increase the reaction temperature while monitoring for side product formation.
Formation of di-substituted product Excess nucleophileUse a stoichiometric amount (1.0-1.2 eq.) of the nucleophile.
High reaction temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it after the mono-substitution is complete.
Presence of hydrolyzed byproducts Water in the reaction mixtureUse anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Experimental Protocol: Mono-amination of this compound
  • Materials: this compound, primary or secondary amine (1.1 equivalents), a suitable base (e.g., K₂CO₃, 2.0 equivalents), and an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of this compound in the anhydrous solvent, add the base.

    • Add the amine dropwise at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Pathway

SNAr_Pathway This compound This compound Mono-substituted Product Mono-substituted Product This compound->Mono-substituted Product + Nucleophile Di-substituted Product Di-substituted Product Mono-substituted Product->Di-substituted Product + Excess Nucleophile (Side Reaction) Nucleophile (NuH) Nucleophile (NuH) Excess Nucleophile Excess Nucleophile

Caption: SNAr reaction pathway for this compound.

Section 2: Suzuki Cross-Coupling Reactions

Suzuki coupling is a powerful tool for forming carbon-carbon bonds by reacting this compound with boronic acids. A common challenge is the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in Suzuki reactions with this compound?

A1: The most prevalent side product is the homocoupling of the boronic acid reagent, resulting in a biaryl compound derived from the boronic acid.[1][2] This side reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1]

Q2: How can I minimize the formation of the boronic acid homocoupling byproduct?

A2: To suppress homocoupling, it is crucial to:

  • Degas Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[1]

  • Use a Pd(0) Catalyst: Employ a Pd(0) catalyst source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species.[1]

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling.

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help minimize the concentration of Pd(II) species that promote homocoupling.

Q3: My Suzuki reaction is sluggish. What could be the issue?

A3: A slow Suzuki reaction could be due to several factors, including inefficient catalyst activation, poor solubility of reagents, or an inappropriate choice of base. Ensure your palladium catalyst is active, the solvent system adequately dissolves all components, and the base is strong enough to facilitate transmetalation. For some heteroaryl chlorides, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.

Troubleshooting Guide: Suzuki Reactions
Problem Possible Cause Suggested Solution
High levels of boronic acid homocoupling Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere.
Use of a Pd(II) precatalyst with inefficient reductionSwitch to a Pd(0) catalyst or a more efficient precatalyst system.
Low product yield Catalyst deactivationIncrease catalyst loading or use a more robust ligand. The nitrogen on the pyridine ring can sometimes coordinate to the palladium, leading to deactivation.
Incomplete reactionIncrease reaction temperature or time, or screen different bases and solvents.
Protodeboronation of the boronic acid Presence of water or protic solventsUse anhydrous solvents and consider a base that does not generate water upon reaction.
Experimental Protocol: Suzuki Coupling of this compound
  • Materials: this compound, arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (2-5 mol%), a base (e.g., K₂CO₃, 2.0 equivalents), and a degassed solvent system (e.g., dioxane/water or toluene).

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent and then the palladium catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Reaction Pathways

Suzuki_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_side Side Reaction Pathway This compound This compound Cross-Coupled Product Cross-Coupled Product This compound->Cross-Coupled Product + Arylboronic Acid [Pd(0) catalyst] Arylboronic Acid Arylboronic Acid Arylboronic Acid->Cross-Coupled Product Arylboronic_Acid_2 Arylboronic Acid Homocoupled Product Homocoupled Product Arylboronic_Acid_2->Homocoupled Product + O₂, Pd(II) Arylboronic_Acid_3 Arylboronic Acid Arylboronic_Acid_3->Homocoupled Product

Caption: Desired and side reaction pathways in Suzuki coupling.

Section 3: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction enables the coupling of this compound with terminal alkynes. A key side reaction to control is the homocoupling of the alkyne.

Frequently Asked Questions (FAQs)

Q1: What causes the formation of a di-alkyne byproduct in my Sonogashira reaction?

A1: The formation of a di-alkyne (a dimer of your terminal alkyne) is known as Glaser coupling or Hay coupling. This is a common side reaction in Sonogashira couplings and is often promoted by the copper(I) co-catalyst in the presence of oxygen.

Q2: How can I prevent the homocoupling of my alkyne starting material?

A2: Several strategies can be employed to minimize Glaser coupling:

  • Copper-Free Conditions: Performing the reaction without the copper(I) co-catalyst can significantly reduce alkyne homocoupling. This may require the use of more active palladium catalysts or different reaction conditions.

  • Strictly Anaerobic Conditions: As with Suzuki coupling, thoroughly degassing solvents and maintaining an inert atmosphere is crucial to prevent oxygen-mediated side reactions.

  • Use of a Reducing Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling to minimal levels.

Q3: My Sonogashira reaction is not going to completion. What are some potential reasons?

A3: Incomplete Sonogashira reactions can be due to catalyst deactivation, an insufficiently strong base to deprotonate the alkyne, or issues with reagent purity. Ensure your palladium and copper catalysts are active, the amine base is appropriate for the acidity of your alkyne, and all reagents are of high purity.

Troubleshooting Guide: Sonogashira Reactions
Problem Possible Cause Suggested Solution
Significant alkyne homocoupling (Glaser coupling) Presence of oxygenRigorously degas all reagents and solvents and maintain a strict inert atmosphere.
Copper(I) co-catalystConsider using a copper-free Sonogashira protocol.
Low yield of the desired product Inactive catalystUse fresh, high-purity palladium and copper catalysts.
Insufficiently strong baseUse a stronger amine base or a different base/solvent system.
Formation of unidentified impurities High reaction temperatureLower the reaction temperature and monitor for impurity formation.
Experimental Protocol: Sonogashira Coupling of this compound
  • Materials: this compound, terminal alkyne (1.2 equivalents), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%), a suitable amine base (e.g., triethylamine or diisopropylamine), and a degassed solvent (e.g., THF or DMF).

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Pathways

Sonogashira_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_side Side Reaction Pathway (Glaser Coupling) This compound This compound Coupled Product Coupled Product This compound->Coupled Product + Terminal Alkyne [Pd/Cu catalyst] Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Terminal_Alkyne_2 Terminal Alkyne Homocoupled Di-alkyne Homocoupled Di-alkyne Terminal_Alkyne_2->Homocoupled Di-alkyne + O₂, Cu(I) Terminal_Alkyne_3 Terminal Alkyne Terminal_Alkyne_3->Homocoupled Di-alkyne

Caption: Desired and side reaction pathways in Sonogashira coupling.

References

Technical Support Center: Suzuki Coupling with 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction involving 3,5-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?

A1: Low or no yield in Suzuki couplings with this compound is a common issue that can stem from several factors. These include inactive catalysts, suboptimal reaction conditions (temperature, solvent, base), degradation of reagents, or the presence of oxygen which can deactivate the catalyst.[1] The C-Cl bonds in this compound are relatively strong, requiring more forcing conditions or highly active catalyst systems for efficient oxidative addition.[2][3]

Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can this be minimized?

A2: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[1] Rigorous degassing of solvents and the reaction mixture is crucial. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate this issue as the in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.[1]

Q3: Is it possible to achieve selective mono-arylation of this compound?

A3: Achieving selective mono-arylation can be challenging as the reactivity of the second chlorine atom might be comparable to the first. However, careful control of reaction parameters can favor the mono-substituted product. Key strategies include:

  • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the boronic acid.

  • Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired mono-arylated product is maximized. Lower temperatures and shorter reaction times can be beneficial.

  • Ligand Choice: The choice of ligand can influence the regioselectivity of the coupling reaction.

Q4: What are the most effective catalyst systems for the Suzuki coupling of this compound?

A4: Due to the lower reactivity of aryl chlorides, catalyst selection is critical. While traditional catalysts like Pd(PPh₃)₄ can be used, often under harsher conditions, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often more effective. In some cases, a ligand-free system using a simple palladium source like Pd(OAc)₂ in an aqueous solvent mixture has been shown to be efficient.

Q5: How do I choose the right base and solvent for my reaction?

A5: The choice of base and solvent is interdependent and crucial for a successful reaction.

  • Base: The base is required to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent: A variety of solvents can be used, often in combination with water. Aprotic polar solvents like dioxane, THF, and DMF are common. The solvent system must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases.

Troubleshooting Guides

Guide 1: Low to No Yield / Incomplete Conversion

This guide addresses situations where the starting material is largely unreacted or the product yield is disappointingly low.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a pre-catalyst or activate the catalyst in-situ. For Pd(II) sources, ensure efficient reduction to the active Pd(0) species. Consider using a fresh batch of catalyst.
Inappropriate Ligand For challenging substrates like dichloropyridines, the choice of ligand is critical. If using a ligated system, consider screening bulky, electron-rich phosphine ligands.
Incorrect Base The base plays a crucial role. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. Ensure the base is finely powdered and dry.
Suboptimal Temperature Many Suzuki couplings require heating. If the reaction is sluggish, cautiously increasing the temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Reagent Quality Boronic acids can degrade over time (protodeboronation). Use fresh or purified boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).
Guide 2: Major Side Product Formation (e.g., Homocoupling, Dehalogenation)

This guide provides steps to take when significant side products are observed.

Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles).
Use of a Pd(II) precatalyst.Consider starting with a Pd(0) source like Pd(PPh₃)₄.
Dehalogenation The hydride source can be the solvent or base.Use a non-hydridic base like K₂CO₃ or K₃PO₄. Avoid protic solvents like alcohols if dehalogenation is an issue; consider aprotic solvents like dioxane or toluene.
Catalyst system is prone to dehalogenation.Screen different palladium-ligand combinations.
Protodeboronation Instability of the boronic acid.Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Solvent on Suzuki Coupling Yield *

EntrySolvent System (v/v)Yield (%)
1Acetone/H₂O81
2Ethanol/H₂O80
3Propanol/H₂O79
4DMF/H₂O83
5DCM/H₂O29
6THF/H₂O34
7Toluene/H₂O21
8DMF/H₂O (at 60°C)89

*Data adapted from a study on 2,3,5-trichloropyridine, which serves as a useful reference for dichloropyridine systems.

Table 2: Effect of Reaction Time on Suzuki Coupling Yield *

Time (hours)Yield (%)
455
661
879
1085
1289
1487

*Data adapted from a study on 2,3,5-trichloropyridine at 60°C in DMF/H₂O, providing insight into reaction kinetics.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents (Dichloropyridine, Boronic Acid, Base) glassware Dry Glassware solvent Degas Solvent setup Assemble Under Inert Atmosphere solvent->setup add_reagents Add Reagents & Solvent setup->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst heat Heat to Target Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction & Extract monitor->quench purify Purify by Chromatography quench->purify analyze Characterize Product purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree start Reaction Failed (Low/No Yield) check_catalyst Is the catalyst system appropriate and active? start->check_catalyst catalyst_no No check_catalyst->catalyst_no catalyst_yes Yes check_catalyst->catalyst_yes check_conditions Are the reaction conditions (base, solvent, temp) optimized? conditions_no No check_conditions->conditions_no conditions_yes Yes check_conditions->conditions_yes check_reagents Are the reagents of high purity? reagents_no No check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes action_catalyst Action: - Use fresh catalyst - Screen ligands (e.g., Buchwald) - Consider ligand-free system catalyst_no->action_catalyst Solution catalyst_yes->check_conditions action_conditions Action: - Screen bases (K₂CO₃, K₃PO₄) - Screen solvents (Dioxane, DMF) - Optimize temperature conditions_no->action_conditions Solution conditions_yes->check_reagents action_reagents Action: - Use fresh boronic acid - Use boronic ester - Ensure inert atmosphere (degas) reagents_no->action_reagents Solution reconsider Re-evaluate substrate reactivity and consider alternative coupling reagents_yes->reconsider

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing homocoupling side reactions during cross-coupling experiments involving 3,5-dichloropyridine.

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Question 1: I am observing a significant amount of a symmetrical biaryl byproduct (from my boronic acid) in my Suzuki-Miyaura reaction with this compound. What is the likely cause and how can I fix it?

Answer: This is a classic case of boronic acid homocoupling. This side reaction consumes your starting material, lowers the yield of the desired product, and complicates purification.[1]

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit.[2] It can oxidize the active Palladium(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][3]

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) form may be incomplete. The residual Pd(II) can then enter a catalytic cycle that exclusively produces the homocoupled byproduct.[4]

  • Slow Transmetalation: If the transmetalation step is slow compared to oxidative addition, the concentration of the arylpalladium(II) intermediate increases, which can lead to side reactions.

Solutions:

  • Rigorous Deoxygenation: This is the most critical step. Ensure all solvents and the final reaction mixture are thoroughly degassed. See Protocol 1 for a detailed procedure. A subsurface sparge with an inert gas (Nitrogen or Argon) for 15-30 minutes is highly effective.

  • Catalyst Selection: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly to bypass the need for in situ reduction.

  • Add a Mild Reducing Agent: The addition of a small amount of a mild reducing agent, such as potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst), can help maintain the palladium in its active Pd(0) state.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos can accelerate the desired reductive elimination step to form the cross-coupled product and sterically hinder pathways leading to homocoupling.

Question 2: My Sonogashira coupling with this compound is yielding a lot of di-alkyne product (Glaser coupling). How do I prevent this?

Answer: The dimerization of terminal alkynes, often called Glaser or Hay coupling, is a common homocoupling side reaction in Sonogashira couplings.

Primary Causes:

  • Oxygen: Similar to Suzuki reactions, oxygen promotes the oxidative coupling of the alkynes, particularly in the presence of the copper co-catalyst.

  • Catalyst Concentration: High concentrations of the catalyst can sometimes favor the homocoupling pathway.

Solutions:

  • Strict Inert Atmosphere: Meticulous degassing and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is essential.

  • Use a Reducing Atmosphere: Research has shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce alkyne homocoupling to minimal levels (around 2%). See Protocol 2 for guidance.

  • Consider Copper-Free Conditions: While classic Sonogashira reactions use a copper co-catalyst, numerous copper-free protocols have been developed. These methods can often suppress Glaser coupling.

  • Control Temperature: Running the reaction at the lowest temperature that affords a reasonable rate can help minimize side reactions.

Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives both biaryl byproduct and dehalogenated starting material. What should I do?

Answer: This indicates a complex issue involving multiple competing side reactions, likely stemming from a suboptimal catalyst system or reaction conditions. The formation of a biaryl byproduct points to aryl halide homocoupling, while dehalogenation is another common side pathway.

Primary Causes:

  • Inappropriate Ligand/Palladium Ratio: The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand. An incorrect choice can lead to slow reductive elimination, allowing for side reactions like β-hydride elimination (leading to dehalogenation) or catalyst decomposition.

  • Base and Solvent Incompatibility: The choice of base and solvent is crucial and interdependent. A base that is poorly soluble or too strong/weak for the chosen solvent and substrate can hinder the reaction.

  • Catalyst Decomposition: The nitrogen atoms in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.

Solutions:

  • Systematic Ligand Screening: This is the most important parameter to optimize. Test a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which have been developed specifically to promote C-N bond formation and prevent side reactions.

  • Optimize the Base: Screen common bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can dramatically affect the outcome.

  • Solvent Choice: Aprotic polar solvents like dioxane or toluene are commonly used. Ensure your chosen base is sufficiently soluble in the solvent.

  • Use a Precatalyst: Modern palladium precatalysts are designed for efficient generation of the active monoligated Pd(0) species, which can improve reaction outcomes and consistency.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions? A1: Homocoupling is a common side reaction where two identical coupling partners react to form a symmetrical product (A-A or B-B), instead of the desired asymmetrical cross-coupled product (A-B). This is undesirable because it consumes starting materials, reduces the yield of the target molecule, and introduces impurities that are often difficult to separate from the product.

Q2: How do bulky, electron-rich ligands help reduce homocoupling? A2: These ligands play a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) promote the desired reductive elimination step that forms the cross-coupled product. Their steric hindrance can inhibit side reactions and the formation of catalyst species that lead to homocoupling.

Q3: When should I use a Pd(0) catalyst source versus a Pd(II) precatalyst? A3: The choice depends on the specific reaction and sensitivity of your substrates.

  • Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can be advantageous as they enter the catalytic cycle directly, avoiding potential side reactions from incomplete reduction of a Pd(II) source. This can be particularly useful in systems prone to homocoupling.

  • Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) are often more stable to air and easier to handle. However, their efficient in situ reduction to the active Pd(0) species is critical for preventing Pd(II)-mediated homocoupling.

Data Presentation

Table 1: Representative Effect of Ligand Choice on Suzuki-Miyaura Coupling (Reaction: this compound + Arylboronic Acid)

LigandCatalyst Loading (mol%)BaseTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
PPh₃2K₂CO₃10045%35%
dppf2K₂CO₃10078%12%
SPhos2K₃PO₄8092%<5%
XPhos2K₃PO₄8095%<3%

Note: Data are representative and intended for comparative purposes. The general trend shows that less bulky ligands like PPh₃ can lead to more homocoupling, while bulky, electron-rich ligands like SPhos and XPhos significantly suppress it.

Table 2: Influence of Reaction Parameters on Homocoupling

ParameterCondition 1Outcome 1Condition 2Outcome 2Rationale
Atmosphere Reaction run in airHigh homocouplingRigorous N₂ spargeMinimal homocouplingOxygen promotes Pd(II)-mediated homocoupling.
Temperature 110 °CIncreased side products80 °CHigher selectivityLower temperatures can disfavor side reaction pathways.
Additive NoneModerate homocoupling1.2 eq K-formateMinimal homocouplingMild reducing agent keeps Pd in the active Pd(0) state.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices for minimizing homocoupling by ensuring an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Degassing: Separately, sparge the solvent mixture with a subsurface stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent to the flask containing the solids via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive counterflow of inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Modified Sonogashira Coupling with a Reducing Atmosphere

This protocol is adapted from methods shown to significantly reduce alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Gas mixture: 5% Hydrogen in Nitrogen or Argon

Procedure:

  • Vessel Preparation: Add the this compound, palladium catalyst, and CuI to a Schlenk flask with a stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with standard nitrogen or argon three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., THF or DMF) and the amine base under a positive pressure of inert gas. Add the terminal alkyne via syringe.

  • Introduce Reducing Atmosphere: Connect the flask to a balloon filled with the 5% H₂/N₂ gas mixture (or maintain a gentle, continuous flow). Caution: Hydrogen gas is flammable. Ensure proper ventilation and no ignition sources.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required. Monitor for completion.

  • Work-up and Purification: Follow standard procedures for quenching, extraction, and purification as described in Protocol 1.

Visualizations

G cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd + Ar-X PdII_oxidized Pd(II) from O₂ Pd0->PdII_oxidized + O₂ (undesired oxidation) Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans + R-M RedElim Desired Product Ar-R Trans->RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst PdII_precatalyst Pd(II) Precatalyst Homo_Intermediate R-Pd(II)-R PdII_precatalyst->Homo_Intermediate + 2 R-M PdII_oxidized->Homo_Intermediate + 2 R-M Homo_Product Homocoupled Product R-R Homo_Intermediate->Homo_Product Pd0_regen Pd0_regen Homo_Product->Pd0_regen -> Pd(0)

Caption: Catalytic cycles for desired cross-coupling versus undesired homocoupling.

G start High Homocoupling Observed? degas Step 1: Improve Degassing (Subsurface sparge, Freeze-Pump-Thaw) start->degas Yes check1 Problem Solved? degas->check1 ligand Step 2: Screen Ligands (Use bulky, e⁻ rich ligands like SPhos, XPhos) check1->ligand No end Optimized Condition check1->end Yes check2 Improvement? ligand->check2 params Step 3: Optimize Parameters - Screen Bases (K₃PO₄, Cs₂CO₃) - Change Solvent - Add K-Formate check2->params No check2->end Yes check3 Improvement? params->check3 temp Step 4: Lower Temperature check3->temp No check3->end Yes temp->end

Caption: A systematic workflow for troubleshooting homocoupling side reactions.

G center Reaction Outcome Ligand Bulky, e⁻ rich Ligand Cross Cross-Coupling Yield Ligand->Cross + Homo Homocoupling % Ligand->Homo - Degas Rigorous Degassing Degas->Cross + Degas->Homo - Temp Lower Temperature Temp->Homo - PdSource Pd(0) Source PdSource->Homo -

Caption: Key parameter influences on cross-coupling versus homocoupling.

References

optimizing temperature and reaction time for 3,5-Dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 3,5-Dichloropyridine, with a focus on optimizing reaction temperature and time. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly through the reductive dechlorination of polychlorinated pyridines using zinc metal.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive Zinc: The surface of the zinc metal may be oxidized. - Insufficient Acid: The acidic medium is crucial for the reaction. - Low Temperature: The reaction rate may be too slow at lower temperatures.- Activate Zinc: Pretreat zinc powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water and a solvent, and drying. - Ensure Sufficient Acid: Check the pH of the reaction mixture and add more acid if necessary. Acetic acid or ammonium chloride are commonly used.[1] - Increase Temperature: Gradually increase the reaction temperature within the optimal range of 50-120°C.[1][2]
Incomplete Dechlorination (Presence of tri- or tetrachloropyridines)- Short Reaction Time: The reaction may not have proceeded to completion. - Insufficient Zinc: Not enough reducing agent to remove all chlorine atoms. - Poor Mass Transfer: Inefficient stirring can lead to poor contact between reactants.- Extend Reaction Time: Monitor the reaction progress using GC or TLC and continue until the starting material is consumed. - Add More Zinc: Introduce additional zinc powder to the reaction mixture.[1] - Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the zinc powder.
Over-reduction (Formation of monochloropyridine or pyridine)- Excessive Reaction Time: Leaving the reaction for too long can lead to the removal of more chlorine atoms than desired. - High Temperature: Higher temperatures can increase the rate of over-reduction. - Excess Zinc: A large excess of the reducing agent can promote further dechlorination.- Monitor Reaction Closely: Regularly check the reaction progress and stop it once the desired product is formed in maximum yield. - Optimize Temperature: Conduct the reaction at the lower end of the effective temperature range. - Control Stoichiometry: Use a controlled amount of zinc.
Formation of Byproducts - Side Reactions: The starting materials or intermediates may undergo other reactions under the reaction conditions.- Purification: The crude product can be purified by distillation (including steam distillation) or recrystallization to remove byproducts.[3]
Difficulty in Product Isolation - Product Sublimation: this compound can sublime and deposit on cooler parts of the reaction vessel. - Emulsion during Extraction: Formation of a stable emulsion during workup can make separation difficult.- Gentle Warming: Gently warm the cooler parts of the flask to melt the sublimed product back into the reaction mixture. - Break Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the reductive dechlorination of more highly chlorinated pyridines, such as pentachloropyridine or tetrachloropyridines, using zinc metal in the presence of an acidic compound.

Q2: What is the optimal temperature range for the reductive dechlorination synthesis of this compound?

A2: The optimal temperature for the reductive dechlorination reaction typically ranges from 50°C to 120°C. The ideal temperature will depend on the specific starting material, solvent, and acid used. For example, reactions starting from pentachloropyridine have been reported at 81-82°C and 100°C.

Q3: How does reaction time affect the yield and purity of this compound?

A3: Reaction time is a critical parameter that needs to be optimized. Insufficient reaction time will lead to incomplete conversion of the starting material, resulting in a lower yield and the presence of more chlorinated pyridines as impurities. Conversely, an excessively long reaction time can lead to over-reduction, forming monochloropyridine or pyridine, which will also lower the yield of the desired product. Monitoring the reaction progress by techniques like GC or TLC is crucial to determine the optimal reaction time.

Q4: What are some common acidic compounds used in this synthesis?

A4: Suitable acidic compounds include mineral acids like hydrochloric acid, organic acids such as acetic acid, or ammonium salts like ammonium chloride.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by gas chromatography (GC) or thin-layer chromatography (TLC). This allows for the tracking of the consumption of the starting material and the formation of the product and any intermediates or byproducts.

Data on Reaction Conditions for this compound Synthesis

The following table summarizes various reaction conditions and the corresponding outcomes for the synthesis of this compound via reductive dechlorination.

Starting MaterialTemperature (°C)Reaction TimeSolvent SystemAcidYield of this compoundReference
2,3,4,5,6-Pentachloropyridine81-8230 hoursWaterAcetic Acid44.6%
2,3,4,5,6-Pentachloropyridine81-8229 hoursWater/1,4-DioxaneAcetic Acid60.8%
2,3,4,5,6-Pentachloropyridine100~5 hoursGlacial Acetic AcidAcetic AcidNot specified
2,3,5,6-Tetrachloropyridine90-9212 hoursWater/1,4-DioxaneAmmonium Chloride77.8% (in product mixture)
2,3,5-Trichloropyridine65~5 hoursWaterAcetic AcidNot specified

Experimental Protocol: Synthesis of this compound from 2,3,4,5,6-Pentachloropyridine

This protocol is based on procedures described in the patent literature.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc powder

  • Glacial Acetic Acid

  • Water

  • 1,4-Dioxane (optional)

  • Hydrochloric Acid (for workup)

  • Dichloromethane (for extraction)

  • Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe, add water and 1,4-dioxane (optional).

  • Addition of Reagents: Begin stirring and add glacial acetic acid, followed by finely ground 2,3,4,5,6-pentachloropyridine and zinc powder.

  • Reaction: Heat the mixture to the desired temperature (e.g., 81-82°C) and maintain it for the specified time (e.g., 29-30 hours). Monitor the reaction by GC or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and concentrated hydrochloric acid.

  • Isolation: Set up the apparatus for steam distillation. Steam distill the mixture and collect the distillate, which will contain this compound as an oil or a solid upon cooling.

  • Extraction: Extract the distillate with dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or distillation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Reagents (Pentachloropyridine, Zinc, Acid, Solvent) setup_reaction Set up Reaction Vessel (Flask, Condenser, Stirrer) prep_reagents->setup_reaction add_reagents Charge Reagents to Flask setup_reaction->add_reagents heat_reaction Heat to Optimal Temperature (e.g., 81-82°C) add_reagents->heat_reaction monitor_reaction Monitor Progress (GC/TLC) for Optimal Reaction Time heat_reaction->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction Reaction Complete acidify Acidify with HCl cool_reaction->acidify steam_distill Steam Distillation acidify->steam_distill extract Extract with Dichloromethane steam_distill->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate purify Purify by Recrystallization or Distillation dry_evaporate->purify analyze Analyze Final Product (GC, NMR) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

References

choice of base and solvent for 3,5-Dichloropyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3,5-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are commonly performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the synthesis of alkynylpyridines.

Q2: How does the reactivity of the two chlorine atoms in this compound compare in cross-coupling reactions?

A2: The two chlorine atoms in this compound are electronically and sterically similar. Achieving selective mono-substitution can be challenging and often leads to a mixture of mono- and di-substituted products. Reaction conditions, such as stoichiometry of reagents, catalyst loading, and reaction time, must be carefully controlled to favor mono-arylation or amination.

Q3: What are the key factors to consider when choosing a base for a Suzuki-Miyaura coupling with this compound?

A3: The choice of base is critical for the success of a Suzuki-Miyaura coupling. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The base strength and solubility can influence the reaction rate and yield. For instance, Na₂CO₃ has been effectively used in aqueous solvent mixtures.

Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound?

A4: Yes, but it is challenging. The pyridine nitrogen provides some activation towards nucleophilic attack compared to chlorobenzene, but this compound is less reactive than pyridines with electron-withdrawing groups at the ortho or para positions. Harsher reaction conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) are typically required.

Q5: Is it possible to selectively functionalize the C4 position of this compound?

A5: Yes, this can be achieved through a Directed ortho-metalation (DoM) strategy. By using a strong lithium amide base like lithium diisopropylamide (LDA) or a bulky alkyllithium reagent, the C4 position can be selectively deprotonated to form a lithiated intermediate, which can then be quenched with an electrophile.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable precatalyst. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as Pd(0) species are sensitive to oxygen.
Poor Choice of Base or Solvent Screen different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DMF/H₂O, Dioxane/H₂O, Toluene). The solubility of the base is crucial.
Protodeboronation of Boronic Acid Use fresh boronic acid. Avoid prolonged heating at very high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes compensate for this side reaction.
Homocoupling of Boronic Acid This can occur if the transmetalation step is slow. Ensure efficient stirring and consider a different palladium source or ligand.

Problem: Formation of a mixture of mono- and di-substituted products.

Possible Cause Troubleshooting Step
Stoichiometry To favor mono-substitution, use this compound in excess relative to the boronic acid. Conversely, for di-substitution, use an excess of the boronic acid (at least 2.2 equivalents).
Reaction Time and Temperature Monitor the reaction by TLC or GC/MS. Shorter reaction times will generally favor the mono-substituted product.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or slow reaction.

Possible Cause Troubleshooting Step
Inappropriate Ligand The choice of phosphine ligand is critical. For less reactive aryl chlorides, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the catalytic cycle.
Base is not strong enough Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. Ensure the base is fresh and handled under anhydrous conditions.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a suitable ligand can often mitigate this effect.
Sonogashira Coupling

Problem: Low yield and formation of alkyne homo-coupling (Glaser coupling) product.

Possible Cause Troubleshooting Step
Oxygen in the reaction Glaser coupling is an oxidative process. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Inappropriate Base An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The amine acts as both a base and a solvent in some cases. Ensure it is anhydrous and of high purity.
Catalyst Deactivation If a copper co-catalyst is used, ensure it is fresh. For copper-free conditions, the choice of palladium catalyst and ligand is crucial.

Data Presentation

Table 1: Solvent Effects on a Ligand-Free Suzuki-Miyaura Coupling of a Trichloropyridine Analog[1][2]

Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/solvent = 3.5:3 mL, 35 °C, 12 h.

Solvent Yield (%)
Acetone/H₂O81
Ethanol/H₂O80
Propanol/H₂O79
DMF/H₂O83
DCM/H₂O29
THF/H₂O34
Toluene/H₂O21
DMF/H₂O (60 °C) 89

Note: These results for 2,3,5-trichloropyridine suggest that polar aprotic solvents in combination with water are effective for Suzuki couplings of chloropyridines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Mono-substitution)

This protocol is adapted from conditions reported for a similar substrate.[1][2]

Materials:

  • This compound

  • Arylboronic acid (0.8 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Na₂CO₃, and Pd(OAc)₂.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add a degassed 3.5:3 mixture of water and DMF via syringe.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Materials:

  • This compound

  • Secondary amine (e.g., morpholine) (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a Schlenk flask.

  • Add the palladium precatalyst and ligand, followed by this compound.

  • Seal the flask and add the anhydrous, degassed solvent.

  • Add the secondary amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow General Workflow for Palladium-Catalyzed Cross-Coupling reagents 1. Add solid reagents to flask (this compound, coupling partner, base, catalyst, ligand) inert 2. Establish inert atmosphere (Evacuate and backfill with N₂ or Ar) reagents->inert solvent 3. Add degassed solvent(s) inert->solvent heat 4. Heat and stir reaction mixture solvent->heat monitor 5. Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor workup 6. Aqueous workup (Dilute, wash, dry) monitor->workup purify 7. Purify product (Column chromatography) workup->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_logic Troubleshooting Low Yield in Cross-Coupling Reactions start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_catalyst Assess Catalyst/Ligand Activity start->check_catalyst check_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling, Dehalogenation) check_conditions->side_reactions

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

strategies to avoid over-reaction or decomposition of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyridine. The information is designed to help avoid over-reaction and decomposition during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to prevent decomposition?

A1: this compound is stable at room temperature when stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents, acids, and reducing agents.[1] For solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months to prevent degradation.[2]

Q2: What are the primary decomposition products of this compound?

A2: Under thermal stress or in the presence of incompatible substances, this compound can decompose to produce hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]

Q3: Can this compound undergo lithiation, and how can I control the regioselectivity?

A3: Yes, this compound can be lithiated. The position of lithiation is highly dependent on the base and reaction conditions. Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can direct the lithiation to the C4 position, between the two chlorine atoms.[3] The choice of a less nucleophilic base is crucial to avoid unwanted nucleophilic addition to the pyridine ring.

Q4: What are the key factors to control in palladium-catalyzed cross-coupling reactions with this compound?

A4: The key factors to control in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination include the choice of ligand, catalyst, base, solvent, and reaction temperature. These parameters significantly influence the reaction's regioselectivity, yield, and the formation of byproducts.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki Coupling
Possible Cause Troubleshooting Strategy
Incorrect Temperature The optimal reaction temperature can vary. While some ligand-free systems work well at 60°C, increasing the temperature can sometimes improve conversion, but excessively high temperatures may lead to decreased yields. A systematic temperature screen is recommended.
Ineffective Catalyst/Ligand System For dichloropyridines, the choice of ligand is critical for selectivity and reactivity. Consider screening different phosphine ligands, as their steric and electronic properties can significantly impact the outcome. In some cases, a ligand-free system with Pd(OAc)₂ in an aqueous medium can be effective.
Base Incompatibility The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can depend on the specific substrates and ligand used.
Solvent Effects A mixture of an organic solvent (like DMF or toluene) and water is often used. The ratio can affect the solubility of reactants and, consequently, the reaction rate.
Issue 2: Formation of Byproducts in Sonogashira Coupling
Possible Cause Troubleshooting Strategy
Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction. It can be minimized by running the reaction under an inert atmosphere (e.g., argon or nitrogen) and using a copper(I) co-catalyst. Some studies suggest that a dilute hydrogen atmosphere can also suppress homocoupling.
Multiple Couplings (Di-substitution) To favor mono-coupling, use a stoichiometric amount or a slight excess of the alkyne. Carefully control the reaction time and temperature, monitoring the reaction progress by TLC or GC.
Decomposition of Reactants Ensure the quality of the terminal alkyne and the amine base. Some alkynes can be unstable under basic conditions or at elevated temperatures.
Issue 3: Poor Regioselectivity in Buchwald-Hartwig Amination

| Possible Cause | Troubleshooting Strategy | | Ligand Choice | The regioselectivity of amination on dichloropyridines is highly dependent on the phosphine ligand used. Sterically hindered biaryl phosphine ligands (e.g., those developed by Buchwald) often provide high selectivity and activity. A ligand screen is essential for optimizing the reaction. | | Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. | | Base Strength | The strength of the base (e.g., NaOtBu, K₃PO₄) can influence the rate of deprotonation of the amine and the subsequent catalytic cycle, which can affect selectivity. |

Experimental Protocols

Protocol 1: Regioselective Lithiation of this compound at the C4-Position
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled flask.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 4-lithiated species can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling of a Trichloropyridine

This protocol for 2,3,5-trichloropyridine can be adapted for this compound, with optimization of conditions.

  • Reactant Mixture: In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst and Solvent: Add palladium(II) acetate (0.5 mol%) and a 3.5:3 mixture of water and N,N-dimethylformamide (DMF) (total volume 6.5 mL).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation

Table 1: Conditions for Suzuki Coupling of Polychlorinated Pyridines

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,3,5-TrichloropyridinePd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF (3.5:3)601285-95
3,5-DichloropyridazinePd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane/H₂ORT24High (C3 selective)
3,5-DichloropyridazinePd(OAc)₂ / QPhosKFToluene/H₂ORT24High (C5 selective)

Visualizations

Troubleshooting_Overreaction Troubleshooting Over-reaction in Cross-Coupling start Over-reaction Observed (e.g., Di-substitution) check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry reduce_equivalents Reduce Equivalents of Coupling Partner check_stoichiometry->reduce_equivalents > 1.1 eq.? check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp ~1 eq. end_product Desired Mono-substituted Product reduce_equivalents->end_product lower_temp Lower Reaction Temperature check_temp->lower_temp High? check_time Monitor Reaction Time check_temp->check_time Optimal? lower_temp->end_product reduce_time Reduce Reaction Time check_time->reduce_time Prolonged? check_catalyst Assess Catalyst Loading check_time->check_catalyst Optimal? reduce_time->end_product lower_catalyst Lower Catalyst Loading check_catalyst->lower_catalyst High? check_catalyst->end_product Optimal? lower_catalyst->end_product

Caption: A workflow for troubleshooting over-reaction in cross-coupling reactions.

Decomposition_Pathway Potential Decomposition Pathways start This compound thermal_stress Thermal Stress start->thermal_stress strong_base Strong Base start->strong_base strong_acid Strong Acid start->strong_acid dechlorination Reductive Dechlorination thermal_stress->dechlorination ring_opening Pyridine Ring Opening thermal_stress->ring_opening pyridyne Pyridyne Formation strong_base->pyridyne strong_acid->ring_opening polymerization Polymerization pyridyne->polymerization

Caption: Potential decomposition pathways for this compound under harsh conditions.

References

Technical Support Center: Work-up Procedures for Reactions Containing 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3,5-dichloropyridine.

Physicochemical Data of this compound

A summary of key physicochemical properties of this compound is provided below to assist in the planning of experimental work-ups and purification strategies.

PropertyValueSource(s)
CAS Number 2457-47-8Multiple Sources
Molecular Formula C₅H₃Cl₂NMultiple Sources
Molecular Weight 147.99 g/mol Multiple Sources
Appearance White to off-white crystalline solid/powderMultiple Sources
Melting Point 64-67 °CMultiple Sources
Boiling Point 178-179 °C[1]
pKa (Predicted) 0.32 ± 0.10[2]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate, and DMSO.[1][2][3] Can be crystallized from ethanol.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound has formed an emulsion during aqueous work-up. How can I resolve this?

A1: Emulsion formation is a common issue, particularly when residual pyridine-like compounds are present. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite®. This can help to remove particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is often an effective way to separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with different density or polarity can sometimes disrupt the emulsion.

Q2: I am having difficulty removing the unreacted this compound and related pyridine impurities from my product. What are the recommended methods?

A2: Due to the basic nature of the pyridine nitrogen, an acidic wash is a highly effective method for removing this compound and other pyridine-based impurities, provided your desired product is stable to acid.

  • Acidic Wash: Wash the organic layer with a dilute aqueous solution of a non-oxidizing acid, such as 1 M HCl. The pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt that will partition into the aqueous layer. It is crucial to follow this with a wash using a weak base (e.g., saturated aqueous sodium bicarbonate) to neutralize any residual acid, and then a final wash with brine.

  • Copper (II) Sulfate Wash: For acid-sensitive products, washing the organic layer with a saturated aqueous solution of copper (II) sulfate can be effective. Pyridine derivatives form a water-soluble complex with copper ions, which can then be removed in the aqueous phase.

  • Column Chromatography: If the polarity of your product is sufficiently different from that of this compound, purification by flash column chromatography on silica gel is a reliable method.

Q3: My Suzuki coupling reaction with this compound resulted in a low yield and several side products. What are the likely causes and how can I improve the work-up?

A3: Low yields in Suzuki couplings with chloropyridines can be due to several factors, including catalyst deactivation and the formation of byproducts. Common side products include homocoupled boronic acids and dehalogenated starting material.

  • Catalyst Removal: Palladium residues can often be removed by filtering the reaction mixture through a plug of Celite® or silica gel before the aqueous work-up. Alternatively, washing the organic layer with an aqueous solution of sodium thiosulfate can help to remove some palladium species.

  • Boronic Acid Byproduct Removal: Excess boronic acid and its byproducts can often be removed by washing the organic layer with a basic aqueous solution (e.g., 1 M NaOH), followed by water and brine washes. Some boronic acid derivatives can also be removed by repeated co-evaporation with methanol, which forms volatile methyl borate esters.

  • Optimizing Selectivity: In cases of di-substitution where mono-substitution is desired, carefully controlling the stoichiometry of the boronic acid (1.0-1.2 equivalents) and monitoring the reaction closely to stop it before significant di-substitution occurs is crucial.

Troubleshooting Guides

Issue 1: Work-up of Suzuki-Miyaura Cross-Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation. Catalyst inhibition by the pyridine nitrogen. Inactive catalyst or degraded boronic acid. Poor solubility of starting materials.Use a robust ligand (e.g., SPhos, XPhos) that is less susceptible to inhibition. Ensure the quality of the palladium catalyst and boronic acid. Consider protecting the amino group if present. Screen different solvent systems (e.g., dioxane/water, toluene/water) to improve solubility.
Presence of homocoupled boronic acid byproduct. Reaction conditions favoring homocoupling (e.g., presence of oxygen).Thoroughly degas the reaction mixture and solvents before adding the catalyst. Use a fresh, high-quality palladium source.
Significant amount of dehalogenated starting material. Presence of a hydride source in the reaction.Use a non-hydridic base like K₂CO₃ or K₃PO₄ instead of alkoxides. Use aprotic solvents instead of protic ones if dehalogenation is a major issue.
Difficulty in removing palladium catalyst. Formation of finely dispersed palladium black.Filter the reaction mixture through a pad of Celite® before aqueous work-up. Wash the organic phase with an aqueous solution of a thiol-containing scavenger resin or sodium thiosulfate.
Issue 2: Work-up of Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reaction. Insufficient activation of the pyridine ring. Stronger nucleophiles may be required.Ensure appropriate reaction conditions (e.g., temperature, solvent) for the specific nucleophile used. For some nucleophiles, a stronger base may be needed to generate the active nucleophile.
Product is a basic amine, making extraction difficult. The product is protonated during an acidic wash and partitions into the aqueous layer with impurities.After the reaction, neutralize any excess acid carefully. Extract the product with an organic solvent. Wash the organic layer with water and brine, avoiding an acidic wash. If necessary, basify the aqueous layer and re-extract to recover any product that partitioned into it.
Product is contaminated with unreacted starting material and the nucleophile. Insufficient purification.If the nucleophile is basic (e.g., an amine), perform an acidic wash to remove it (if the product is not basic). Purify the crude product by flash column chromatography or recrystallization.
Issue 3: Work-up of Lithiation Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired product after quenching with an electrophile. The lithiated intermediate is unstable and decomposes before the addition of the electrophile. The electrophile is not reactive enough.Maintain a very low temperature (e.g., -78 °C) throughout the lithiation and quenching steps. Use a more reactive electrophile or add an activating agent if applicable.
Formation of multiple products. Competing side reactions, such as addition of the organolithium reagent to the pyridine ring.Use a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to favor deprotonation over addition.
Difficult work-up due to gelatinous precipitates. Formation of lithium salts.Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Dilute the mixture with water and the extraction solvent before separating the layers.

Experimental Protocols & Workflows

Protocol 1: General Work-up for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

  • Cooling and Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution and Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If significant solids (e.g., palladium black) are present, filter the mixture through a pad of Celite®, washing the filter cake with the same organic solvent.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel.

    • Wash with water (2x).

    • Wash with a saturated aqueous solution of sodium bicarbonate (1x) to remove any acidic byproducts.

    • Wash with brine (1x) to aid in phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Suzuki_Workup A Reaction Mixture B Cool to RT A->B C Dilute with Organic Solvent B->C D Filter through Celite® (optional) C->D E Aqueous Wash (Water, NaHCO₃, Brine) D->E F Separate Organic Layer E->F G Dry over Na₂SO₄ F->G H Filter and Concentrate G->H I Crude Product H->I J Purification (Chromatography/ Recrystallization) I->J K Pure Product J->K

Caption: Experimental workflow for a general Suzuki-Miyaura coupling work-up.

Protocol 2: Work-up for a Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
  • Reaction Quenching: After completion, cool the reaction to room temperature. If a strong base was used, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent (e.g., DMSO, NMP), remove the bulk of the solvent under high vacuum if possible. Alternatively, dilute the reaction mixture with a large volume of water to precipitate the product or prepare for extraction.

  • Extraction:

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (2x).

    • If the product is not basic, wash with dilute aqueous HCl (e.g., 1 M) to remove any unreacted amine nucleophile.

    • Wash with a saturated aqueous solution of sodium bicarbonate (1x) to neutralize.

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

SNAr_Workup A Reaction Mixture B Cool and Quench (e.g., aq. NH₄Cl) A->B C Extraction with Organic Solvent B->C D Combine Organic Layers C->D E Aqueous Wash (Water, Acid, Base, Brine) D->E F Separate Organic Layer E->F G Dry and Concentrate F->G H Crude Product G->H I Purification H->I J Pure Product I->J

Caption: General experimental workflow for the work-up of an SNAr reaction.

Protocol 3: Work-up for a Lithiation Reaction
  • Quenching: While maintaining a low temperature (e.g., -78 °C), slowly and carefully add a quenching agent to the reaction mixture. For trapping with an electrophile, this will be the electrophile itself. To quench unreacted organolithium, a saturated aqueous solution of ammonium chloride is typically used.

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.

  • Aqueous Work-up:

    • Add water to the reaction mixture.

    • Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) (3x).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (1x).

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, typically by flash column chromatography on silica gel.

Lithiation_Workup A Reaction Mixture at Low Temp B Slow Quench with Electrophile or NH₄Cl A->B C Warm to RT B->C D Add Water and Extract with Organic Solvent C->D E Combine Organic Layers D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Crude Product G->H I Purification H->I J Pure Product I->J

Caption: Standard workflow for the work-up of a lithiation reaction.

References

Technical Support Center: Regioselective Functionalization of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 3,5-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in C-H Functionalization

Q: My C-H functionalization of this compound is yielding a mixture of isomers instead of the desired C4-functionalized product. What are the likely causes and how can I improve the selectivity?

A: Achieving high regioselectivity for C4 functionalization of this compound is a common challenge due to the electronic properties of the pyridine ring. The C4 position is the most acidic proton, flanked by two electron-withdrawing chlorine atoms, making it the kinetic site for deprotonation. However, other positions can also react under certain conditions.

Potential Causes & Solutions:

  • Incorrect Base or Reaction Conditions: The choice of base and reaction temperature is critical for regioselective lithiation.

    • Solution: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) to favor kinetic deprotonation at the C4 position.[1] Using alkyllithiums like n-BuLi can sometimes lead to competing nucleophilic addition to the pyridine ring.[2]

  • Isomerization of the Lithiated Intermediate: The initially formed 4-lithio-3,5-dichloropyridine can sometimes undergo rearrangement, especially if the temperature is not strictly controlled.

    • Solution: Maintain a consistently low temperature throughout the deprotonation and subsequent electrophilic quench. Rapidly trap the lithiated intermediate with the electrophile.

  • Steric Hindrance from the Electrophile: A bulky electrophile might face steric hindrance at the C4 position, leading to reaction at other sites.

    • Solution: If possible, consider using a less sterically demanding electrophile.

Troubleshooting Workflow for Poor C4-Selectivity

start Poor C4-Selectivity check_base Verify Base and Temperature (LDA or LiTMP at -78 °C?) start->check_base check_temp_control Ensure Strict Temperature Control (Consistent -78 °C?) check_base->check_temp_control Yes optimize_base Optimize Base: - Use LDA or LiTMP - Check base concentration check_base->optimize_base No check_electrophile Evaluate Electrophile Sterics check_temp_control->check_electrophile Yes optimize_temp Refine Temperature Protocol: - Pre-cool all solutions - Rapid quench check_temp_control->optimize_temp No modify_electrophile Modify Electrophile: - Use a smaller electrophile if possible check_electrophile->modify_electrophile Consider success Improved C4-Selectivity optimize_base->success optimize_temp->success modify_electrophile->success start Start: C4-Functionalization of this compound prep_lda Prepare LDA in situ (Diisopropylamine + n-BuLi in THF at -78 °C) start->prep_lda lithiation Deprotonation (Add this compound to LDA at -78 °C) prep_lda->lithiation quench Electrophilic Quench (Add Electrophile, e.g., DMF, at -78 °C) lithiation->quench workup Aqueous Workup (Quench with sat. NH4Cl, Extract with Organic Solvent) quench->workup purification Purification (Column Chromatography) workup->purification product Final Product: C4-Functionalized This compound purification->product pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_intermediate b_complex [Ar'B(OH)3]- b_complex->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'B(OH)2 base Base

References

Technical Support Center: Managing Moisture-Sensitive Reactions with 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing moisture-sensitive reactions involving 3,5-Dichloropyridine. Below you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered in moisture-sensitive reactions, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations involving this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Contaminated or Wet Reagents/Solvents: Even trace amounts of water can quench organometallic reagents and deactivate the catalyst.1. Dry Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them under an inert atmosphere over molecular sieves. 2. Dry this compound: As a solid, this compound can adsorb moisture. Dry it in a vacuum oven at a temperature below its melting point (65-67 °C) before use.[1] 3. Check Other Reagents: Ensure all other reagents, especially organometallic partners (e.g., boronic acids) and bases, are anhydrous.
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen and can be deactivated.1. Inert Atmosphere: Ensure the reaction is set up under a positive pressure of an inert gas (Argon or Nitrogen). Use Schlenk line or glovebox techniques. 2. Degas Solvents: Degas solvents by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. 3. Use a Pre-catalyst: Palladium(II) pre-catalysts that are more stable and reliably reduced in situ can be advantageous.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to poor yields.1. Temperature Optimization: Gradually increase the reaction temperature. For challenging substrates like aryl chlorides, higher temperatures may be necessary. 2. Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. 3. Stoichiometry: Ensure the correct molar ratios of reactants, catalyst, and base are used.
Formation of Unexpected Byproducts Homocoupling of Organometallic Reagent: This can occur in the presence of oxygen or if the transmetalation step is slow.1. Strictly Anaerobic Conditions: Improve degassing procedures and maintain a robust inert atmosphere. 2. Optimize Ligand: The choice of phosphine ligand can influence the rates of the catalytic cycle steps.
Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom from residual water or protic solvents.1. Anhydrous Conditions: Minimize water content in all reagents and solvents. 2. Choice of Base: Use a non-hydroxide base if possible, although some Suzuki reactions require a small amount of water for the base to be effective.
Hydrodehalogenation: The this compound is reduced, replacing a chlorine atom with hydrogen.1. Optimize Reaction Conditions: This side reaction can be promoted by certain ligands or excessive temperatures.
Reaction Fails to Initiate Poor Solubility of Reagents: If this compound or other reagents are not fully dissolved, the reaction may not start.1. Solvent Selection: Choose a solvent in which all components are soluble at the reaction temperature. Toluene, dioxane, and THF are common choices.[2] 2. Increase Temperature: Gently heating the mixture can help dissolve the starting materials.
Catalyst Not Activated: The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species.1. Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄. 2. Check Ligand and Base: Ensure the chosen ligand and base are compatible with the pre-catalyst and can facilitate its reduction.
Reaction Mixture Turns Black Palladium Black Precipitation: The active Pd(0) catalyst has agglomerated and precipitated out of solution, leading to deactivation.1. Ligand Choice: Use a ligand that effectively stabilizes the Pd(0) species. 2. Stirring: Ensure vigorous and constant stirring to keep the catalyst dispersed. 3. Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: How can I effectively dry this compound before use?

A1: Since this compound is a solid with a melting point of 65-67 °C, it can be effectively dried by placing it in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) for several hours.[1] Alternatively, it can be stored in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀).

Q2: What is the best way to set up a moisture-sensitive reaction with solid this compound?

A2: The recommended procedure is to add the solid this compound, palladium catalyst, ligand, and any other solid reagents to an oven-dried Schlenk flask. This flask should then be subjected to several cycles of evacuation and backfilling with a high-purity inert gas (Argon or Nitrogen) to remove air and adsorbed moisture. Anhydrous solvent is then added via a syringe or cannula under a positive pressure of the inert gas.

Q3: My Suzuki-Miyaura reaction with this compound is not working. What are some common pitfalls?

A3: Aryl chlorides like this compound can be challenging substrates for Suzuki-Miyaura couplings. Common issues include:

  • Inefficient Oxidative Addition: The C-Cl bond is strong, and its activation can be the rate-limiting step. Using bulky, electron-rich phosphine ligands can facilitate this step.

  • Catalyst Deactivation: As with many cross-coupling reactions, catalyst deactivation via palladium black formation is a common issue.

  • Presence of Water: While some Suzuki reactions benefit from a small amount of water, excess water can lead to protodeboronation of the boronic acid partner.

Q4: Can I use this compound in a Buchwald-Hartwig amination? What should I consider?

A4: Yes, this compound can be used as the aryl halide partner in Buchwald-Hartwig aminations. Key considerations include:

  • Choice of Ligand: The success of the reaction is highly dependent on the choice of phosphine ligand. For electron-deficient heteroaryl chlorides, sterically hindered biarylphosphine ligands are often effective.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so maintaining a strict inert atmosphere is crucial for good yields.

Q5: What are the best solvents for reactions with this compound?

A5: The choice of solvent depends on the specific reaction. For palladium-catalyzed cross-coupling reactions, common anhydrous solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). It is crucial to use a solvent in which this compound and all other reagents are soluble at the reaction temperature.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₅H₃Cl₂N
Molecular Weight 147.99 g/mol
Appearance White to off-white solid
Melting Point 65-67 °C
Boiling Point 178 °C
Solubility Soluble in chloroform and ethyl acetate.
Table 2: Water Content of Common "Anhydrous" Solvents

This table provides illustrative data on the typical water content of commercially available anhydrous solvents and after common laboratory drying procedures. Actual values may vary.

SolventTypical Water Content in a New Sealed Bottle (ppm)Water Content After Drying Over 3Å Molecular Sieves (ppm)
Tetrahydrofuran (THF) < 50< 10
Toluene < 50< 5
1,4-Dioxane < 50< 10
Acetonitrile < 30< 10
Dichloromethane (DCM) < 50< 5
Table 3: Illustrative Effect of Water on Suzuki-Miyaura Coupling Yield

The following table illustrates the potential impact of water on the yield of a generic Suzuki-Miyaura reaction between an aryl chloride and phenylboronic acid. This data is representative and not specific to this compound.

Water Content in Solvent (ppm)Approximate Yield (%)
< 1095
5080
10065
50030
1000< 10

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Suzuki-Miyaura Reaction with this compound

Materials:

  • This compound (dried in a vacuum oven)

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (2-3 equiv).

  • Seal the flask with a septum and cycle between vacuum and inert gas three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Drying Solid Reagents

Materials:

  • Solid reagent (e.g., this compound)

  • Vacuum oven or desiccator with a suitable drying agent (e.g., P₄O₁₀)

  • Schlenk flask for storage

Procedure using a Vacuum Oven:

  • Place the solid reagent in a clean, dry, open container (e.g., a watch glass or a beaker).

  • Place the container in a vacuum oven.

  • Set the temperature to at least 20 °C below the melting point of the solid.

  • Apply vacuum and allow the solid to dry for several hours (4-24 hours, depending on the amount of solid and its hygroscopicity).

  • Release the vacuum with an inert gas.

  • Quickly transfer the dried solid to a Schlenk flask for storage under an inert atmosphere.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Oven-dry Glassware add_solids Add Solids to Flask prep_glassware->add_solids prep_reagents Dry Reagents & Solvents prep_reagents->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Progress (TLC/GC) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry_purify Dry & Purify extract->dry_purify characterize Characterize Product dry_purify->characterize

Caption: Workflow for a typical moisture-sensitive reaction.

troubleshooting_yield start Low or No Yield check_inert Is the inert atmosphere adequate? start->check_inert check_reagents Are all reagents and solvents anhydrous? check_inert->check_reagents Yes improve_inert Improve degassing and inert gas flow check_inert->improve_inert No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes dry_reagents Re-dry solvents and solid reagents check_reagents->dry_reagents No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes new_catalyst Use fresh catalyst or a different pre-catalyst check_catalyst->new_catalyst No optimize_conditions Optimize temperature, time, and stoichiometry check_conditions->optimize_conditions No success Improved Yield improve_inert->success dry_reagents->success new_catalyst->success optimize_conditions->success

Caption: Troubleshooting flowchart for low reaction yield.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_products Products cluster_deactivation Deactivation Pathways ArCl This compound (Ar-Cl) OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L_n ArCl->OxAdd Organometallic Organometallic Reagent (R-M) Transmetal Transmetalation (Ar-Pd(II)-R)L_n Organometallic->Transmetal Base Base Base->Transmetal Pd0 Pd(0)L_n Pd0->OxAdd Pd_Black Palladium Black Pd0->Pd_Black Agglomeration OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Salt Salt Byproduct Transmetal->Salt RedElim->Pd0 Regenerated Catalyst Product Coupled Product (Ar-R) RedElim->Product Water H₂O Water->Organometallic Quenches Water->Base Reacts Oxygen O₂ Oxygen->Pd0 Oxidizes

Caption: Key interactions in a moisture-sensitive cross-coupling reaction.

References

removing unreacted starting material from 3,5-Dichloropyridine products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from 3,5-dichloropyridine products.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts I should expect in my crude this compound product?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. Common starting materials include pentachloropyridine and various trichloropyridines.[1][2] Consequently, you can expect to find unreacted starting materials as well as other chlorinated pyridine isomers as byproducts. For instance, when synthesizing from 2,3,5,6-tetrachloropyridine, residual 2,3,5-trichloropyridine may be present.[2]

Q2: Which purification techniques are most effective for removing these impurities?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For larger scale purifications, steam distillation followed by liquid-liquid extraction is a commonly cited method in patent literature.[1][2] For laboratory scale and high-purity requirements, recrystallization and column chromatography are effective options.

Q3: How can I decolorize my this compound product if it is off-color?

A3: Discoloration is often due to the presence of minor, highly colored impurities. If your product is a solid, recrystallization is an effective method for obtaining a pure, colorless product. During the recrystallization process, you can add activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

Q4: What is a suitable solvent for liquid-liquid extraction of this compound?

A4: Dichloromethane is a commonly used and effective solvent for extracting this compound from aqueous mixtures, such as the distillate from steam distillation.

Troubleshooting Guides

Low Purity After Initial Purification

Problem: After performing an initial purification (e.g., extraction or steam distillation), the purity of my this compound is still low.

Possible Causes & Solutions:

  • Incomplete reaction: The synthesis may not have gone to completion, leaving a high percentage of starting material. Consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents).

  • Formation of multiple byproducts: The reaction conditions may favor the formation of several chlorinated pyridine isomers that are difficult to separate from the desired product.

  • Inefficient extraction: If you performed a liquid-liquid extraction, ensure that the phase separation was complete and consider increasing the number of extractions. Back-extracting the aqueous layer can help recover any dissolved product.

Difficulty with Recrystallization

Problem: I am unable to obtain pure crystals of this compound, or the yield is very low.

Possible Causes & Solutions:

  • Incorrect solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds similar to this compound, solvents like n-hexane, ethanol, and ethyl acetate have been used. Experiment with different solvents or solvent mixtures to find the optimal system.

  • Co-crystallization of impurities: The starting material or byproducts may have similar solubility properties and co-crystallize with your product. In this case, a different purification technique like column chromatography may be necessary.

  • Product "oiling out": The compound may be melting instead of dissolving in the hot solvent, or precipitating as an oil upon cooling. This can be due to the presence of impurities lowering the melting point. Try using a larger volume of solvent or a different solvent system. Adding a seed crystal of pure this compound can sometimes induce proper crystallization.

Challenges with Column Chromatography

Problem: I am having trouble separating this compound from its starting materials using column chromatography.

Possible Causes & Solutions:

  • Inappropriate mobile phase: The polarity of the eluent may not be suitable for separating your compounds. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between your product and the impurities. A good starting point for chlorinated pyridines could be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.

  • Column overloading: Using too much crude material for the amount of silica gel can lead to poor separation. A general rule of thumb is to use a 20:1 to 40:1 ratio of silica gel to crude product by weight.

  • Compound insolubility in the mobile phase: If the crude product is not soluble in the initial mobile phase, it will not load onto the column properly. Consider dissolving your crude product in a minimal amount of a stronger solvent (like dichloromethane) and then adsorbing it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be added to the top of the column.

Data Presentation

The following table summarizes purity data for this compound obtained after purification, as described in the literature.

Starting MaterialPurification MethodFinal Purity (by GC area%)Yield (%)Reference
PentachloropyridineSteam Distillation & Dichloromethane Extraction86.444.6
PentachloropyridineSteam Distillation & Dichloromethane Extraction78.060.8
2,3,5-TrichloropyridineSteam Distillation & Dichloromethane ExtractionNot specified87.3

Experimental Protocols

Protocol 1: Purification by Steam Distillation and Extraction

This protocol is adapted from procedures used in the synthesis of this compound.

Materials:

  • Crude this compound reaction mixture

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the steam distillation apparatus with the crude reaction mixture in the distilling flask. Add water to the flask if necessary.

  • Heat the flask to generate steam and begin the distillation. Collect the distillate, which will be a mixture of water and your product (which may be a solid or oil upon cooling), at a still head temperature of approximately 98-100°C.

  • Continue collecting the distillate until no more organic product is observed coming over.

  • Transfer the collected distillate to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (e.g., 2 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the dichloromethane using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of a solid product. The choice of solvent will need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-hexane, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This is a general protocol for purification by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Elution solvent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% hexane).

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand to the top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound (with unreacted starting material) steam_dist Steam Distillation crude_product->steam_dist Large Scale recrystallization Recrystallization crude_product->recrystallization Lab Scale (if solid) column_chrom Column Chromatography crude_product->column_chrom High Purity / Difficult Separation extraction Liquid-Liquid Extraction (Dichloromethane) steam_dist->extraction pure_product Pure this compound extraction->pure_product recrystallization->pure_product column_chrom->pure_product analysis Purity Analysis (GC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_guide cluster_secondary_purification Secondary Purification Issues start Low Purity After Initial Purification? check_reaction Optimize Reaction Conditions start->check_reaction Yes further_purification Proceed to Secondary Purification start->further_purification No recryst_issue Recrystallization Fails? further_purification->recryst_issue column_issue Column Chromatography Separation Poor? recryst_issue->column_issue Yes check_solvent Screen for new solvent recryst_issue->check_solvent seed_crystal Use seed crystal recryst_issue->seed_crystal end_node Achieve Desired Purity recryst_issue->end_node No optimize_mobile_phase Optimize Mobile Phase (TLC) column_issue->optimize_mobile_phase check_loading Check Column Loading column_issue->check_loading column_issue->end_node No check_solvent->recryst_issue seed_crystal->recryst_issue optimize_mobile_phase->column_issue check_loading->column_issue

Caption: Troubleshooting logic for this compound purification.

References

Validation & Comparative

Quantitative Analysis of 3,5-Dichloropyridine Purity by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 3,5-Dichloropyridine is paramount. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, comparing it with alternative methods and offering detailed experimental protocols and performance data.

Method Comparison: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

The choice of analytical technique is critical for obtaining reliable purity data. For a compound like this compound, which is volatile and thermally stable, both GC-MS and HPLC are powerful options.[1][2] The selection often depends on the specific requirements of the analysis, such as the need for impurity identification or the nature of potential contaminants.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification by mass spectrometry.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, typically with UV detection.
Applicability Ideal for volatile and thermally stable compounds like this compound.[1]Suitable for a wide range of compounds, including non-volatile or thermally labile substances.[2]
Impurity Identification Excellent. The mass spectrometer provides structural information, allowing for the confident identification of unknown volatile impurities.Limited. A standard UV detector does not provide structural information. Identification requires comparison with reference standards or the use of an LC-MS system.
Sensitivity Very high, especially when operating in Selected Ion Monitoring (SIM) mode. Limits of detection in the low µg/L range are achievable for related compounds.[3]Good, but generally less sensitive than targeted GC-MS methods.
Advantages - High resolution and separation efficiency.- Definitive identification of impurities.- High sensitivity.- Broad applicability.- Non-destructive.- Well-established for routine purity assays.
Disadvantages Requires the analyte to be thermally stable and volatile.- Lower resolution for some volatile isomers.- Co-eluting impurities can be difficult to resolve.- Purity by area percent assumes similar detector response for all impurities.
Experimental Workflow for Purity Analysis

The overall process for determining the purity of a this compound sample involves several key stages, from initial sample handling to the final data analysis and reporting.

Purity_Analysis_Workflow cluster_Prep Preparation Stage cluster_Analysis Analytical Stage cluster_Data Data Processing Stage cluster_Report Reporting Stage SampleReceipt Sample Receipt & Inspection StandardPrep Preparation of Calibration Standards & Internal Standard SampleReceipt->StandardPrep SamplePrep Sample Weighing & Dilution (e.g., in Dichloromethane) SampleReceipt->SamplePrep GCMS_Run GC-MS Analysis (Full Scan & SIM Mode) StandardPrep->GCMS_Run SamplePrep->GCMS_Run Integration Peak Integration & Identification GCMS_Run->Integration Calibration Calibration Curve Generation Integration->Calibration Calculation Purity Calculation (% Assay vs. Internal Standard) Calibration->Calculation FinalReport Generate Certificate of Analysis Calculation->FinalReport

Caption: Experimental workflow for GC-MS purity analysis.

Detailed Experimental Protocol: GC-MS

This protocol is designed for the quantitative determination of this compound purity and the identification of related volatile impurities.

1. Instrumentation

  • A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% diphenyl-95% dimethylpolysiloxane column.

2. Reagents and Materials

  • This compound reference standard (purity >99.5%)

  • Internal Standard (IS): 2,6-Dichloropyridine or 1,3-Dichlorobenzene

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Class A volumetric flasks, pipettes, and autosampler vials.

3. Standard Preparation

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the IS into a 25 mL volumetric flask and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a stock solution of this compound (~1 mg/mL). Perform serial dilutions to create a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL. Fortify each calibration standard with the IS to a final concentration of ~10 µg/mL.

4. Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.

  • Add a fixed volume of the IS Stock Solution (e.g., 250 µL for a 10 µg/mL final concentration).

  • Dilute to volume with the solvent and mix thoroughly. This creates a sample solution with a nominal concentration of 1000 µg/mL.

  • Perform a further 1:100 dilution to bring the concentration to ~10 µg/mL, which should fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter if any particulates are present.

5. GC-MS Conditions

ParameterSetting
GC Inlet
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp15 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions
This compoundm/z 147 (quantifier), 112, 75
Internal Standard(Select appropriate ions based on IS used)

6. Data Analysis

  • Identification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra compared to the reference standards.

  • Calibration: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the calibration standards.

  • Quantification: Calculate the concentration of this compound in the prepared sample solution using the calibration curve.

  • Purity Calculation: Determine the purity (% assay) using the following formula:

    Purity (%) = (Calculated Concentration in Sample × Dilution Factor) / (Initial Weighed Sample Concentration) × 100

Expected Performance Characteristics

A validated GC-MS method for purity analysis is expected to meet rigorous performance criteria. The following table summarizes typical validation parameters for such a method.

Performance MetricExpected Result
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.01% (relative to a 1 mg/mL main peak)
Limit of Quantitation (LOQ) ~0.05% (relative to a 1 mg/mL main peak)
Precision (%RSD) ≤ 2.0% for repeatability and intermediate precision
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from solvent, impurities, or degradation products at the retention time of the analyte and IS.

By employing a robust and validated GC-MS method, researchers can confidently determine the purity of this compound, ensuring the quality and reliability of their starting materials for subsequent research and development.

References

Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives for the structural validation of 3,5-dichloropyridine derivatives, supported by predictive data and detailed experimental protocols.

The substitution pattern of the pyridine ring is a critical determinant of the biological activity and physicochemical properties of many pharmaceutical and agrochemical compounds. Verifying the precise arrangement of substituents, such as the chlorine atoms in this compound derivatives, is therefore a non-negotiable step in the synthesis and characterization of these molecules. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in combination with two-dimensional (2D) experiments, stands out as a powerful tool for detailed structural elucidation in solution.

Unraveling Connectivity with NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For a definitive structural assignment of a this compound derivative, a suite of NMR experiments is typically employed.

Predicted NMR Data for this compound

To illustrate the power of NMR, predicted ¹H and ¹³C NMR data for the parent this compound are presented below. These predictions are generated using established computational algorithms and serve as a foundational reference for interpreting the spectra of its derivatives.

¹H NMR (Predicted)
Proton Chemical Shift (ppm)
H-2, H-68.45
H-47.75
¹³C NMR (Predicted)
Carbon Chemical Shift (ppm)
C-2, C-6148.5
C-3, C-5136.0
C-4138.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual experimental values may vary depending on the solvent and concentration.

The Power of 2D NMR

While 1D NMR provides initial clues, 2D NMR experiments are indispensable for unambiguously connecting the atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. In a this compound derivative, COSY correlations would be expected between the remaining ring protons, if any, and the protons of adjacent substituent groups.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, thereby piecing together the complete molecular skeleton.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a cornerstone of structural validation, other techniques provide complementary and sometimes essential information. The choice of method often depends on the specific research question, the nature of the sample, and available instrumentation.

Technique Strengths Limitations Application to this compound Derivatives
NMR Spectroscopy - Provides detailed information about atomic connectivity and the chemical environment in solution.- Non-destructive.- Can be used for quantitative analysis.- Requires larger sample amounts compared to mass spectrometry.- Can be complex to interpret for very complex molecules.[1]- Gold standard for unambiguous structural assignment in solution.[1]
Mass Spectrometry (MS) - High sensitivity, requiring very small sample amounts.- Provides accurate molecular weight information.- Fragmentation patterns can offer structural clues.- Is a destructive technique.- Can be challenging to differentiate isomers with similar fragmentation patterns.- Does not provide direct information on atomic connectivity in the same way as NMR.- Excellent for confirming the molecular formula and identifying the presence of chlorine atoms through their isotopic pattern.
X-ray Crystallography - Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[2][3]- Requires a suitable single crystal, which can be difficult to obtain.- The solid-state structure may not be identical to the solution-state conformation.- Provides definitive proof of the substitution pattern and stereochemistry if a suitable crystal can be grown.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs provided by the spectrometer manufacturer are typically used.

    • The number of increments in the indirect dimension and the number of scans per increment will depend on the sample concentration and desired resolution. For a moderately concentrated sample, 256-512 increments and 2-8 scans are a good starting point.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of many pyridine derivatives.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

Expected Fragmentation: The mass spectrum of a this compound derivative will show a characteristic isotopic pattern for the two chlorine atoms. Fragmentation may involve the loss of a chlorine atom, the pyridine ring, or side-chain fragmentation, providing clues to the overall structure.

X-ray Crystallography

Crystal Growth:

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture until a saturated or near-saturated solution is obtained.

  • Slowly evaporate the solvent at room temperature, or use techniques like vapor diffusion or slow cooling to promote the growth of single crystals. A good quality crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

Data Collection and Structure Refinement:

  • A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for validating the structure of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Figure 1. General workflow for the synthesis and structural validation of this compound derivatives.

G cluster_nmr NMR Analysis H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Connectivity Proton_Connectivity COSY->Proton_Connectivity Direct_CH_Correlation Direct_CH_Correlation HSQC->Direct_CH_Correlation Long_Range_CH_Correlation Long_Range_CH_Correlation HMBC->Long_Range_CH_Correlation Final_Structure Final_Structure Proton_Connectivity->Final_Structure Direct_CH_Correlation->Final_Structure Long_Range_CH_Correlation->Final_Structure

Figure 2. Logical relationships in NMR-based structure elucidation.

References

A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical behavior of 3,5-dichloropyridine and 2,6-dichloropyridine, two key building blocks in medicinal chemistry. This guide provides a comparative overview of their reactivity in essential synthetic transformations, supported by experimental data and detailed protocols to inform reaction design and optimization.

In the landscape of pharmaceutical and agrochemical research, dichloropyridines serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of two reactive chloro-substituents, which can be sequentially or selectively functionalized. However, the isomeric positioning of these chlorine atoms significantly influences the electronic properties and steric environment of the pyridine ring, leading to distinct reactivity profiles. This guide offers a head-to-head comparison of the reactivity of this compound and 2,6-dichloropyridine in four key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Lithiation.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In pyridines, the electron-withdrawing nature of the nitrogen atom facilitates this transformation. The position of the chlorine atoms in 3,5- and 2,6-dichloropyridine dictates the preferred site of nucleophilic attack.

In 2,6-dichloropyridine , the chlorine atoms are at positions activated by the ring nitrogen (ortho), making them susceptible to nucleophilic displacement. However, the reactivity and regioselectivity can be finely tuned by the presence of substituents at the 3-position and the choice of solvent. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky 3-substituents favor substitution at the 6-position. Furthermore, the solvent's hydrogen-bond accepting ability can dramatically switch the regioselectivity between the 2- and 6-positions.[1]

Conversely, in This compound , the chlorine atoms are meta to the nitrogen, a less activated position for SNAr compared to the ortho and para positions. This generally results in lower reactivity towards nucleophiles under standard SNAr conditions.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProduct(s)Yield (%)Observations
2,6-DichloropyridinePiperidineHeat2-Chloro-6-(piperidin-1-yl)pyridineModerate to HighReaction proceeds at the activated C2/C6 position.
This compoundPiperidineHarsh conditions (high temp/pressure)3-Chloro-5-(piperidin-1-yl)pyridineLow to ModerateReaction is sluggish due to the less activated C3/C5 positions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of Dichloropyridines with Amines

A solution of the dichloropyridine (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.) in a suitable solvent (e.g., DMSO, NMP, or ethanol) is heated at a temperature ranging from 80 °C to 150 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired mono-substituted product.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dichloropyridine + Amine Nucleophile heating Heating (80-150 °C) reactants->heating Dissolve solvent Solvent (e.g., DMSO) solvent->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring extraction Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Mono-substituted Product purification->product

A generalized workflow for the nucleophilic aromatic substitution of dichloropyridines.

Palladium-Catalyzed Cross-Coupling Reactions: A Game of Regioselectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The electronic and steric differences between 3,5- and 2,6-dichloropyridine lead to distinct outcomes in these transformations.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the reactivity of aryl chlorides is generally lower than that of bromides or iodides. For dichloropyridines, the positions of the chlorine atoms play a crucial role in determining the site of reaction.

For 2,6-dichloropyridine , the chlorine atoms at the C2 and C6 positions are activated towards oxidative addition to the palladium(0) catalyst due to their proximity to the electron-withdrawing nitrogen atom. This generally leads to preferential reaction at these positions.[2]

For This compound , the chlorine atoms are less activated. However, successful Suzuki-Miyaura couplings can be achieved, often requiring more forcing conditions or specialized catalyst systems.

Table 2: Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemProductYield (%)
2,6-Dichloropyridine4-Methoxyphenylboronic acidPd(PPh3)4 / K2CO32-Chloro-6-(4-methoxyphenyl)pyridineModerate
This compound4-Methoxyphenylboronic acidPd(OAc)2 / SPhos / K3PO43-Chloro-5-(4-methoxyphenyl)pyridineModerate

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dichloropyridines

To a reaction vessel are added the dichloropyridine (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) is then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdXL R-Pd(II)-Cl(L_n) Pd0->ArPdXL Oxidative Addition ArX R-Cl (Dichloropyridine) ArX->ArPdXL ArPdArL R-Pd(II)-Ar'(L_n) ArPdXL->ArPdArL Transmetalation ArBOH Ar'B(OH)₂ ArBOH->ArPdArL Base Base Base->ArPdXL ArPdArL->Pd0 Reductive Elimination ArAr R-Ar' (Coupled Product) ArPdArL->ArAr

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of dichloropyridines is dependent on the position of the chlorine atoms.

2,6-Dichloropyridine readily undergoes mono-amination at either of the equivalent C2 or C6 positions. The introduction of the first amino group deactivates the ring, making the second amination more challenging.

This compound , being less activated, generally requires more forcing conditions for Buchwald-Hartwig amination.

Table 3: Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemProductYield (%)
2,6-DichloropyridineMorpholinePd2(dba)3 / Xantphos / NaOtBu4-(6-Chloropyridin-2-yl)morpholineHigh
This compoundMorpholinePd(OAc)2 / RuPhos / Cs2CO34-(5-Chloropyridin-3-yl)morpholineModerate

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Dichloropyridines

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the dichloropyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-2 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.4 eq.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to 80-120 °C with stirring. After completion (monitored by LC-MS), the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Lithiation and Directed ortho-Metalation (DoM): A Regioselective Functionalization Strategy

Lithiation of dichloropyridines provides a powerful method for introducing a variety of electrophiles. The regioselectivity of this deprotonation is highly dependent on the substitution pattern and the lithiating agent used.

For 2,6-dichloropyridine , lithiation with strong bases like n-butyllithium (n-BuLi) can be complex, with the potential for addition to the pyridine ring. However, the use of superbases like n-BuLi-LiDMAE can promote regioselective C-6 lithiation.[3] Alternatively, using lithium diisopropylamide (LDA) can lead to ortho-lithiation at the C3 position.

For This compound , the most acidic proton is at the C4 position, flanked by two electron-withdrawing chlorine atoms. Deprotonation with a strong base like LDA is expected to occur selectively at this position, allowing for the introduction of an electrophile at C4.

Table 4: Comparative Reactivity in Lithiation

SubstrateReagentSite of LithiationSubsequent Reaction with Electrophile (E+)
2,6-Dichloropyridinen-BuLi-LiDMAEC6Forms 2-chloro-6-E-pyridine
2,6-DichloropyridineLDAC3Forms 2,6-dichloro-3-E-pyridine
This compoundLDAC4Forms 3,5-dichloro-4-E-pyridine

Experimental Protocol: General Procedure for Lithiation of Dichloropyridines

To a solution of the dichloropyridine (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, a solution of the organolithium reagent (e.g., LDA or n-BuLi, 1.1 eq.) is added dropwise. The mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to allow for complete deprotonation. The electrophile (1.2 eq.) is then added, and the reaction is slowly warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Lithiation_DoM start Dichloropyridine lithiation Deprotonation (-78 °C) start->lithiation base Strong Base (e.g., LDA, n-BuLi) base->lithiation intermediate Lithiated Intermediate lithiation->intermediate quench Electrophilic Quench intermediate->quench electrophile Electrophile (E+) electrophile->quench product Functionalized Dichloropyridine quench->product

Logical workflow for the lithiation and electrophilic quench of dichloropyridines.

Conclusion

The comparative reactivity of this compound and 2,6-dichloropyridine highlights the profound influence of substituent positioning on the chemical behavior of the pyridine ring. 2,6-Dichloropyridine, with its activated C2 and C6 positions, is generally more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In contrast, this compound is less reactive in these transformations but offers a unique platform for functionalization, particularly at the C4 position via directed metalation. A thorough understanding of these reactivity patterns is crucial for researchers in drug discovery and development, enabling the rational design of synthetic routes to access novel and diverse molecular architectures.

References

A Comparative Guide to the Synthetic Routes of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of an optimal synthetic pathway is critical for efficiency, cost-effectiveness, and scalability. This guide provides a comparative analysis of various synthetic routes to 3,5-Dichloropyridine, a key intermediate in the production of pharmaceuticals and agrochemicals. The following sections detail the primary synthetic strategies, supported by experimental data and protocols.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several distinct methods. The most prominent routes involve the reductive dechlorination of more highly chlorinated pyridines and a multi-step synthesis commencing from acyclic precursors. Each approach presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.

Route 1: Reductive Dechlorination of Polychlorinated Pyridines

This widely utilized method involves the selective removal of chlorine atoms from various polychlorinated pyridine precursors. The reaction is typically carried out using zinc metal in the presence of an acidic compound.

Route 2: Two-Step Synthesis from Acrylonitrile and Anhydrous Chloral

This approach builds the pyridine ring from acyclic starting materials, followed by a dechlorination step to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison.

ParameterRoute 1a: From 2,3,4,5,6-PentachloropyridineRoute 1b: From 2,3,5,6-TetrachloropyridineRoute 1c: From 2,3,5-TrichloropyridineRoute 2: From Acrylonitrile & Anhydrous Chloral
Starting Materials 2,3,4,5,6-Pentachloropyridine, Zinc, Acetic Acid2,3,5,6-Tetrachloropyridine, Zinc, Ammonium Chloride2,3,5-Trichloropyridine, Zinc, Acetic AcidAcrylonitrile, Anhydrous Chloral, Copper (I) Chloride, Zinc, Acetic Acid
Number of Steps 1112
Key Intermediates NoneNoneNone2,3,5-Trichloropyridine
Overall Yield 44.6% - 65%[1][2][3]Data not fully quantified87.3%[1]~42%[1]
Reaction Temperature 81-100°C90-92°C95°CStep 1: 120-175°C, Step 2: 65°C
Reaction Time 4-30 hours12 hours~5 hoursStep 1: 19 hours, Step 2: ~5 hours
Purity 78-86.4 area% by GCNot specifiedNot specifiedNot specified

Experimental Protocols

Route 1a: Synthesis of this compound from 2,3,4,5,6-Pentachloropyridine

This protocol is based on the reductive dechlorination using zinc metal in an acidic medium.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc metal powder

  • Glacial Acetic Acid

  • Sodium Acetate

  • Water

  • Dichloromethane

Procedure:

  • A mixture of 2,3,4,5,6-pentachloropyridine (5g), glacial acetic acid (45ml), sodium acetate (5.4g), and zinc metal dust (4.33g) is stirred and heated to 100°C over 30 minutes.

  • After 4 hours, an additional portion of zinc dust (4.33g) is added, and heating is continued for another hour.

  • Upon reaction completion, water (75ml) is added, and the mixture is subjected to steam distillation.

  • The distillate is collected, and the organic phase is separated. The aqueous phase is extracted with dichloromethane.

  • The combined organic extracts are dried over magnesium sulphate and evaporated under reduced pressure to yield this compound as a white solid. A yield of 65% has been reported for this method.

Route 1c: Synthesis of this compound from 2,3,5-Trichloropyridine

This method illustrates the selective dechlorination of a trichloropyridine.

Materials:

  • 2,3,5-Trichloropyridine

  • Zinc metal powder

  • Acetic Acid

  • Water

  • Dichloromethane

Procedure:

  • 2,3,5-Trichloropyridine (3.6g) is charged to a flask containing water (9.0ml) and acetic acid (2.0ml).

  • The mixture is agitated, and zinc metal powder (2.5g) is added.

  • The reaction mixture is heated to 95°C.

  • After the reaction is complete, the product can be isolated. A reported yield for a similar process is 87.3%.

Route 2: Synthesis of this compound from Acrylonitrile and Anhydrous Chloral

This two-step process involves the initial formation of an intermediate, followed by dechlorination.

Step 1: Synthesis of 2,3,5-Trichloropyridine

Materials:

  • Acrylonitrile

  • Anhydrous Chloral

  • Copper (I) Chloride

  • Acetonitrile

Procedure:

  • Copper (I) chloride (100mg), acetonitrile (7.5ml), acrylonitrile (1g), and anhydrous chloral (3.3g) are charged to a sealed tube.

  • The mixture is heated to 120°C for 16 hours, followed by heating at 175°C for 3 hours.

  • After cooling, the reaction mixture contains the intermediate 2,3,5-trichloropyridine.

Step 2: Synthesis of this compound

Materials:

  • Crude 2,3,5-Trichloropyridine from Step 1

  • Zinc metal powder

  • Acetic Acid

  • Water

  • Dichloromethane

Procedure:

  • To the crude reaction mass from Step 1, water (15ml), zinc metal powder (2.0g), and acetic acid are added.

  • The mixture is heated to 65°C for approximately 5 hours, with an additional portion of zinc metal (0.5g) added during the reaction.

  • The resulting mixture is steam distilled to collect the product.

  • The distillate is extracted with dichloromethane, and the organic phase is processed to isolate this compound. An approximate yield of 42% based on the initial acrylonitrile has been reported.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 cluster_route1 Route 1: Reductive Dechlorination Polychlorinated_Pyridine Polychlorinated Pyridine (e.g., Pentachloropyridine, Tetrachloropyridine, Trichloropyridine) 3_5_Dichloropyridine This compound Polychlorinated_Pyridine->3_5_Dichloropyridine  Zn, Acidic Compound (e.g., Acetic Acid)  50-120°C

Caption: Reductive Dechlorination of Polychlorinated Pyridines.

Synthetic_Route_2 cluster_route2 Route 2: From Acrylonitrile and Anhydrous Chloral Acrylonitrile Acrylonitrile + Anhydrous Chloral 2_3_5_Trichloropyridine 2,3,5-Trichloropyridine Acrylonitrile->2_3_5_Trichloropyridine  Cu(I)Cl  100-200°C 3_5_Dichloropyridine This compound 2_3_5_Trichloropyridine->3_5_Dichloropyridine  Zn, Acidic Compound  50-120°C

Caption: Two-Step Synthesis from Acrylonitrile and Anhydrous Chloral.

References

Navigating P2X7 Antagonist Synthesis: A Comparative Guide to Alternatives for 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals actively engaged in the discovery of novel P2X7 receptor antagonists, the choice of starting materials and synthetic routes is a critical determinant of efficiency, cost, and the ultimate success of a program. The widely utilized 3,5-dichloropyridine scaffold has proven effective in generating potent antagonists; however, the exploration of viable alternatives is essential for expanding chemical diversity, improving synthetic accessibility, and potentially enhancing pharmacokinetic profiles. This guide provides a comprehensive comparison of synthetic strategies, focusing on alternatives to this compound, supported by experimental data and detailed protocols.

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, making it a compelling target for a range of therapeutic areas, including autoimmune disorders, chronic pain, and neurodegenerative diseases. The development of small molecule antagonists that can modulate P2X7 activity is a vibrant area of medicinal chemistry. A significant class of these antagonists is built upon a central 3,5-disubstituted pyridine core.

This guide will delve into the established synthesis using this compound and present a comparative analysis of a promising alternative: 3,5-dimethylpyridine. The discussion will be supported by quantitative data on biological activity and will provide detailed experimental protocols for the synthesis of key intermediates and final products.

Comparative Analysis of Starting Materials

The selection of the initial pyridine scaffold has a profound impact on the synthetic strategy and the properties of the final antagonist. Below is a comparison of the traditional this compound with the 3,5-dimethylpyridine alternative.

FeatureThis compound3,5-Dimethylpyridine (and other alternatives)
Biological Activity of Derivatives The 3,5-dichloro substitution pattern is well-established and has been shown to be critical for high-potency P2X7 antagonism in numerous studies.[1]Replacement of the chloro groups with methyl groups at the 3 and 5 positions has been shown to yield antagonists with comparable, and in some cases, potent activity. This suggests that steric bulk at these positions is a key determinant of activity, rather than the specific electronic properties of chlorine.
Synthetic Accessibility This compound is a commercially available starting material. The subsequent synthetic steps to introduce the necessary functional groups are well-documented.3,5-Dimethylpyridine is also commercially available. Other substituted pyridines may require multi-step synthesis, potentially increasing the overall complexity and cost of the route.
Physicochemical Properties The presence of two chlorine atoms significantly increases the lipophilicity of the resulting antagonists. This can impact solubility and other pharmacokinetic parameters.The use of methyl groups in place of chlorine atoms can lead to a decrease in lipophilicity, which may offer advantages in terms of solubility and overall drug-like properties.
Safety Profile Halogenated aromatic compounds can sometimes be associated with metabolic liabilities or off-target effects.The replacement of halogens with alkyl groups may lead to a more favorable safety profile, although this needs to be evaluated on a case-by-case basis.

Performance Data of P2X7 Antagonists

The ultimate measure of a synthetic strategy's success is the biological activity of the compounds it produces. The following table summarizes the reported inhibitory concentrations (IC50) of P2X7 antagonists derived from both this compound and its 3,5-dimethyl analog, demonstrating the viability of the latter as a scaffold.

Compound IDCore ScaffoldR GrouphP2X7 IC50 (nM)Reference
1 This compoundAdamantan-1-yl13[1]
2 This compound4-Fluorophenyl4.9[1]
3 3,5-DimethylpyridineAdamantan-1-yl15[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic chemistry endeavor. Below are representative procedures for the key steps in the synthesis of P2X7 antagonists, starting from both this compound and a generic 3,5-disubstituted pyridine alternative.

Protocol 1: Synthesis of 3,5-Dichloro-4-hydrazinopyridine

This protocol describes the synthesis of a key intermediate from this compound.

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • To a solution of 2,3-dichloropyridine (1 equivalent) in ethanol, add hydrazine hydrate (4-6 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate as a white solid. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3,5-dichloro-4-hydrazinopyridine.

Protocol 2: General Procedure for the Synthesis of N-Acyl-3,5-disubstituted-4-hydrazinopyridine Derivatives

This general protocol can be adapted for both 3,5-dichloro- and 3,5-dimethyl-4-hydrazinopyridine intermediates.

Materials:

  • 3,5-Disubstituted-4-hydrazinopyridine (1 equivalent)

  • Acyl chloride (e.g., adamantane-1-carbonyl chloride or 4-fluorobenzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 equivalents)

Procedure:

  • Suspend the 3,5-disubstituted-4-hydrazinopyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine to the suspension.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-3,5-disubstituted-4-hydrazinopyridine.

Visualizing the Science: Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Pathway Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cellular_Responses Inflammation, Apoptosis IL1b->Cellular_Responses MAPK->Cellular_Responses NFkB->Cellular_Responses Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start_Mat 3,5-Disubstituted Pyridine Intermediate Hydrazinopyridine Intermediate Start_Mat->Intermediate Hydrazinolysis Acylation N-Acylation Intermediate->Acylation Purification Purification (Chromatography) Acylation->Purification Final_Cmpd Final P2X7 Antagonist Purification->Final_Cmpd Purity Purity Analysis (HPLC, NMR) Final_Cmpd->Purity Screening Biological Screening (e.g., FLIPR, IL-1β release) Final_Cmpd->Screening Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis

References

biological activity comparison of 3,5-Dichloropyridine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of 3,5-Dichloropyridine Analogs

The this compound scaffold is a key pharmacophore in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various this compound analogs and related derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals.

Antifungal Activity

A study focused on 3,5-dichlorobenzyl ester derivatives as potential antifungal agents identified several compounds with significant activity against various plant pathogens.[1] The primary mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[1]

Quantitative Antifungal Activity Data
CompoundTarget FungiEC50 (mg/L)Reference Compound (Boscalid) EC50 (mg/L)
Compound 5Botrytis cinerea6.601.24
Compound 5Rhizoctonia solani1.611.01

EC50: Half maximal effective concentration.

Experimental Protocol: In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations. The final solvent concentration was kept constant in all plates, including the control.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of the agar plate.

  • Incubation: The plates were incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to the control (medium with solvent only).

  • EC50 Determination: The EC50 values were calculated by probit analysis based on the inhibition percentages at different concentrations.

Experimental Workflow for Antifungal Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare PDA Medium add_compounds Incorporate Compounds into PDA prep_media->add_compounds prep_compounds Dissolve Test Compounds prep_compounds->add_compounds inoculate Inoculate with Fungal Disc add_compounds->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for in vitro antifungal activity screening.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. One such study investigated 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones, which are structurally related to the pyridine core, against various cancer cell lines.[2] These compounds demonstrated significant cytotoxic potencies.[2]

Quantitative Anticancer Activity Data
CompoundCell LineCC50 (µM)
1cCa9-22, HSC-2, HSC-3, HSC-4 (average)< 0.25
1dCa9-22, HSC-2, HSC-3, HSC-4 (average)< 0.25
1eCa9-22, HSC-2, HSC-3, HSC-4 (average)< 0.25
1gCa9-22, HSC-2, HSC-3, HSC-4 (average)< 0.25
1kCa9-22, HSC-2, HSC-3, HSC-4 (average)< 0.25
5-Fluorouracil (Reference)Ca9-22, HSC-2, HSC-3, HSC-4 (average)31.0
Doxorubicin (Reference)Ca9-22, HSC-2, HSC-3, HSC-4 (average)0.25

CC50: Half maximal cytotoxic concentration.

Another study focused on diarylpyridines as tubulin polymerization inhibitors, a well-established anticancer mechanism.[3]

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)SGC-7901 IC50 (µM)Tubulin Polymerization IC50 (µM)
10t0.190.210.331.8
CA-4 (Reference)0.0020.0030.0041.6

IC50: Half maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control, and the IC50 values were determined from the dose-response curves.

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate drug Diarylpyridine Analog (e.g., 10t) tubulin Binds to Colchicine Site on β-Tubulin drug->tubulin inhibition Inhibition of Microtubule Polymerization tubulin->inhibition disruption Disruption of Mitotic Spindle inhibition->disruption g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action for diarylpyridine anticancer agents.

Antimicrobial Activity

Novel series of 3,5-diacetylpyridine compounds have been synthesized and evaluated for their in vitro antimicrobial activity.

Quantitative Antimicrobial Activity Data (MIC, µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
3b6.2512.512.525
12a12.56.252512.5
Ampicillin (Reference)12.56.2512.5-
Clotrimazole (Reference)---6.25

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds was determined by the twofold serial dilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to a specific turbidity corresponding to a known cell density.

  • Serial Dilution: The test compounds were serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

This guide provides a snapshot of the diverse biological activities of this compound analogs and related compounds. The presented data and protocols offer a foundation for further research and development in this promising area of medicinal chemistry.

References

assessing the stability of 3,5-Dichloropyridine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount for ensuring the integrity, safety, and efficacy of final products. This guide provides a comprehensive assessment of the stability of 3,5-Dichloropyridine under various conditions. Due to a notable lack of direct experimental data for this compound in publicly accessible literature, this guide synthesizes available information on its properties and draws comparisons with structurally related compounds to infer its stability profile. The experimental protocols provided are based on established guidelines for stability testing of chemical substances.

General Stability Profile

This compound is a white to light yellow crystalline powder that is generally considered stable under standard laboratory conditions.[1] It is stable at room temperature when stored in a tightly closed container, protected from light and moisture.[2] However, its stability can be compromised by exposure to high temperatures, strong oxidizing agents, and certain other conditions. For long-term storage of stock solutions, temperatures of -20°C for up to one month and -80°C for up to six months are recommended to maintain integrity.[3]

Comparative Stability Data

While specific quantitative stability data for this compound is scarce, a comparative analysis with its derivatives and other chlorinated pyridines can provide valuable insights into its potential degradation pathways and stability limitations.

ConditionThis compound4-Amino-3,5-dichloropyridine N-oxide (Analog)3,5-Dichloro-2-(trichloromethyl)pyridine (Analog)General Pyridine Derivatives
Thermal Decomposes upon heating, generating toxic fumes such as hydrogen chloride and nitrogen oxides.[2]Susceptible to degradation at elevated temperatures.[4]Generally stable up to 200°C.The pyridine ring is a stable aromatic system but can degrade under harsh conditions.
Acidic Incompatible with strong acids.Potential for hydrolysis under strong acidic conditions.Hydrolysis of the trichloromethyl group is a primary degradation pathway.The pyridine nitrogen can be protonated, which may alter properties but not necessarily lead to degradation.
Basic Incompatible with strong bases.Potential for hydrolysis under strong basic conditions.Stable to hydrolysis under neutral and acidic conditions, but degrades under basic conditions.Generally stable, but strong bases can promote certain reactions.
Oxidative Incompatible with strong oxidizing agents.The N-oxide functional group is susceptible to reduction; the entire molecule can be oxidized under harsh conditions.Not specified, but the pyridine ring can be susceptible to oxidation.Susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.
Photolytic Storage in a dark place is recommended, suggesting potential light sensitivity.May undergo photolytic degradation upon exposure to UV or visible light.Photodegradation is a potential degradation pathway.Photorearrangement or degradation can occur upon exposure to light.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound, based on International Council for Harmonisation (ICH) guidelines and methodologies applied to similar compounds.

Acid and Base Hydrolysis
  • Objective: To evaluate the stability of this compound in acidic and basic media.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Maintain the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation.

Oxidative Degradation
  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution.

    • Maintain the mixture at room temperature or a slightly elevated temperature for a defined period, protected from light.

    • At selected time intervals, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).

    • Analyze the samples by HPLC to quantify any degradation.

Thermal Degradation
  • Objective: To determine the stability of this compound under high-temperature stress.

  • Protocol:

    • Place a known amount of solid this compound in a controlled temperature chamber or oven.

    • Expose the sample to a high temperature (e.g., 80°C, 100°C) for a specific duration.

    • At the end of the exposure, allow the sample to cool to room temperature.

    • Dissolve the sample in a suitable solvent and analyze by HPLC to assess for degradation products.

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be employed for a more detailed thermal profile.

Photostability Testing
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Protocol:

    • Expose a sample of this compound (solid or in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, analyze both the exposed and control samples by a validated HPLC method.

    • Examine the samples for any changes in physical appearance, such as color change.

Visualizing Workflows and Pathways

To aid in the understanding of the stability assessment process and potential degradation, the following diagrams are provided.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC_Analysis Photolytic Photolytic Stress (ICH Q1B light exposure) Photolytic->HPLC_Analysis Degradation_Assessment Assess % Degradation and Identify Products HPLC_Analysis->Degradation_Assessment Characterization Characterization of Degradants (LC-MS, NMR) Start This compound Sample Start->Acid_Hydrolysis Start->Base_Hydrolysis Start->Oxidation Start->Thermal Start->Photolytic Degradation_Assessment->Characterization If significant degradation Report Stability Report Degradation_Assessment->Report

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_degradation Potential Degradation Products DCP This compound Hydroxylated Hydroxylated Pyridines DCP->Hydroxylated Hydrolysis (Harsh Acid/Base) Ring_Opened Ring-Opened Products DCP->Ring_Opened Severe Stress (e.g., Strong Oxidation, High Energy Photons) N_Oxide This compound N-oxide DCP->N_Oxide Oxidation

Caption: Proposed degradation pathways for this compound.

References

Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, the selective functionalization of pyridine scaffolds is a critical step in the development of novel compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, particularly for the arylation of dichloropyridines. However, the efficiency and regioselectivity of this transformation are highly dependent on the chosen catalyst system. This guide provides a comparative analysis of common catalysts, supported by experimental data, to aid in the selection of the optimal system for your synthetic needs.

The challenge in the Suzuki coupling of dichloropyridines lies in achieving selective mono-arylation and controlling the position of substitution. The electronic properties of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair necessitate careful consideration of the catalyst, ligands, and reaction conditions. This guide will delve into the performance of palladium and nickel-based catalysts, highlighting the influence of different ligand systems.

Performance Comparison of Catalyst Systems

The choice of catalyst can dramatically influence the yield and selectivity of the Suzuki coupling of dichloropyridines. Below is a summary of quantitative data for various catalyst systems, showcasing their performance with different dichloropyridine isomers.

DichloropyridineCatalyst SystemBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Position)Reference
2,4-DichloropyridinePd(PEPPSI)(IPr)Phenylboronic acidK3PO4Dioxane801285>10:1 (C4)[1]
2,4-DichloropyridinePd(OAc)2 / QPhosPhenylboronic acidKFToluene/H2O10018362.4:1 (C4)[2][3]
2,4-DichloropyridinePdCl2 (ligand-free)Phenylboronic acidNa2CO3DMF/H2O601292>99:1 (C4)[1]
2,5-DichloropyridineNi(cod)2 / PPh2Me(2-Fluorophenyl)boronic acidK3PO4MeCN802485Mono-arylation[4]
2,6-DichloropyridinePd(OAc)2 / Ad2PnBuHeptylboronic acid pinacol esterLiOtBuDioxane/H2O1001294Di-alkylation
3,5-DichloropyridinePd(OAc)2 / dppfPhenylboronic acidCs2CO3Dioxane/H2O1001285C3
This compoundPd(OAc)2 / QPhosPhenylboronic acidKFToluene/H2O1001278C5
2,3,5-TrichloropyridinePd(OAc)2 (ligand-free)Phenylboronic acidNa2CO3DMF/H2O601293C2

Key Catalyst Systems and Their Characteristics

Palladium-Based Catalysts

Palladium catalysts are the most extensively studied for Suzuki couplings. The choice of ligand is crucial for modulating the catalyst's activity and selectivity.

  • Bulky Phosphine Ligands: Ligands such as QPhos and dppf have shown the ability to control the regioselectivity in the coupling of 3,5-dichloropyridazine, with electron-deficient bidentate ligands like dppf favoring reaction at the C3 position and electron-rich monodentate ligands like QPhos favoring the C5 position. This ligand-dependent selectivity is a powerful tool for accessing different isomers. For 2,4-dichloropyridines, the use of the bulky monophosphine QPhos can promote preferential coupling at the C4 position, albeit with modest selectivity and yield. In contrast, diphosphine ligands like dppf can lead to exclusive C2 coupling.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as highly effective for challenging cross-coupling reactions. The Pd(PEPPSI)(IPr) catalyst, for instance, provides excellent C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines. This system is effective for installing aryl, heteroaryl, and alkyl groups at the C4 position while retaining the C2 chloride for subsequent transformations.

  • Ligand-Free Palladium Catalysis: Interestingly, ligand-free conditions, often referred to as "Jeffery" conditions, can offer remarkable selectivity. For the Suzuki coupling of 2,4-dichloropyridine, using PdCl2 with a phase-transfer catalyst like NBu4Br can lead to outstanding C4-selectivity (>99:1). Similarly, a palladium acetate-catalyzed ligand-free system in an aqueous medium has been shown to be highly efficient for the regioselective synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine.

Nickel-Based Catalysts

Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity.

  • Phosphine Ligands: For the selective monoarylation of dichloropyridines, a nickel catalyst with specific phosphine ligands has proven effective. A screen of phosphine ligands revealed that PPh2Me and PPh3 provide high yield and selectivity for monoarylation over diarylation, minimizing competing oligomerization of the boronic acid. The solvent also plays a critical role, with MeCN being crucial for achieving high monoarylation selectivity. In contrast, more electron-rich trialkylphosphines tend to favor diarylation. A nickel/dppf catalyst system has been shown to be successful for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridine but not for 2-chloropyridine, which can lead to the formation of inactive dimeric nickel species.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key catalyst systems.

General Procedure for Pd/NHC-Catalyzed C4-Selective Suzuki Coupling of 2,4-Dichloropyridine

To a reaction vessel charged with 2,4-dichloropyridine (1 equiv.), the arylboronic acid (1.2 equiv.), and K3PO4 (2 equiv.), is added a solution of the Pd(PEPPSI)(IPr) catalyst (1-3 mol%) in dioxane. The mixture is then heated at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Ni/Phosphine-Catalyzed Monoarylation of Dichloropyridines

In a glovebox, a reaction tube is charged with Ni(cod)2 (5 mol%), the phosphine ligand (e.g., PPh2Me, 10 mol%), the dichloropyridine (1 equiv.), the arylboronic acid (1.2 equiv.), and K3PO4 (2 equiv.). Acetonitrile (MeCN) is added, and the tube is sealed and heated at 80 °C for 24 hours. After cooling, the reaction mixture is filtered through a plug of silica gel, eluting with an appropriate solvent. The filtrate is concentrated, and the residue is purified by chromatography to yield the mono-arylated product.

General Procedure for Ligand-Free Palladium-Catalyzed Suzuki Coupling

A mixture of the dichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na2CO3 (2 mmol), and Pd(OAc)2 (0.5 mol%) in a mixture of DMF and water (e.g., 3:3.5 v/v) is heated at 60 °C for 12 hours. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed with water, dried, and concentrated. The product is then purified by chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of dichloropyridines.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Dichloropyridine, Boronic Acid, Base) catalyst Add Catalyst System (Pd/Ni Source + Ligand) reagents->catalyst Inert Atmosphere solvent Add Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor Stirring cool Cool to RT monitor->cool Reaction Complete extract Extraction cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Generalized workflow for Suzuki coupling of dichloropyridines.

Conclusion

The Suzuki-Miyaura cross-coupling of dichloropyridines is a versatile and powerful method for the synthesis of functionalized pyridine derivatives. The choice of the catalytic system is paramount for achieving high yields and desired regioselectivity. For C4-selective coupling of 2,4-dichloropyridines, palladium catalysts with bulky NHC ligands or even ligand-free conditions have demonstrated exceptional performance. For the controlled mono-arylation of various dichloropyridines, nickel catalysts with specific phosphine ligands offer an efficient and economical alternative. By carefully considering the substrate, desired product, and the comparative data presented, researchers can select the most appropriate catalyst system to accelerate their research and development efforts in drug discovery and materials science.

References

A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,5-Dichloropyridine, a key intermediate in the synthesis of various agrochemicals, is crucial for quality control and safety assessment.[1] This guide provides a comparative overview of analytical methodologies for the quantification of this compound. While specific validated public data for this analyte is limited, this document details established methods for structurally similar chlorinated pyridines, offering a robust foundation for developing and validating analytical methods for this compound. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful tools for the selective and sensitive determination of chlorinated organic compounds.[1][2]

Quantitative Data Summary

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[3] The following table summarizes the performance of various analytical methods for compounds structurally similar to this compound. This data, compiled from studies on related chlorinated pyridines, provides a benchmark for expected performance.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (Range)
GC-MS 3,5,6-Trichloro-2-pyridinolVegetables8.3 µg/kg-70.4 - 107.6-
GC-MS/MS ChlorpyrifosDuck Muscle0.3 µg/kg1.0 µg/kg86.2 - 92.3-
LC-MS/MS NitrapyrinCelery, Onion-0.020 µg/g68 - 102-
LC-MS/MS 6-Chloropicolinic acidOnion, Mustard Greens, Lettuce-0.050 µg/g66 - 90-
HPLC-UV 4-Amino-3,5-dichloropyridine N-oxideBulk Drug~10 ng/mL~30 ng/mL98 - 1020.1 - 100 µg/mL
UPLC-MS/MS Roflumilast N-oxide (structurally similar)-~0.01 ng/mL~0.04 ng/mL95 - 1050.04 - 50 ng/mL

Table 1: Performance of various analytical methods for compounds structurally similar to this compound. Data is compiled from multiple sources for comparison.[2]

Experimental Protocols

Detailed methodologies for the most common and effective analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Pyridines

This method is suitable for the analysis of volatile and thermally stable compounds like chlorinated pyridines.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is applicable for routine quality control of chlorinated pyridines in various samples.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • Reversed-phase Column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column).

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a chlorinated pyridine.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation Method_Selection Select Analytical Technique (e.g., GC-MS, HPLC) Parameter_Optimization Optimize Method Parameters (e.g., Mobile Phase, Temperature) Method_Selection->Parameter_Optimization Specificity Specificity / Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP_Development Develop Standard Operating Procedure (SOP) Validation_Report->SOP_Development Routine_Use Implement for Routine Analysis SOP_Development->Routine_Use

Caption: A typical workflow for the validation of an analytical method.

Signaling Pathways and Logical Relationships

The choice of an analytical technique is often guided by the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix. The following diagram illustrates a decision pathway for selecting an appropriate analytical technique for the quantification of chlorinated pyridines.

Analytical Technique Selection Start Define Analytical Goal (Quantification of this compound) Matrix_Complexity Assess Sample Matrix Complexity Start->Matrix_Complexity Sensitivity_Requirement Determine Required Sensitivity Matrix_Complexity->Sensitivity_Requirement Simple Matrix GC_MS GC-MS Matrix_Complexity->GC_MS Complex Matrix (Volatile Analyte) HPLC_UV HPLC-UV Sensitivity_Requirement->HPLC_UV Moderate Sensitivity LC_MSMS LC-MS/MS or GC-MS/MS Sensitivity_Requirement->LC_MSMS High Sensitivity High_Throughput Consider Throughput Needs HPLC_UV->High_Throughput GC_MS->High_Throughput LC_MSMS->High_Throughput Final_Method Select Final Validated Method High_Throughput->Final_Method

Caption: Decision pathway for selecting an analytical technique.

References

A Comparative Guide to the Purification of 3,5-Dichloropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of various purification methods for 3,5-Dichloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, is a critical factor in ensuring the quality and reliability of final products. This guide provides a comparative analysis of common purification techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Common Impurities in Crude this compound

The primary impurities found in crude this compound are typically other chlorinated pyridine derivatives that arise as byproducts during synthesis. These can include various trichloropyridines and tetrachloropyridines.[1] The choice of purification strategy is often dictated by the nature and quantity of these impurities.

Comparison of Purification Methods

The selection of a purification method depends on factors such as the initial purity of the crude product, the desired final purity, the scale of the purification, and the nature of the impurities. The following table summarizes the performance of different techniques based on available experimental data.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Steam Distillation followed by Extraction 78-86.4% (GC area%)[2][3]44.6-60.8%[2][3]Effective for removing non-volatile impurities.May not effectively separate closely related volatile isomers. Potential for thermal degradation if not controlled.
Recrystallization >98.5% (for related compounds)55.5-55.8% (for related compounds)Can yield high-purity crystalline product. Effective for removing colored impurities, especially with activated carbon treatment.Yield can be compromised by product loss in the filtrate. Requires screening for a suitable solvent system.
Aqueous Wash (Base) Method-dependentMethod-dependentRemoves acidic impurities effectively.Can lead to product loss through emulsions if not performed carefully.
Preparative HPLC High PurityScale-dependentPowerful for separating closely related structural isomers to achieve very high purity.Generally more suitable for smaller scale purifications due to cost and complexity.
Vacuum Distillation Method-dependentMethod-dependentLowers the boiling point, minimizing thermal decomposition of the product.May not be effective for impurities with boiling points close to the product.

Experimental Protocols

Below are detailed methodologies for key purification experiments cited in this guide.

Protocol 1: Purification by Steam Distillation and Extraction

This protocol is adapted from a process for preparing this compound from polychlorinated precursors.

Objective: To purify crude this compound by removing non-volatile impurities.

Materials:

  • Crude this compound

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • The crude reaction mixture containing this compound is subjected to steam distillation.

  • The distillate, consisting of a colorless oil and water, is collected. The oil may crystallize upon cooling.

  • The entire distillate is transferred to a separatory funnel and extracted with dichloromethane (e.g., 2 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound as a white, low melting point solid.

Protocol 2: Purification by Recrystallization

This protocol is a general method for the recrystallization of dichloropyridine derivatives.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., n-hexane, ethanol, ethyl acetate)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated carbon can be added to the hot solution, stirred for a few minutes, and then hot-filtered to remove the carbon.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the chilled solvent.

  • Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the described purification methods.

cluster_0 Purification Workflow cluster_1 Distillation & Extraction cluster_2 Recrystallization Crude Crude this compound Steam_Distill Steam Distillation Crude->Steam_Distill Dissolution Dissolution in Hot Solvent Crude->Dissolution Extraction Solvent Extraction (Dichloromethane) Steam_Distill->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Pure_Distill Purified this compound Evaporation->Pure_Distill Activated_Carbon Activated Carbon Treatment (Optional) Dissolution->Activated_Carbon Crystallization Cooling & Crystallization Hot_Filtration Hot Filtration Activated_Carbon->Hot_Filtration Hot_Filtration->Crystallization Crystal_Isolation Crystal Isolation (Filtration) Crystallization->Crystal_Isolation Pure_Crystal High-Purity Crystalline This compound Crystal_Isolation->Pure_Crystal

Caption: General workflows for the purification of this compound.

cluster_0 Decision Logic for Purification Method Selection Start Crude Product Analysis Impurity_Type Identify Impurity Type Start->Impurity_Type Distillation Distillation (Steam or Vacuum) Impurity_Type->Distillation Non-volatile Recrystallization Recrystallization Impurity_Type->Recrystallization Colored/ Isomeric HPLC Preparative HPLC Impurity_Type->HPLC Closely Related Isomers Aqueous_Wash Aqueous Wash Impurity_Type->Aqueous_Wash Acidic Scale Determine Scale Purity_Req Define Purity Requirement Scale->Purity_Req Purity_Req->Recrystallization High Purity Purity_Req->HPLC Very High Purity Distillation->Scale Recrystallization->Scale HPLC->Scale Aqueous_Wash->Purity_Req

Caption: A logical guide to selecting a suitable purification method.

References

A Comparative Guide to the Synthetic Utility of Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloropyridines are a versatile class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of functional molecules, from pharmaceuticals to agrochemicals and materials. The six distinct isomers of dichloropyridine each possess unique reactivity profiles governed by the positions of the chlorine atoms on the pyridine ring. This guide provides a comparative overview of the synthetic utility of these isomers, supported by quantitative data and detailed experimental protocols for key transformations.

Reactivity Overview and Comparison

The synthetic utility of dichloropyridine isomers is primarily dictated by their susceptibility to nucleophilic aromatic substitution (SNAr) and their performance in various cross-coupling reactions. The electron-deficient nature of the pyridine ring, amplified by the presence of two electron-withdrawing chlorine atoms, facilitates these transformations. However, the regioselectivity and reaction rates are highly dependent on the isomer .

Generally, chlorine atoms at the 2- and 4-positions are more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions due to the ability of the nitrogen atom to stabilize the anionic intermediates. Chlorine atoms at the 3- and 5-positions are comparatively less reactive.

Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the functionalization of dichloropyridines. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a variety of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely employed for the arylation and vinylation of dichloropyridines. The reactivity of the C-Cl bond generally follows the order 4- > 2- > 3-, 5-. This allows for selective mono-functionalization under controlled conditions.

Dichloropyridine IsomerCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂O551251 (mono-arylated at C4)[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)>95 (mono-arylated at C4)[2]
2-Pyridylboronate4-ChlorobenzonitrilePd₂(dba)₃ / Ligand / KF1,4-Dioxane110-73[3]
2-Ethoxy-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂O5512- (Selective at C4)[4]
Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis. Similar to the Suzuki coupling, the reaction often proceeds with high regioselectivity.

Dichloropyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3,5-Dibromo-2,6-dichloropyridineVarious alkynesPd catalyst / Cu(I) cocatalystAmine base--Good yields[5]
Aryl Iodide2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamineRT-

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of dichloropyridine chemistry, enabling the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of the chlorine atoms is highly dependent on their position relative to the ring nitrogen.

Dichloropyridine IsomerNucleophileConditionsProductYield (%)Reference
2,4-DichloropyrimidineAnilineNo catalyst70:30 mixture of C4:C2 substitution-
2,4-DichloropyrimidineAnilinePd(OAc)₂ / LiHMDS91:9 mixture of C4:C2 substitution-
2,6-DichloropyridineDithionite anion-Telesubstitution product-
2,3,6-TrimethoxyisonicotinaldehydeThiolK₂CO₃ / DMFThioether at C2/C6-

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol describes a rapid and efficient method for the regioselective mono-arylation of 2,4-dichloropyrimidine at the C4 position using microwave irradiation.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vial, add 2,4-dihalogenopyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). The solvent mixture should be degassed with argon prior to use.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.

Protocol 2: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling reaction.

Materials:

  • Aryl iodide

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Ethyl acetate (EtOAc)

  • 2 M Hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

  • Degas triethylamine for 10 minutes by bubbling with nitrogen.

  • In a reaction flask under a nitrogen atmosphere, add the aryl iodide (1 g), 2-methyl-3-butyn-2-ol, and copper(I) iodide.

  • Add the degassed triethylamine, followed by the palladium catalyst.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC (10% ethyl acetate/hexane). The reaction is typically complete within 1.5 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.

  • Separate the organic phase, dry it, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of an Amine on a Dichloropyrimidine

This protocol describes a general procedure for the amination of a dichloropyrimidine.

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Amine (e.g., indoline, N-ethylaniline)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) in ethanol.

  • Add the amine (1.0 equivalent) to the solution.

  • Add a solution of NaOH (2.0 equivalents) in ethanol.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC.

  • Isolate the solid product by filtration.

  • Recrystallize the solid from ethanol to afford the pure product.

Applications in Drug Discovery and Agrochemicals

Dichloropyridine isomers are pivotal intermediates in the synthesis of numerous biologically active compounds. Their ability to undergo selective functionalization allows for the construction of complex molecular architectures.

Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold, readily accessible from 2,4-dichloropyrimidines, is a privileged structure in the design of kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mesenchymal-Epithelial Transition factor (MET) pathways.

Kinase_Inhibitor_Synthesis DCP 2,4-Dichloropyrimidine Derivative SNAr1 SNAr at C4 DCP->SNAr1 Amine1 Primary/Secondary Amine 1 Amine1->SNAr1 Amine2 Primary/Secondary Amine 2 SNAr2 SNAr at C2 Amine2->SNAr2 Intermediate 4-Amino-2-chloro- pyrimidine SNAr1->Intermediate Intermediate->SNAr2 Diaminopyrimidine 2,4-Diaminopyrimidine Scaffold SNAr2->Diaminopyrimidine Kinase Kinase Active Site (e.g., EGFR, VEGFR) Diaminopyrimidine->Kinase Inhibition

Caption: General workflow for synthesizing 2,4-diaminopyrimidine-based kinase inhibitors.

Agrochemicals

Dichloropyridines are essential building blocks for a variety of herbicides, fungicides, and insecticides. For instance, 2,3-dichloropyridine is a key intermediate in the synthesis of the insecticide chlorantraniliprole. The specific substitution patterns on the pyridine ring are crucial for the biological activity of the final agrochemical product.

Agrochemical_Synthesis_Workflow cluster_synthesis Intermediate Synthesis cluster_modification Active Ingredient Formulation DCP Dichloropyridine Isomer Reaction1 Cross-Coupling or SNAr DCP->Reaction1 Reagent1 Functionalization Reagent 1 Reagent1->Reaction1 Intermediate1 Functionalized Pyridine Intermediate Reaction1->Intermediate1 Reaction2 Further Modification Intermediate1->Reaction2 Reagent2 Functionalization Reagent 2 Reagent2->Reaction2 ActiveIngredient Active Agrochemical (e.g., Herbicide, Fungicide) Reaction2->ActiveIngredient

Caption: A generalized workflow for the synthesis of agrochemicals from dichloropyridine precursors.

Conclusion

The synthetic utility of dichloropyridine isomers is vast and varied, offering chemists a powerful toolkit for the construction of complex molecules. The choice of isomer is critical and depends on the desired substitution pattern and the specific reaction conditions to be employed. A thorough understanding of the relative reactivity of the different isomers is essential for designing efficient and selective synthetic routes in drug discovery, agrochemical development, and materials science. This guide provides a foundational understanding to aid researchers in harnessing the full potential of these versatile building blocks.

References

A Comparative Cost-Benefit Analysis of 3,5-Dichloropyridine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3,5-Dichloropyridine is a crucial intermediate in the pharmaceutical and agrochemical industries, valued for its role in the synthesis of a wide array of bioactive molecules.[1][2] The selection of a synthetic route to this compound is a critical decision in process development, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides a detailed comparison of common synthesis protocols for this compound, supported by experimental data to inform laboratory and industrial-scale production choices.

Executive Summary

This analysis focuses on two primary routes for the synthesis of this compound: the reductive dechlorination of polychlorinated pyridines and a two-step method commencing with acrylonitrile and chloral. The reductive dechlorination pathway offers versatility with various starting materials, while the acrylonitrile-based route presents a more linear approach. Key comparative metrics are summarized below, with detailed experimental protocols and cost analyses provided in the subsequent sections.

Comparative Data of Synthesis Protocols

ParameterProtocol 1: Reductive DechlorinationProtocol 2: Acrylonitrile & Chloral Route
Starting Materials Polychlorinated Pyridines (e.g., 2,3,4,5,6-Pentachloropyridine, 2,3,5-Trichloropyridine)Acrylonitrile, Anhydrous Chloral
Key Reagents Zinc Metal, Acetic AcidCopper (I) Chloride, Zinc Metal, Acetic Acid
Overall Yield 44.6% - 65% (from Pentachloropyridine)[3]Variable, dependent on intermediate step
Reaction Temperature 50-120°C[4][5]Step 1: 100-200°C; Step 2: 50-120°C
Reaction Time 1 - 30 hoursStep 1: ~19 hours; Step 2: ~1 hour
Purity High, purified by steam distillation and extractionIntermediate may be used without purification
Key Advantages Utilizes various polychlorinated pyridine precursors.Avoids handling highly chlorinated pyridines as starting material.
Key Disadvantages Requires handling of solid polychlorinated pyridines. Can have long reaction times.Involves a high-temperature initial step.

Synthesis Pathway Visualizations

Protocol_1 PCP Polychlorinated Pyridine (e.g., Pentachloropyridine) Reaction1 Reductive Dechlorination PCP->Reaction1 Zn_Acid Zinc Metal, Acidic Compound (e.g., Acetic Acid) Zn_Acid->Reaction1 DCP This compound Reaction1->DCP

Caption: Reductive Dechlorination Pathway for this compound Synthesis.

Protocol_2 Acrylonitrile Acrylonitrile Reaction1 Cyclocondensation Acrylonitrile->Reaction1 Chloral Anhydrous Chloral Chloral->Reaction1 CuCl Copper (I) Chloride CuCl->Reaction1 TCP 2,3,5-Trichloropyridine Reaction1->TCP Reaction2 Reductive Dechlorination TCP->Reaction2 Zn_Acid Zinc Metal, Acidic Compound Zn_Acid->Reaction2 DCP This compound Reaction2->DCP

Caption: Two-Step Synthesis of this compound from Acrylonitrile and Chloral.

Experimental Protocols

Protocol 1: Reductive Dechlorination of 2,3,4,5,6-Pentachloropyridine

This protocol is adapted from patent literature and demonstrates a common method for the synthesis of this compound.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • This compound

  • Zinc metal powder

  • Glacial acetic acid

  • Water

  • Dichloromethane

Procedure:

  • A round-bottomed flask equipped with a reflux condenser, temperature probe, and overhead stirrer is charged with water (45 ml) and glacial acetic acid (6 ml).

  • Finely ground 2,3,4,5,6-pentachloropyridine (10g) and this compound (4.0g) are added to the flask with agitation. The initial presence of this compound helps to keep the reaction mixture from solidifying.

  • Zinc metal powder (20g) is then added.

  • The mixture is heated to 81-82°C and maintained for approximately 30 hours. The reaction progress can be monitored by gas chromatography.

  • Upon completion, water (10 ml) and concentrated hydrochloric acid (10 ml) are added, followed by an additional 20 ml of water.

  • The product is isolated via steam distillation, with the distillate collected at a head temperature of 98-100°C.

  • The collected distillate, a colorless oil that crystallizes on cooling, is extracted with dichloromethane.

  • The organic extracts are combined, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound as a white, low-melting-point solid. A yield of 60.8% has been reported for this procedure.

Protocol 2: Two-Step Synthesis from Acrylonitrile and Chloral

This protocol involves the initial formation of an intermediate, 2,3,5-trichloropyridine, which is then reductively dechlorinated.

Step 2a: Synthesis of 2,3,5-Trichloropyridine Materials:

  • Copper (I) chloride

  • Acetonitrile

  • Acrylonitrile

  • Anhydrous chloral

Procedure:

  • A glass Carrius™ tube is charged with copper (I) chloride (100mg), acetonitrile (7.5ml), acrylonitrile (1g), and anhydrous chloral (3.3g).

  • The sealed tube is heated to 120°C for 16 hours.

  • The reaction mixture is then heated for an additional 3 hours at 175°C.

  • After cooling, the presence of 2,3,5-trichloropyridine in the reaction mass is confirmed by chromatography. The intermediate can be used in the next step with or without purification.

Step 2b: Synthesis of this compound from 2,3,5-Trichloropyridine Materials:

  • 2,3,5-Trichloropyridine (from Step 2a)

  • Water

  • Acetic acid

  • Zinc metal powder

Procedure:

  • A round-bottomed flask is charged with 2,3,5-trichloropyridine (3.6g), water (9.0ml), and acetic acid (2.0ml).

  • The mixture is agitated, and zinc metal powder (2.5g) is added.

  • The reaction mixture is heated to 95°C. The reaction is monitored by chromatography and is typically complete within 1 hour.

  • The product is isolated by steam distillation, yielding an oil that solidifies upon cooling.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires consideration of raw material costs, energy consumption, waste disposal, and labor.

  • Raw Materials: The cost of highly chlorinated pyridines, such as pentachloropyridine, can be a significant factor in Protocol 1. While zinc and acetic acid are relatively inexpensive, the initial cost of the starting material will heavily influence the overall process economics. The availability and price of acrylonitrile and anhydrous chloral are the primary cost drivers for Protocol 2.

  • Energy Consumption: Protocol 2 involves a high-temperature step (up to 175°C), which will have higher energy costs compared to the more moderate temperatures of Protocol 1 (around 80-95°C). However, the significantly shorter reaction time for the second step of Protocol 2 may offset some of these costs.

  • Process and Safety: Protocol 1 involves longer reaction times, which can translate to higher labor and operational costs. The handling of solid, highly chlorinated starting materials may also require specific containment procedures. Protocol 2's use of a sealed tube for the initial high-temperature reaction necessitates appropriate pressure-rated equipment.

  • Waste Disposal: Both protocols utilize zinc, and the disposal of zinc-containing waste streams must be considered. The choice of solvents and their subsequent recovery or disposal will also impact the environmental and financial cost of each process.

Conclusion

The choice between these synthetic protocols for this compound will depend on the specific needs and capabilities of the manufacturing environment.

  • Protocol 1 (Reductive Dechlorination) is a versatile method that can be adapted to various polychlorinated pyridine starting materials. It may be favored if such precursors are readily available and if longer reaction times are acceptable. The reported yields are moderate to good.

  • Protocol 2 (Acrylonitrile & Chloral Route) offers a more direct synthesis from less complex starting materials. The ability to proceed to the second step without purification of the intermediate is a significant advantage in terms of process efficiency. However, the high-temperature initial step requires specialized equipment and has higher energy demands.

For industrial-scale production, a thorough economic analysis, including pilot-scale runs to optimize reaction conditions and yields, is essential. Researchers in a laboratory setting may find either protocol suitable, with the choice potentially being dictated by the availability of starting materials and equipment.

References

A Comparative Guide to the Synthesis of 3,5-Dichloropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of published synthetic routes to 3,5-dichloropyridine, focusing on reproducibility, yield, and reaction conditions to aid in methodological selection.

This compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Its synthesis has been approached through various methodologies, each presenting distinct advantages and challenges. This guide provides a comparative assessment of prominent, published synthetic routes to facilitate informed decisions for laboratory and process chemistry applications. The following sections detail the experimental protocols and quantitative data from selected, reproducible methods.

Comparative Data of Synthetic Routes

The reproducibility of a synthesis is paramount for consistent production and reliable research outcomes. Below is a summary of quantitative data from different published methods for the synthesis of this compound.

Route Number Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Purity (area % by GC) Reference
12,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Water30 hours81-8260.878[4]
22,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Sodium Acetate5 hours10065Not Specified[4]
32,3,5,6-TetrachloropyridineZinc, Ammonium Chloride, Water, 1,4-Dioxane12 hours90-92Not Specified77.8
42,3,4,5-TetrachloropyridineZinc, Ammonium Chloride, Water, 1,4-Dioxane8 hours90-92Not Specified98
52,3,5-TrichloropyridineZinc, Acetic Acid, Water1 hour95Not Specified>99 (by inference)
6Acrylonitrile & Anhydrous Chloral1. Copper (I) Chloride 2. Zinc, Acidic Compound1. 19 hours 2. Not specified1. 120 then 175 2. 50-120Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication of any synthesis. The following are protocols for the key experiments cited in the comparative data table.

Route 1: Reductive Dechlorination of 2,3,4,5,6-Pentachloropyridine (Procedure 1)

This procedure illustrates the preparation of this compound from 2,3,4,5,6-pentachloropyridine.

  • Materials: 2,3,4,5,6-Pentachloropyridine (10g, finely ground), this compound (4.0g), Zinc metal (20g), Acetic acid (6ml), Water (45ml), Dichloromethane.

  • Procedure:

    • Charge a round-bottomed flask equipped with a temperature probe, reflux condenser, and overhead stirrer with water (45ml).

    • Commence agitation and add acetic acid (6ml), followed by finely ground 2,3,4,5,6-pentachloropyridine (10g), this compound (4.0g), and finally zinc metal (20g).

    • Heat the resulting mixture to 81-82°C for a total of 30 hours. Periodically, gently warm the cooler parts of the flask to melt any sublimed this compound.

    • After 30 hours, add water (10ml) followed by concentrated hydrochloric acid (10ml) and an additional 20ml of water.

    • Set up the reactor for steam distillation and collect the distillate at a still head temperature of 98-100°C.

    • Extract the total distillate with dichloromethane (2 x 50ml).

    • Combine the extracts, dry over sodium sulphate, and evaporate under reduced pressure to yield this compound as a white, low melting point solid.

  • Results: The process yielded 8.5g of product, with gas chromatography showing 78 area% of this compound, equivalent to a 60.8% yield based on the initial pentachloropyridine charge.

Route 2: Reductive Dechlorination of 2,3,4,5,6-Pentachloropyridine (Procedure 2)

This method provides an alternative workup and slightly different reaction conditions.

  • Materials: 2,3,4,5,6-Pentachloropyridine (5g), Glacial acetic acid (45ml), Sodium acetate (5.4g), Zinc metal dust (4.33g initially, then another 4.33g).

  • Procedure:

    • Stir together 2,3,4,5,6-pentachloropyridine (5g), glacial acetic acid (45ml), sodium acetate (5.4g), and zinc metal dust (4.33g).

    • Heat the mixture to 100°C over 30 minutes.

    • After 4 hours, add a further 4.33g of zinc dust and continue heating and stirring for another hour.

    • Add water (75ml) and set up for steam distillation.

    • Collect the distillate until the head temperature begins to rise above 101°C.

    • Wash the condenser with dichloromethane (25ml) to dissolve the solid product.

    • Separate the organic phase from the aqueous phase and extract the aqueous phase twice with dichloromethane.

    • Combine the organic extracts, dry over magnesium sulphate, and evaporate under reduced pressure.

  • Results: This procedure yielded 1.9g of this compound as a white solid, representing a 65% yield.

Route 5: Reductive Dechlorination of 2,3,5-Trichloropyridine

This example illustrates the preparation of this compound from 2,3,5-trichloropyridine.

  • Materials: 2,3,5-Trichloropyridine (3.6g), Zinc metal powder (2.5g), Acetic acid (2.0ml), Water (9.0ml).

  • Procedure:

    • Charge a round-bottomed flask with 2,3,5-trichloropyridine (3.6g), water (9.0ml), and acetic acid (2.0ml).

    • Agitate the mixture with a magnetic follower, add zinc metal powder (2.5g), and heat to 95°C.

    • Monitor the reaction by chromatography. The reaction is complete after 1 hour.

    • Steam distill the mixture to yield an oil that solidifies on cooling.

  • Results: All the 2,3,5-trichloropyridine was consumed within 1 hour.

Route 6: Two-Step Synthesis from Acrylonitrile and Anhydrous Chloral

This process involves the formation of a trichloropyridine intermediate.

  • Step A: Synthesis of 2,3,5-Trichloropyridine

    • Materials: Copper (I) chloride (100mg), Acetonitrile (7.5ml), Acrylonitrile (1g), Anhydrous chloral (3.3g).

    • Procedure:

      • Charge a glass Carrius™ tube with copper (I) chloride (100mg), acetonitrile (7.5ml), acrylonitrile (1g), and anhydrous chloral (3.3g).

      • Heat the mixture to 120°C for 16 hours.

      • After cooling, reheat the mixture for 3 hours at 175°C.

      • Chromatography is used to confirm the presence of 2,3,5-trichloropyridine.

  • Step B: Synthesis of this compound

    • The 2,3,5-trichloropyridine formed is then reacted with zinc metal in the presence of an acidic compound at a temperature in the range of 50-120°C. This step can be conducted without purification of the intermediate.

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic route depends on several factors, including the availability of starting materials, desired scale, purity requirements, and safety considerations. The following diagram illustrates a logical workflow for assessing and choosing a synthesis method for this compound.

start Start: Need to Synthesize This compound assess_sm Assess Availability and Cost of Starting Materials start->assess_sm sm_poly Polychlorinated Pyridines (Penta, Tetra, Tri) assess_sm->sm_poly Readily available sm_acrylo Acrylonitrile & Anhydrous Chloral assess_sm->sm_acrylo Basic feedstocks eval_conditions Evaluate Reaction Conditions (Time, Temp, Reagents) sm_poly->eval_conditions sm_acrylo->eval_conditions poly_conditions Reductive Dechlorination: - Zinc, Acid - Moderate Temp - Longer Reaction Times eval_conditions->poly_conditions For Polychloro route acrylo_conditions Two-Step Process: - High Temp & Pressure (Step 1) - Cu(I)Cl catalyst eval_conditions->acrylo_conditions For Acrylonitrile route eval_performance Analyze Yield and Purity Data poly_conditions->eval_performance acrylo_conditions->eval_performance poly_performance Yields: 60-65% Purity: 78-98% (GC) eval_performance->poly_performance From Polychloro route acrylo_performance Quantitative data not fully provided in cited patents eval_performance->acrylo_performance From Acrylonitrile route select_method Select Optimal Synthesis Route poly_performance->select_method acrylo_performance->select_method

References

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicological Assessment of Dichloropyridine Isomers

Introduction

Dichloropyridines are a group of chlorinated heterocyclic organic compounds with a pyridine ring substituted with two chlorine atoms. There are six structural isomers, each with the potential for varying toxicological profiles due to the different positions of the chlorine atoms on the pyridine ring. This guide provides a comparative toxicological assessment of these isomers, summarizing available quantitative data, detailing experimental protocols, and visualizing key biological pathways to aid researchers, scientists, and drug development professionals in understanding their relative toxicities.

Quantitative Toxicological Data

The acute oral toxicity of dichloropyridine isomers varies significantly, as indicated by their 50% lethal dose (LD50) values. The available data, primarily from studies in rodents, are summarized in the table below. It is important to note that data for all isomers are not consistently available in the literature.

IsomerCAS NumberTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
2,3-Dichloropyridine2402-77-9Not SpecifiedOral135[1]
2,4-Dichloropyridine26452-80-2RatOral375 - 666 (for 2,4-D)
2,5-Dichloropyridine16110-09-1Data Not Available--
2,6-Dichloropyridine2402-78-0MouseOral115 - 176[2]
3,4-Dichloropyridine55934-00-4Data Not Available--
3,5-Dichloropyridine2457-47-8MouseIntraperitoneal1180

Note: Data for 2,4-Dichloropyridine is based on the structurally similar compound 2,4-Dichlorophenoxyacetic acid (2,4-D) as a surrogate in the absence of direct data.

In addition to acute toxicity, some isomers have been evaluated for their in vitro cytotoxicity. For instance, studies on the human hepatoma cell line (HepG2) have provided the following 50% and 10% effective concentrations (EC50 and EC10):

IsomerCell LineExposure TimeEC50 (µM)EC10 (µM)Reference
2,4-Dichlorophenol (surrogate)HepG248h682.2328.6[3]
2,5-Dichlorophenol (surrogate)HepG248hNot specifiedNot specified[3]

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols. Below are detailed methodologies for key experiments.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure to determine the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (rats or mice) of a single sex (usually females) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) for a specified period before dosing.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Stepwise Procedure:

    • Step 1: A group of three animals is dosed at the starting dose level.

    • Subsequent Steps: The outcome of the previous step determines the next dose level. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the viability of cells after exposure to a test substance by measuring the uptake of the neutral red dye by lysosomes of living cells.

  • Cell Culture: Human cell lines, such as HepG2, are cultured in a suitable medium and seeded into 96-well plates.

  • Test Substance Exposure: Cells are exposed to a range of concentrations of the dichloropyridine isomer for a defined period (e.g., 24 or 48 hours).

  • Neutral Red Incubation: The treatment medium is replaced with a medium containing neutral red, and the plates are incubated to allow for dye uptake by viable cells.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a solubilization solution.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of 540 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is then determined.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a minimal amount of the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid due to a back mutation) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

Postulated Metabolic Pathway of Dichloropyridines

The metabolism of dichloropyridines is not well-documented for all isomers. However, based on the metabolism of related chlorinated aromatic compounds, a plausible metabolic pathway involves cytochrome P450-mediated oxidation followed by conjugation reactions.

Dichloropyridine Dichloropyridine Isomer Hydroxydichloropyridine Hydroxydichloropyridine Dichloropyridine->Hydroxydichloropyridine Phase I: CYP450 Oxidation Conjugates Glucuronide or Sulfate Conjugates Hydroxydichloropyridine->Conjugates Phase II: Conjugation Excretion Excretion Conjugates->Excretion cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2) Seeding Seed Cells into 96-well Plates CellCulture->Seeding CompoundPrep Prepare Dichloropyridine Isomer Solutions Treatment Treat Cells with Isomer Solutions CompoundPrep->Treatment Seeding->Treatment NRU Neutral Red Uptake Assay Treatment->NRU Absorbance Measure Absorbance NRU->Absorbance Calculation Calculate Cell Viability and IC50 Values Absorbance->Calculation

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of 3,5-Dichloropyridine, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a critical aspect of laboratory safety and regulatory compliance. This compound is a hazardous substance and requires a structured disposal protocol to mitigate risks. This guide provides immediate safety and logistical information, alongside a step-by-step plan for its proper disposal.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling spills.
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to public health.

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.

    • Collect this waste stream in a dedicated container. Do not mix it with other waste streams, especially incompatible chemicals, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Halogenated organic compounds should generally be collected separately from non-halogenated solvents.

  • Containerization :

    • Use a leak-proof waste container that is chemically compatible with chlorinated organic compounds; glass is often a suitable choice. The container must be in good condition and have a secure, leak-proof closure.

    • Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.

    • Keep the waste container securely closed except when adding waste.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and indicate the approximate quantity or concentration.

    • Note the date when the waste was first added to the container.

  • Storage (Satellite Accumulation Area) :

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • The SAA should be a secure, well-ventilated area.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Regularly inspect the storage area for any signs of leakage.

  • Disposal Request and Collection :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide an accurate description of the waste, including its composition and quantity.

    • Maintain detailed records of the waste generated and its disposal, as this is often a legal requirement.

The recommended method for the final disposal of chlorinated organic compounds like this compound is incineration at a licensed hazardous waste facility.

Quantitative Data Summary
ParameterGuideline
Maximum Hazardous Waste Accumulation 55 gallons per Satellite Accumulation Area.
Maximum Acutely Toxic (P-list) Waste 1 quart of liquid or 1 kilogram of solid.
Container Fill Level Do not exceed 90% of the container's capacity.
Storage Time Limit (Partially Filled) Up to 12 months from the first addition of waste.
Removal Time (Full Container) Within 3 calendar days of the container becoming full.

Disposal Workflow

G This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Oversight cluster_2 Final Disposal A 1. Waste Generation (Unused chemical, contaminated items) B 2. Segregation (Collect in dedicated, compatible container) A->B C 3. Labeling ('Hazardous Waste', chemical name, date) B->C D 4. Storage (Closed container in designated Satellite Accumulation Area) C->D E 5. Contact EHS (or licensed disposal contractor) D->E F 6. Documentation (Maintain disposal records) E->F G 7. Waste Pickup (Scheduled collection by authorized personnel) H 8. Transportation (To a licensed facility) G->H I 9. Incineration (At a hazardous waste facility) H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3,5-Dichloropyridine are paramount for laboratory safety and operational integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Immediate Safety and Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.[1][2] Therefore, handling this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive array of PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentStandard/Specification
Hands Chemical-resistant glovesNitrile gloves are recommended.
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3]
Respiratory N95 dust mask or a NIOSH/MSHA approved respirator.A respirator is necessary if ventilation is inadequate or dust is generated.
Body Laboratory coat or appropriate protective clothing.To prevent skin contact.

Operational Plan: Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation during handling.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances, such as strong oxidizing agents.

  • Solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation: Treat all materials contaminated with this compound, including unused product, filter paper, pipette tips, and empty containers, as hazardous waste. Halogenated organic compounds should be collected separately.

  • Containerization: Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with chlorinated organic compounds. Keep the container securely closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste and the date when the waste was first added.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. Ensure secondary containment is in place.

  • Disposal Request and Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Below is a logical workflow for the safe handling and disposal of this compound.

cluster_pre_handling Pre-Handling cluster_handling Handling Procedure cluster_post_handling Post-Handling cluster_disposal Disposal Workflow pre_op_checks Pre-Operational Checks: - Verify fume hood certification - Inspect PPE for integrity - Locate emergency equipment handling Handling this compound: - Don appropriate PPE - Work within a chemical fume hood - Minimize dust generation pre_op_checks->handling post_op Post-Handling Procedures: - Decontaminate work surfaces - Properly store or dispose of chemical - Remove and dispose of PPE handling->post_op waste_collection Collect all waste in a labeled, sealed container handling->waste_collection hand_wash Wash hands thoroughly post_op->hand_wash waste_storage Store in a designated hazardous waste area waste_collection->waste_storage waste_disposal Arrange for pickup by EHS or a licensed contractor waste_storage->waste_disposal

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloropyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。